molecular formula C12H24<br>C12H24<br>CH3(CH2)9CH=CH2 B7766034 1-Dodecene CAS No. 68526-58-9

1-Dodecene

Cat. No.: B7766034
CAS No.: 68526-58-9
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Description

1-Dodecene (CAS 112-41-4) is a high-value alpha-olefin with the molecular formula C12H24 and a molecular weight of 168.32 g/mol . It is characterized as a colorless clear liquid with a mild, pleasant odor, a boiling point of approximately 213-214 °C, and a density of about 0.758 g/cm³ . This compound is a crucial intermediate in organic synthesis and industrial research. A primary application is in hydroformylation, where it reacts with syngas (CO + H₂) to produce tridecanal, a key aldehyde precursor . It is also extensively used in the study and development of innovative catalytic processes, such as hydroformylation and hydroxycarbonylation in thermomorphic solvent systems (TMS) and microemulsions . These advanced reaction media are engineered to facilitate the efficient recycling of expensive homogeneous catalysts, like those based on rhodium and palladium, making industrial processes more economical and sustainable . Furthermore, this compound serves as a model substrate in chemical engineering for dynamic optimization studies, process design under uncertainty, and the development of surrogate thermodynamic models using complex equations of state like PC-SAFT . Beyond catalysis, it finds utility in materials science, for instance, in the functionalization of silicon nanoparticles to alter their surface properties . This product is classified as a combustible liquid and may cause skin and serious eye irritation . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-1-ene
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InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
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InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=C
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Molecular Formula

C12H24, Array
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Related CAS

25067-08-7, 62132-67-6
Record name 1-Dodecene, homopolymer
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DSSTOX Substance ID

DTXSID5026914
Record name 1-Dodecene
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Molecular Weight

168.32 g/mol
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Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C
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Flash Point

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c.
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Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none
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Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81
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Vapor Pressure

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

Colorless liquid

CAS No.

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9
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Melting Point

-31 °F (USCG, 1999), -35.2 °C, -35 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Industrial Production of 1-Dodecene Alpha-Olefin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecene, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a critical industrial chemical intermediate. Its primary applications lie in the production of surfactants, detergents, plasticizers, and as a comonomer in the synthesis of polymers. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and industrial-scale production of this compound, with a focus on ethylene oligomerization. Detailed experimental protocols, comparative data on catalytic systems, and process workflows are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

Introduction

This compound is a colorless, clear liquid with a mild, pleasant odor.[1] As an alpha-olefin, its terminal double bond imparts high reactivity, making it a versatile building block in organic synthesis.[2] The primary industrial route to this compound is the oligomerization of ethylene, a process that has been refined through various catalytic systems to control the chain length and linearity of the resulting alpha-olefins.[2][3] Key commercial processes include the Shell Higher Olefin Process (SHOP), Ziegler-Natta catalysis, and the use of metallocene catalysts.

Industrial Production Processes

The industrial synthesis of this compound is dominated by the catalytic oligomerization of ethylene. This process involves the sequential addition of ethylene monomers to a growing hydrocarbon chain initiated by a catalyst. The key challenge lies in controlling the chain growth to selectively produce the desired C₁₂ fraction.

Ethylene Oligomerization

The oligomerization of ethylene to produce a range of linear alpha-olefins is the cornerstone of this compound production.[2] The general reaction can be represented as:

n CH₂=CH₂ → CH₃(CH₂)₂n₋₃CH=CH₂

Several major industrial processes have been developed to carry out this transformation, each with its own unique catalyst system and operating conditions.

The Shell Higher Olefin Process is a highly integrated and flexible process for the production of linear alpha-olefins.[4][5] It utilizes a nickel-phosphine complex as the catalyst.[5] The process typically operates at temperatures between 80 and 120 °C and pressures ranging from 70 to 140 bar.[5] A key feature of the SHOP process is the subsequent isomerization and metathesis of undesired olefin fractions to maximize the yield of commercially valuable cuts, including this compound. The initial oligomerization step produces a mixture of even-numbered α-olefins, with the C₁₂ to C₁₈ fraction having direct commercial value.[6]

Ziegler-Natta catalysts, typically based on titanium compounds in conjunction with organoaluminum co-catalysts, are widely used for the polymerization and oligomerization of olefins.[7][8] For the production of linear alpha-olefins, the process is controlled to favor shorter chain lengths. A common example of a Ziegler-Natta catalyst system is a mixture of titanium tetrachloride (TiCl₄) and triethylaluminum (Al(C₂H₅)₃).[9] The preparation of these catalysts often involves supporting the titanium compound on magnesium chloride (MgCl₂).[4][10]

Metallocene catalysts, which are organometallic compounds containing a transition metal sandwiched between cyclopentadienyl ligands, offer a high degree of control over the polymerization process.[11][12] When used for ethylene oligomerization, they can produce alpha-olefins with a narrow molecular weight distribution. These catalysts are typically activated by a co-catalyst, most commonly methylaluminoxane (MAO).[11][13]

Fischer-Tropsch Synthesis

While less common for the targeted production of this compound, the Fischer-Tropsch synthesis, which converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, can also produce a range of linear alpha-olefins. The product distribution is highly dependent on the catalyst (typically iron or cobalt-based) and process conditions.

Comparative Data on Catalytic Systems

The choice of catalyst system is critical in determining the efficiency and selectivity of this compound synthesis. The following table summarizes typical parameters and performance metrics for the major industrial processes.

Catalyst System Catalyst Composition Co-catalyst/Activator Typical Temperature (°C) Typical Pressure (bar) This compound Selectivity (wt%) Key Advantages Key Disadvantages
Shell Higher Olefin Process (SHOP) Nickel-phosphine complex-80 - 120[5]70 - 140[5]Part of C₁₂-C₁₈ fraction (40-50% of total olefins)[6]High flexibility in product distribution, catalyst recycling.Complex multi-step process.
Ziegler-Natta TiCl₄ on MgCl₂ support[4][10]Triethylaluminum (Al(C₂H₅)₃)180 - 220~140Varies with conditionsWell-established technology, high activity.Broad product distribution, potential for polymer formation.
Metallocene Zirconocene or Titanocene dichlorideMethylaluminoxane (MAO)[11][13]50 - 10010 - 50Can be tuned for higher selectivityNarrow product distribution, high catalyst activity.Higher catalyst cost.
Chromium-based Cr(III) compound with PNP or other ligandsMethylaluminoxane (MAO) or MMAO40 - 80[14]25 - 50[14][15]Can be selective to other olefins, but C₁₀+ are formed[16]High activity and selectivity for specific oligomers (e.g., 1-hexene, 1-octene).[14]Selectivity for this compound is often lower than for shorter olefins.

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound via Ethylene Oligomerization (Ziegler-Natta Catalyst)

This protocol describes a general procedure for the synthesis of this compound using a MgCl₂-supported TiCl₄ catalyst.

4.1.1. Catalyst Preparation (MgCl₂-supported TiCl₄)

  • Anhydrous MgCl₂ is ball-milled to increase its surface area.

  • The activated MgCl₂ is suspended in a dry, inert solvent such as n-heptane in a nitrogen-purged reactor.

  • A solution of an internal electron donor, such as di-n-butyl phthalate, in n-heptane is added to the suspension and stirred.

  • Titanium tetrachloride (TiCl₄) is added dropwise to the mixture at a controlled temperature (e.g., 60 °C).[10]

  • The temperature is raised to 90-110 °C and the mixture is stirred for 2-3 hours.[10][17]

  • The solid catalyst is allowed to settle, and the supernatant is removed.

  • The catalyst is washed several times with fresh n-heptane to remove unreacted reagents.

  • The final catalyst is dried under a stream of nitrogen.

4.1.2. Ethylene Oligomerization

  • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • A dry, inert solvent such as toluene is added to the reactor.

  • The prepared Ziegler-Natta catalyst is introduced into the reactor under a nitrogen blanket.

  • A solution of triethylaluminum (TEAL) in toluene is added as the co-catalyst. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100-300.

  • The reactor is heated to the desired temperature (e.g., 80-100 °C).

  • Ethylene is introduced into the reactor to the desired pressure (e.g., 10-30 bar). The pressure is maintained throughout the reaction by continuously feeding ethylene.

  • The reaction is allowed to proceed for a set period (e.g., 1-4 hours).

  • After the reaction, the reactor is cooled, and the excess ethylene is vented.

  • The reaction is quenched by the addition of a small amount of an alcohol (e.g., isopropanol).

  • The catalyst residue is removed by filtration.

  • The resulting solution contains a mixture of linear alpha-olefins.

Purification of this compound

The crude product from the oligomerization reaction is a mixture of alpha-olefins with different chain lengths. This compound is separated from this mixture by fractional distillation.

4.2.1. Fractional Distillation

  • The filtered reaction mixture is transferred to a distillation flask equipped with a fractionating column (e.g., a Vigreux or packed column).

  • The distillation apparatus is set up for vacuum distillation to lower the boiling points of the high-molecular-weight olefins and prevent thermal degradation.

  • The pressure is reduced using a vacuum pump, and the mixture is heated gently.

  • Fractions are collected based on their boiling points. The boiling point of this compound is approximately 213 °C at atmospheric pressure, but this will be significantly lower under vacuum.

  • The fraction corresponding to C₁₂ olefins is collected. The purity of the collected fraction can be assessed by gas chromatography (GC).

Analysis of Product Mixture

The composition of the product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][18]

4.3.1. GC-MS Protocol

  • Sample Preparation: A small aliquot of the product mixture is diluted in a suitable solvent (e.g., hexane or toluene). An internal standard (e.g., n-undecane) can be added for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating hydrocarbons.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature ramp is used to separate the different olefin chain lengths. For example, starting at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: The individual components are identified by their retention times and mass spectra, which can be compared to a library of known compounds. The relative abundance of each olefin can be determined by integrating the peak areas in the chromatogram.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in this compound synthesis provide a clearer understanding of the underlying mechanisms and workflows.

Ethylene Oligomerization Catalytic Cycle (Ziegler-Natta)

Ethylene_Oligomerization Catalyst Active Ti Center [Ti-R] Coordination1 Ethylene Coordination Catalyst->Coordination1 Ethylene1 Ethylene (C2H4) Ethylene1->Coordination1 Insertion1 First Insertion Coordination1->Insertion1 Intermediate1 [Ti-(CH2)3-R] Insertion1->Intermediate1 Coordination2 Ethylene Coordination Intermediate1->Coordination2 Ethylene2 Ethylene (C2H4) Ethylene2->Coordination2 Insertion2 Chain Propagation Coordination2->Insertion2 Intermediate_n [Ti-(C2H4)n-R] Insertion2->Intermediate_n n=5 Beta_Hydride β-Hydride Elimination Intermediate_n->Beta_Hydride Product This compound (C12H24) Beta_Hydride->Product Catalyst_H [Ti-H] Beta_Hydride->Catalyst_H Regeneration Catalyst Regeneration Catalyst_H->Regeneration Ethylene3 Ethylene (C2H4) Ethylene3->Regeneration Regeneration->Catalyst Re-initiation

Caption: Ziegler-Natta catalytic cycle for ethylene oligomerization to this compound.

Industrial Production Workflow for this compound

Industrial_Workflow Start Ethylene Feed Reactor Oligomerization Reactor (e.g., SHOP, Ziegler-Natta) Start->Reactor Separation1 Catalyst Separation & Recycle Reactor->Separation1 Catalyst_Feed Catalyst System Catalyst_Feed->Reactor Separation1->Catalyst_Feed Recycle Distillation1 Fractional Distillation (Light Ends Removal) Separation1->Distillation1 Crude Oligomer Mixture Distillation2 Fractional Distillation (C12 Cut) Distillation1->Distillation2 Light_Ends Light Ends (C4-C10) Distillation1->Light_Ends Distillation3 Fractional Distillation (Heavy Ends Removal) Distillation2->Distillation3 Product This compound Product (High Purity) Distillation2->Product Heavy_Ends Heavy Ends (C14+) Distillation3->Heavy_Ends Recycle Recycle/Further Processing (Isomerization/Metathesis) Light_Ends->Recycle Heavy_Ends->Recycle

Caption: General industrial workflow for the production and purification of this compound.

Logical Relationship of Catalyst Components in Ziegler-Natta System

ZN_Catalyst_System Support Support (e.g., MgCl2) Supported_Procatalyst Supported Procatalyst Support->Supported_Procatalyst Procatalyst Procatalyst (e.g., TiCl4) Procatalyst->Supported_Procatalyst Active_Catalyst Active Catalytic Species Supported_Procatalyst->Active_Catalyst Co_catalyst Co-catalyst (e.g., Al(C2H5)3) Co_catalyst->Active_Catalyst Activation Alpha_Olefins Linear Alpha-Olefins (including this compound) Active_Catalyst->Alpha_Olefins Catalyzes Oligomerization Ethylene Ethylene Ethylene->Alpha_Olefins

Caption: Logical relationship of components in a Ziegler-Natta catalyst system.

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the oligomerization of ethylene. The choice of catalyst system, whether based on Ziegler-Natta, metallocene, or proprietary technologies like the Shell Higher Olefin Process, plays a crucial role in determining the selectivity and efficiency of the production. This guide has provided a detailed overview of these processes, including comparative data, experimental protocols, and process workflows, to aid researchers and professionals in understanding and applying the principles of this compound synthesis. Further advancements in catalyst design and process optimization continue to be areas of active research, aiming for even higher selectivity and more sustainable production methods.

References

spectroscopic data analysis for 1-dodecene (NMR, IR, mass spec)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data analysis for 1-dodecene, a linear alpha-olefin. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.80ddt1H=CH-
~4.97ddt1HH₂C= (trans)
~4.91ddt1HH₂C= (cis)
~2.04q2H-CH₂-CH=
~1.27m16H-(CH₂)₈-
~0.88t3H-CH₃

Spectra are typically run in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon Assignment
~139.2C-2 (=CH-)
~114.1C-1 (=CH₂)
~33.9C-3
~31.9C-10
~29.6C-4 to C-9
~29.3C-4 to C-9
~29.1C-4 to C-9
~28.9C-4 to C-9
~22.7C-11
~14.1C-12 (-CH₃)

Spectra are typically run in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[1][2]

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3077C-H Stretch=C-H (alkene)
~2957, ~2853C-H Stretch-C-H (alkane)
~1641C=C StretchC=C (alkene)
~1465C-H Bend-CH₂- (alkane)
~991, ~909C-H Bend=C-H out-of-plane (alkene)

Spectra of neat liquid samples are often acquired.[2][3]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative IntensityAssignment
168Moderate[M]⁺ (Molecular Ion)
125Low[M - C₃H₇]⁺
111Moderate[M - C₄H₉]⁺
97High[M - C₅H₁₁]⁺
83High[M - C₆H₁₃]⁺
69High[M - C₇H₁₅]⁺
55Very High[C₄H₇]⁺
41Base Peak[C₃H₅]⁺ (Allyl Cation)

Data obtained via Electron Ionization (EI) Mass Spectrometry.[4][5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (liquid)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform.[7][8]

  • The sample should be fully dissolved; gentle vortexing can be applied to ensure a homogeneous solution.[7]

  • Transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be around 4-5 cm.[7]

  • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or the solvent peak itself (CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method: Neat Liquid Film This is a common and straightforward method for analyzing pure liquid samples.[9][10]

Materials:

  • This compound sample (liquid)

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pipette

  • Kimwipes

  • Acetone (for cleaning)

Procedure:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe, handling them by the edges to avoid fingerprints.[10]

    • Using a pipette, place one to two drops of neat this compound onto the center of one salt plate.[9]

    • Carefully place the second salt plate on top, creating a thin liquid film "sandwich".[9][10] The liquid should spread evenly between the plates.

  • Data Acquisition:

    • Place the salt plate sandwich into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Analysis:

    • Clean the salt plates thoroughly with acetone and return them to a desiccator for storage.[10]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.

Method: Electron Ionization (EI) with Gas Chromatography (GC) Inlet

Materials:

  • This compound sample (liquid)

  • Volatile solvent (e.g., dichloromethane or hexane) for dilution

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent.

  • Instrument Setup:

    • The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

    • The separated this compound molecules then enter the ion source of the mass spectrometer.

  • Ionization and Fragmentation:

    • In the EI source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).[11]

    • This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[11]

    • The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.

  • Mass Analysis and Detection:

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and their abundance is recorded.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value typically corresponds to the molecular ion.

    • The fragmentation pattern provides structural information about the molecule.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values, Relative Abundance MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Functional_Groups Functional Group Identification IR_Data->Functional_Groups Molecular_Formula Molecular Weight & Formula Confirmation MS_Data->Molecular_Formula Fragmentation Fragmentation Pattern Analysis MS_Data->Fragmentation Functional_Groups->Structure_Elucidation Molecular_Formula->Structure_Elucidation Fragmentation->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

IR_Analysis_1_Dodecene IR_Spectrum This compound IR Spectrum Vibrations ~3077 cm⁻¹ ~2957, 2853 cm⁻¹ ~1641 cm⁻¹ ~991, 909 cm⁻¹ IR_Spectrum->Vibrations Key Peaks Functional_Groups =C-H Stretch -C-H Stretch C=C Stretch =C-H Bend (out-of-plane) Vibrations:f0->Functional_Groups:f0 corresponds to Vibrations:f1->Functional_Groups:f1 corresponds to Vibrations:f2->Functional_Groups:f2 corresponds to Vibrations:f3->Functional_Groups:f3 corresponds to

Caption: Key IR absorptions for this compound functional groups.

MS_Fragmentation_1_Dodecene cluster_frags Primary Fragmentation Pathways M This compound [C₁₂H₂₄]⁺˙ m/z = 168 F1 [C₉H₁₉]⁺ m/z = 127 M->F1 - C₃H₅˙ F2 [C₈H₁₇]⁺ m/z = 113 M->F2 - C₄H₇˙ F3 [C₇H₁₅]⁺ m/z = 99 M->F3 - C₅H₉˙ F4 [C₆H₁₃]⁺ m/z = 85 M->F4 - C₆H₁₁˙ F5 [C₅H₁₁]⁺ m/z = 69 M->F5 - C₇H₁₃˙ F6 [C₄H₉]⁺ m/z = 57 M->F6 - C₈H₁₅˙ F7 [C₃H₅]⁺ m/z = 41 F4->F7 rearrangement

Caption: Simplified mass spectrometry fragmentation of this compound.

References

A Comprehensive Technical Guide to the Thermodynamic Data and Reaction Enthalpies of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the thermodynamic properties and reaction enthalpies of 1-dodecene (C₁₂H₂₄), a long-chain alpha-olefin of significant interest in various chemical syntheses. The information compiled herein is intended to serve as a critical resource for professionals in research, science, and drug development who require precise thermodynamic data for process design, reaction modeling, and safety assessments. This document summarizes key quantitative data, outlines typical experimental methodologies, and provides visual representations of relevant chemical transformations.

Thermodynamic Data of this compound

The thermodynamic properties of this compound are fundamental to understanding its behavior in chemical reactions and physical processes. The following tables summarize key data points, including enthalpy of formation, entropy, and heat capacity.

Table 1: Standard Molar Thermodynamic Properties of this compound (at 298.15 K and 1 atm)

PropertySymbolStateValueUnitsReference(s)
Standard Molar Enthalpy of FormationΔfH°Liquid-226.2kJ·mol⁻¹[1]
Standard Molar Enthalpy of FormationΔfH°Gas-165.4kJ·mol⁻¹[1]
Standard Molar EntropyLiquid484.8J·K⁻¹·mol⁻¹[1]
Standard Molar EntropyGas618.3J·K⁻¹·mol⁻¹[1]
Molar Heat Capacity (Constant Pressure)CpLiquid360.7J·K⁻¹·mol⁻¹[1]
Molar Heat Capacity (Constant Pressure)CpGas296.6J·K⁻¹·mol⁻¹[1]

Table 2: Physical and Thermochemical Properties of this compound

PropertyValueUnitsReference(s)
Molecular Weight168.32g·mol⁻¹[2]
Boiling Point213°C[3]
Melting Point-35°C[3]
Heat of Combustion-18,911Btu/lb[3][4]
Heat of Vaporization110Btu/lb[4]

Reaction Enthalpies of this compound

The enthalpies of reaction are crucial for designing and controlling chemical processes involving this compound. Key reactions include hydrogenation, combustion, and polymerization.

Table 3: Reaction Enthalpies of this compound

ReactionEquationEnthalpy of Reaction (ΔrH°)ConditionsReference(s)
HydrogenationC₁₂H₂₄(l) + H₂(g) → C₁₂H₂₆(l)-124.7Standard Conditions[1]
HydrogenationC₁₂H₂₄(l) + H₂(g) → C₁₂H₂₆(l)-125.4 ± 1.5Liquid phase, Hexane solvent[5]
HydrogenationC₁₂H₂₄(l) + H₂(g) → C₁₂H₂₆(l)-125.7 ± 2.1Liquid phase, Glacial acetic acid solvent[5]

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine these thermodynamic values is essential for data validation and replication. Below is a generalized protocol for determining the enthalpy of hydrogenation of this compound using reaction calorimetry.

Protocol: Determination of Enthalpy of Hydrogenation by Reaction Calorimetry

Objective: To measure the heat released during the catalytic hydrogenation of this compound to determine its enthalpy of reaction.

Materials:

  • This compound (high purity)

  • Dodecane (for calibration, if necessary)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Platinum(IV) oxide, Palladium on carbon)

  • Solvent (e.g., Hexane, Glacial acetic acid)

  • Reaction calorimeter (e.g., a Dewar-type vessel with a thermistor or a more sophisticated automated calorimeter)

  • Gas delivery system with a mass flow controller

  • Stirring mechanism

  • Data acquisition system

Procedure:

  • Calorimeter Calibration:

    • The calorimeter is calibrated to determine its heat capacity. This can be achieved by a known electrical heat pulse or by performing a reaction with a well-characterized enthalpy of reaction.

  • Sample Preparation:

    • A precise mass of this compound is dissolved in a known volume of the chosen solvent within the reaction vessel.

    • A catalytic amount of the hydrogenation catalyst is added to the solution.

  • Reaction Initiation:

    • The reaction vessel is sealed and allowed to reach thermal equilibrium.

    • The stirring is initiated to ensure a homogenous mixture.

    • Hydrogen gas is introduced into the vessel at a controlled rate.

  • Data Acquisition:

    • The temperature of the reaction mixture is monitored and recorded continuously throughout the reaction.

    • The reaction is considered complete when the temperature of the system returns to a stable baseline, indicating the cessation of heat evolution.

  • Data Analysis:

    • The temperature change (ΔT) during the reaction is determined from the temperature-time data, correcting for any heat loss to the surroundings.

    • The total heat released (q) is calculated using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and its contents.

    • The molar enthalpy of hydrogenation (ΔrH°) is then calculated by dividing the total heat released by the number of moles of this compound reacted.

Safety Precautions:

  • Hydrogen gas is highly flammable; all operations should be conducted in a well-ventilated fume hood and away from ignition sources.

  • The catalyst may be pyrophoric and should be handled with care.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Visualizing Chemical Transformations and Workflows

To better illustrate the chemical processes and experimental logic, the following diagrams have been generated using the DOT language.

hydrogenation_reaction cluster_reactants Reactants cluster_product Product This compound (C12H24) This compound (C12H24) Dodecane (C12H26) Dodecane (C12H26) This compound (C12H24)->Dodecane (C12H26) + H2 Catalyst (Pt/Pd) Hydrogen (H2) Hydrogen (H2)

Caption: Catalytic hydrogenation of this compound to dodecane.

combustion_reaction cluster_reactants Reactants cluster_products Products This compound (C12H24) This compound (C12H24) Carbon Dioxide (CO2) Carbon Dioxide (CO2) This compound (C12H24)->Carbon Dioxide (CO2) + 18 O2 Water (H2O) Water (H2O) This compound (C12H24)->Water (H2O) + 18 O2 Oxygen (O2) Oxygen (O2)

Caption: Complete combustion of this compound.

experimental_workflow A Calorimeter Calibration B Sample Preparation (this compound + Solvent + Catalyst) A->B C Reaction Initiation (Introduce H2) B->C D Data Acquisition (Monitor Temperature) C->D E Data Analysis (Calculate ΔT and q) D->E F Determine Molar Enthalpy (ΔrH°) E->F

Caption: Workflow for determining the enthalpy of hydrogenation.

References

The Double Bond of 1-Dodecene: A Hub of Chemical Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Dodecene (C₁₂H₂₄), a linear alpha-olefin, is a versatile building block in organic synthesis, primarily owing to the reactivity of its terminal double bond. This guide provides a comprehensive overview of the key chemical transformations involving the double bond of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. The strategic location of the double bond at the C1-C2 position makes it highly susceptible to a variety of addition and transformation reactions, enabling the synthesis of a diverse array of functionalized long-chain hydrocarbons. These products find applications in the development of surfactants, lubricants, polymers, and as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Electrophilic Addition Reactions

The electron-rich pi bond of this compound readily undergoes electrophilic attack, leading to a variety of addition products. The regioselectivity of these reactions is a key consideration in synthetic design.

Hydrogenation

Hydrogenation of this compound saturates the double bond to yield dodecane. This reaction is typically carried out using a heterogeneous catalyst.[1]

Quantitative Data for Hydrogenation of this compound

CatalystSolventTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)Reference
Platinum NanowiresHexaneRoom Temperature1Not Specified>99[1]

Experimental Protocol: Catalytic Hydrogenation of this compound

A typical procedure for the catalytic hydrogenation of this compound is as follows:

  • A reaction vessel is charged with this compound and a suitable solvent such as hexane.

  • A catalytic amount of platinum nanowires is added to the mixture.

  • The vessel is sealed, and the atmosphere is replaced with hydrogen gas by evacuating and flushing the system multiple times.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield dodecane.[1]

Logical Relationship: Hydrogenation of this compound

Hydrogenation This compound This compound Dodecane Dodecane This compound->Dodecane + H₂ / Catalyst

Caption: Catalytic hydrogenation of this compound to dodecane.

Halogenation

Halogenation of this compound with diatomic halogens like bromine (Br₂) or chlorine (Cl₂) proceeds via a halonium ion intermediate to give the corresponding vicinal dihalide.

Quantitative Data for Halogenation of this compound

ReagentSolventTemperature (°C)Reaction TimeProductYield (%)
Bromine (Br₂)DichloromethaneRoom TemperatureNot Specified1,2-DibromododecaneHigh

Experimental Protocol: Bromination of this compound

A general procedure for the bromination of an alkene is as follows:

  • This compound is dissolved in an inert solvent such as dichloromethane in a flask protected from light.

  • A solution of bromine in the same solvent is added dropwise to the alkene solution with stirring.

  • The reaction is typically rapid, and the disappearance of the reddish-brown color of bromine indicates the completion of the reaction.

  • The solvent is removed under reduced pressure to yield 1,2-dibromododecane.

Signaling Pathway: Halogenation Mechanism

Halogenation cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack This compound This compound Bromonium_Ion Bromonium_Ion This compound->Bromonium_Ion + Br₂ 1,2-Dibromododecane 1,2-Dibromododecane Bromonium_Ion->1,2-Dibromododecane + Br⁻ Hydrohalogenation cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack This compound This compound Carbocation Carbocation This compound->Carbocation + H⁺ 2-Halododecane 2-Halododecane Carbocation->2-Halododecane + X⁻ Ozonolysis_Workflow cluster_setup Reaction Setup cluster_reaction Ozonolysis cluster_workup Reductive Workup A Dissolve this compound in Solvent B Cool to -78°C A->B C Bubble O₃ through solution B->C D Purge with N₂ C->D E Add Reducing Agent (e.g., DMS) D->E F Warm to Room Temperature E->F G Isolate Undecanal F->G Cationic_Polymerization Initiator Initiator Monomer_1 Monomer_1 Initiator->Monomer_1 Initiation Growing_Chain Growing_Chain Monomer_1->Growing_Chain Propagation (+ Monomer) Polymer Polymer Growing_Chain->Polymer Termination

References

An In-depth Technical Guide to the Solubility Characteristics of 1-Dodecene in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-dodecene, a C12 alpha-olefin of significant industrial importance. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, formulation development, and various industrial processes. This document summarizes its qualitative solubility, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Core Solubility Characteristics

This compound is a nonpolar hydrocarbon, and its solubility is primarily governed by the principle of "like dissolves like."[1][2] This means it exhibits high solubility in nonpolar organic solvents and is sparingly soluble or insoluble in polar solvents, most notably water.[3][4][5][6][7] Its long aliphatic chain dictates its hydrophobic nature.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in various organic solvents. It is important to note that for many solvent systems, this compound is expected to be fully miscible, meaning it will form a homogeneous solution in all proportions.

SolventSolvent TypeQualitative SolubilityReference
WaterPolar ProticInsoluble[3][4][7]
EthanolPolar ProticSoluble[3][7]
AcetonePolar AproticSoluble[3][7]
Ethyl EtherPolar AproticSoluble[3][7]
Petroleum EtherNonpolarSoluble[1]
BenzeneNonpolar AromaticSoluble[1]
HexaneNonpolarSoluble[1]
TolueneNonpolar AromaticHigh (Expected)[8]
n-Alkanes (e.g., Dodecane)NonpolarMiscible (Expected)[9][10]

Experimental Protocols

For a precise quantitative determination of this compound's solubility in a specific organic solvent, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a liquid in a liquid.[11][12][13][14]

Protocol: Determination of this compound Solubility using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

2. Materials:

  • This compound (high purity, >99%)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated, gas-tight glass vials with PTFE-lined septa

  • Analytical balance (± 0.1 mg)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

3. Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation: In a series of gas-tight vials, add a known volume of the organic solvent. Then, add an excess amount of this compound to each vial. The presence of a distinct second phase of this compound is necessary to ensure that a saturated solution is formed.

  • Equilibration: Place the sealed vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to ensure complete phase separation.

  • Sampling: Carefully withdraw a sample from the solvent-rich phase using a syringe. It is critical to avoid disturbing the undissolved this compound phase. Attach a syringe filter to the syringe and filter the sample into a clean vial to remove any undissolved micro-droplets of this compound.

  • Analysis: Analyze the filtered sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

  • Data Reporting: The solubility is reported as the average concentration from multiple replicates, typically in units of g/100 mL, mol/L, or mass fraction at the specified temperature.

4. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for this compound and the chosen solvent before starting the experiment.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a liquid compound like this compound and a conceptual representation of its solubility characteristics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Solvent and Temperature C Add Excess this compound to Solvent in Vials A->C B Prepare Standard Solutions (Known Concentrations) G Analyze Sample (e.g., GC-FID) B->G D Equilibrate in Shaker (24-48 hours) C->D E Allow Phase Separation D->E F Sample Solvent Phase (with Syringe and Filter) E->F F->G H Determine Concentration from Calibration Curve G->H I Report Solubility Data (g/100mL, mol/L) H->I

A generalized workflow for determining the solubility of this compound.

G cluster_solute Solute cluster_solvents Solvents Solute This compound (Nonpolar) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility / Miscible ('Like Dissolves Like') Polar Polar Solvents (e.g., Water, Ethanol) Solute->Polar Low Solubility / Insoluble

Conceptual diagram of this compound's solubility based on solvent polarity.

References

Navigating the Laboratory Landscape: A Technical Guide to 1-Dodecene Health and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling and use of 1-dodecene in a research laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential risks associated with this chemical.

Hazard Identification and Classification

This compound is a combustible liquid that poses an aspiration hazard if swallowed.[1][2] It can also cause mild skin and eye irritation.[3] Understanding its specific hazards is the first step toward safe handling.

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid[2][3]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[1][2]
Skin Corrosion/Irritation3May cause mild skin irritation[3]
Serious Eye Damage/Eye Irritation2BMay cause eye irritation[3]

Physical and Chemical Properties

A thorough understanding of this compound's physical and chemical properties is essential for safe storage, handling, and emergency response.

PropertyValue
Appearance Clear, colorless liquid[4][5]
Odor Mild, pleasant odor[4][6]
Molecular Formula C12H24[3][5]
Molecular Weight 168.32 g/mol [1]
Boiling Point 213 °C (415.4 °F)[5][6]
Melting Point -35 °C (-31 °F)[5]
Flash Point 76 - 77 °C (168.8 - 170.6 °F)[1][5][6]
Autoignition Temperature 225 °C (437 °F)[5]
Vapor Pressure 0.2 mm Hg at 20 °C[1]
Vapor Density 5.81 (Air = 1)[5][7]
Solubility Insoluble in water. Soluble in ethanol, ether, and acetone.[4][5][7]
Explosion Limits Lower: 0.6 vol %, Upper: 5.4 vol %[3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to preventing accidents and ensuring the integrity of the chemical.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] Use a chemical fume hood when possible.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][8] "No smoking" policies should be strictly enforced in areas where this compound is handled and stored.[2][3]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Tools: Use only non-sparking tools when opening and handling containers.[1][3]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in work areas.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Need to handle this compound ppe Don Appropriate PPE start->ppe ventilation Ensure Proper Ventilation ppe->ventilation ignition Remove Ignition Sources ventilation->ignition tools Gather Non-Sparking Tools ignition->tools transfer Transfer Chemical tools->transfer close Securely Close Container transfer->close decontaminate Decontaminate Work Area close->decontaminate wash Wash Hands decontaminate->wash end End wash->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Storage
  • Containers: Keep containers tightly closed.[3]

  • Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[1][3]

  • Incompatible Materials: Store separately from strong oxidizing agents, halogens, and inorganic acids.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal exposure.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[3][9]
Hand Protection Neoprene or nitrile rubber gloves.[3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Flame-resistant clothing may be appropriate.[3][10]
Respiratory Protection Generally not required with adequate ventilation. If vapors or mists are generated, a NIOSH-approved respirator for organic vapors may be necessary.[3][10]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[3]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. Get medical advice if skin irritation occurs.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[1][2][5] Immediately call a poison center or doctor. If vomiting occurs naturally, have the victim lean forward.[8]

Accidental Release and Spill Cleanup Protocol

Prompt and safe cleanup of spills is essential to prevent further hazards.

Experimental Protocol: Spill Cleanup
  • Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. Isolate the spill area for at least 50 meters (150 feet) in all directions.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the immediate area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 4.

  • Containment: For small spills, absorb the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[4] For larger spills, create a dike to prevent spreading.[3]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1][4]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Response_Decision_Tree spill This compound Spill Occurs is_major Is the spill large or unmanageable? spill->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes isolate Isolate Spill Area is_major->isolate No ignition Eliminate Ignition Sources isolate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Dispose of Waste According to Regulations collect->dispose

Caption: Decision tree for responding to a this compound spill in the laboratory.

Fire and Explosion Hazards

This compound is a combustible liquid and its vapors can form explosive mixtures with air.[4][6]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, water fog, foam, dry chemical, or carbon dioxide.[2][3]

  • Unsuitable Extinguishing Media: Do not use a high-volume water jet.[2][10]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4][6] Containers may explode when heated.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow it to enter sewers or public waters.[3] Waste materials should be handled by a licensed waste disposal company.[2][3]

References

An In-depth Technical Guide to the Reaction Mechanisms for the Isomerization of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms governing the isomerization of 1-dodecene, a critical transformation in various chemical syntheses. The document details the prevalent catalytic systems, including acid-catalyzed, base-catalyzed, and transition metal-catalyzed pathways. Emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of reaction mechanisms to facilitate a deeper understanding and practical application of these processes.

Introduction to this compound Isomerization

This compound, a terminal olefin, is a valuable precursor in the production of detergents, lubricants, and polymers. Its isomerization to internal olefins is a key step that modifies the reactivity and physical properties of the hydrocarbon chain, enabling further functionalization. The position of the double bond within the dodecene molecule significantly influences the outcomes of subsequent reactions, making the selective control of isomerization a topic of considerable research interest. This guide explores the primary catalytic methods employed to achieve this transformation.

Acid-Catalyzed Isomerization

Solid acid catalysts, particularly zeolites, are widely used for the isomerization of this compound. The mechanism predominantly proceeds through the formation of a carbenium ion intermediate on the Brønsted acid sites of the catalyst.

Reaction Mechanism

The generally accepted mechanism for acid-catalyzed isomerization of this compound over a zeolite involves the following steps:

  • Protonation: The terminal double bond of this compound is protonated by a Brønsted acid site on the zeolite surface, forming a secondary dodecyl carbenium ion.

  • Hydride and Methyl Shifts: The secondary carbenium ion can undergo rapid rearrangement via a series of 1,2-hydride shifts to form more stable secondary or tertiary carbenium ions at different positions along the carbon chain. Skeletal isomerization through methyl shifts can also occur, leading to branched isomers.

  • Deprotonation: The rearranged carbenium ion loses a proton to the zeolite's conjugate base, resulting in the formation of an internal dodecene isomer.

The distribution of the resulting isomers is influenced by the thermodynamic stability of the intermediate carbenium ions and the shape selectivity imposed by the zeolite's pore structure.

Quantitative Data

The following table summarizes key quantitative data for the acid-catalyzed isomerization of this compound over various zeolite catalysts.

CatalystTemperature (°C)This compound Conversion (%)Selectivity to Internal Dodecenes (%)Activation Energy (kJ/mol)Reference
Amberlyst 1580-140--34 (1- to 2-dodecene), 51 (2- to 3-dodecene)
Mordenite80-140-Significant at lower temperatures-
Beta Zeolite (B-37.5)160-20039.4 - 96.2Varies with conversion-
USY Zeolite120~100High-
Experimental Protocol: Isomerization using Beta Zeolite

This protocol describes a typical procedure for the liquid-phase isomerization of this compound using a beta zeolite catalyst.

1. Catalyst Activation:

  • Place the required amount of beta zeolite powder in a calcination tube.
  • Heat the catalyst under a flow of dry air or nitrogen to 550 °C at a ramp rate of 5 °C/min.
  • Hold at 550 °C for 4-6 hours to remove adsorbed water and organic impurities.
  • Cool the catalyst to the desired reaction temperature under a nitrogen atmosphere.

2. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermocouple, add the activated beta zeolite catalyst (e.g., 5 wt% relative to the reactant).
  • Introduce this compound and a solvent (e.g., n-dodecane for internal standard) into the flask under a nitrogen atmosphere.
  • Heat the reaction mixture to the desired temperature (e.g., 180 °C) with vigorous stirring.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by periodically withdrawing small aliquots from the reaction mixture.
  • Quench the reaction in the aliquot by adding a small amount of a base (e.g., a dilute solution of sodium bicarbonate).
  • Filter the aliquot through a short pad of silica gel to remove the catalyst.
  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Upon completion, cool the reaction flask to room temperature and filter the entire mixture to recover the catalyst.

Mechanism Visualization

Acid_Catalyzed_Isomerization cluster_Zeolite Zeolite Surface Zeolite_H Zeolite-H+ This compound This compound Carbocation_2 2-Dodecyl Carbocation This compound->Carbocation_2 Protonation Carbocation_3 3-Dodecyl Carbocation Carbocation_2->Carbocation_3 1,2-Hydride Shift Internal_Dodecenes Internal Dodecenes Carbocation_3->Internal_Dodecenes Deprotonation

Caption: Acid-catalyzed isomerization of this compound.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of ruthenium, are highly efficient catalysts for the isomerization of alkenes. These reactions often proceed with high selectivity and under mild conditions.

Reaction Mechanism

The mechanism for ruthenium-catalyzed isomerization typically involves a metal-hydride addition-elimination pathway:

  • Ligand Dissociation and Alkene Coordination: A ligand on the ruthenium complex dissociates to create a vacant coordination site, which is then occupied by the this compound molecule.

  • Migratory Insertion: A hydride ligand on the ruthenium center undergoes migratory insertion into the coordinated double bond of this compound. This can occur in a Markovnikov or anti-Markovnikov fashion, leading to different alkyl-ruthenium intermediates.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the carbon-ruthenium bond is eliminated, reforming a double bond at a new position and regenerating the ruthenium-hydride species.

  • Alkene Dissociation: The newly formed internal dodecene isomer dissociates from the metal center, allowing the catalytic cycle to continue.

Bifunctional ruthenium catalysts containing a basic site on the ligand can facilitate the deprotonation-protonation steps, accelerating the isomerization process.

Quantitative Data

The following table presents quantitative data for the ruthenium-catalyzed isomerization of alkenes.

CatalystSubstrateTemperature (°C)Time (h)Conversion (%)Isomer SelectivityReference
[Cp*Ru(MeCN)₃]PF₆1-Octene250.5>99>98% internal
RuCl₂(PPh₃)₃Methyl Eugenol1501>99High (internal)
Bifunctional Ru-imidazolylphosphineVarious alkenes25-701-24>95High (E)-selectivity
Experimental Protocol: Isomerization using a Ruthenium Catalyst

This protocol outlines a general procedure for the isomerization of this compound using a ruthenium-based catalyst.

1. Catalyst Preparation (if not commercially available):

  • Synthesize the desired ruthenium complex according to literature procedures. For example, a bifunctional catalyst can be prepared by reacting a ruthenium precursor with a phosphine ligand containing a basic moiety.

2. Reaction Setup:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium catalyst (e.g., 0.1-1 mol%) in a dry, deoxygenated solvent (e.g., acetone or THF).
  • Add this compound to the catalyst solution via syringe.
  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

3. Reaction Monitoring and Work-up:

  • Monitor the reaction by taking samples at regular intervals and analyzing them by ¹H NMR spectroscopy or GC.
  • Upon completion, remove the solvent under reduced pressure.
  • The product can be purified by column chromatography on silica gel if necessary.

Mechanism Visualization

Ruthenium_Catalyzed_Isomerization Ru-H [Ru]-H Catalyst 1-Dodecene_Coord This compound Coordination Ru-H->1-Dodecene_Coord + this compound - Ligand Ru-Alkyl_A Ru-Alkyl Intermediate (Markovnikov) 1-Dodecene_Coord->Ru-Alkyl_A Migratory Insertion Ru-Alkyl_B Ru-Alkyl Intermediate (anti-Markovnikov) 1-Dodecene_Coord->Ru-Alkyl_B Migratory Insertion Internal_Dodecene_Coord Internal Dodecene Coordination Ru-Alkyl_A->Internal_Dodecene_Coord β-Hydride Elimination Ru-Alkyl_B->1-Dodecene_Coord β-Hydride Elimination Internal_Dodecene Internal Dodecene Internal_Dodecene_Coord->Internal_Dodecene - [Ru]-H

Caption: Ruthenium-catalyzed isomerization mechanism.

Base-Catalyzed Isomerization

Strong bases can also catalyze the isomerization of this compound, typically proceeding through an allylic anion intermediate.

Reaction Mechanism

The base-catalyzed isomerization mechanism involves:

  • Deprotonation: A strong base abstracts a proton from the allylic position (C3) of this compound, forming a resonance-stabilized allylic anion.

  • Reprotonation: The allylic anion is reprotonated by a proton source (e.g., the conjugate acid of the base or a solvent molecule). Protonation can occur at either C1 or C3 of the allylic system. Protonation at C1 regenerates the starting material, while protonation at C3 leads to the formation of 2-dodecene.

The equilibrium can be shifted towards the more thermodynamically stable internal isomers.

Quantitative Data

The following table provides data for the base-catalyzed isomerization of this compound.

BaseSolventTemperature (°C)Time (h)This compound Conversion (%)Product DistributionReference
NaTMPTHF251952-dodecene (major)
NaTMPHexane252480Mixture of internal isomers

NaTMP = Sodium 2,2,6,6-tetramethylpiperidide

Experimental Protocol: Isomerization using a Strong Base

This protocol provides a general method for base-catalyzed isomerization.

1. Reagent Preparation:

  • Prepare a solution of a strong base (e.g., NaTMP) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.

2. Reaction Setup:

  • In a flame-dried Schlenk flask, add this compound and the solvent.
  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C) if required to control the reaction.
  • Slowly add the base solution to the this compound solution with stirring.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by GC analysis of quenched aliquots.
  • To quench the reaction, carefully add a proton source (e.g., saturated aqueous ammonium chloride).
  • Extract the organic products with a suitable solvent (e.g., diethyl ether).
  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
  • Analyze the product mixture by GC-MS and NMR.

Mechanism Visualization

Base_Catalyzed_Isomerization This compound This compound Allylic_Anion Allylic Anion (Resonance Stabilized) This compound->Allylic_Anion Deprotonation 2-Dodecene 2-Dodecene Allylic_Anion->2-Dodecene Reprotonation Conjugate_Acid Conjugate Acid Allylic_Anion->Conjugate_Acid Base Base

Caption: Base-catalyzed isomerization of this compound.

Analytical Methodologies

Accurate monitoring and characterization of the isomerization products are crucial. The following are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for separating and identifying the various dodecene isomers.

  • Column: A non-polar or weakly polar capillary column (e.g., DB-5ms, HP-5ms) is typically used. For better separation of cis/trans isomers, a more polar column (e.g., a wax-type column) may be employed.

  • Temperature Program: A temperature gradient is used to elute the isomers based on their boiling points and interactions with the stationary phase. A typical program might start at 50-60 °C and ramp up to 250-280 °C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to library data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the position and geometry (cis/trans) of the double bond.

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons provide clear evidence for the location of the double bond.

  • Quantitative NMR (qNMR): By using an internal standard with a known concentration, the relative amounts of the different isomers in a mixture can be accurately determined.

Conclusion

The isomerization of this compound can be effectively achieved through various catalytic methods, each with its own distinct mechanism and set of advantages. Acid-catalyzed isomerization using zeolites is a robust method often employed in industrial settings, though it can sometimes lead to side reactions like cracking and oligomerization. Transition metal catalysis, particularly with ruthenium complexes, offers high selectivity and efficiency under mild conditions, making it attractive for fine chemical synthesis. Base-catalyzed isomerization provides an alternative pathway, especially when acidic conditions need to be avoided. The choice of the optimal method depends on the desired product distribution, substrate compatibility, and process economics. A thorough understanding of the underlying reaction mechanisms and access to detailed experimental protocols are essential for researchers to effectively control and utilize this important chemical transformation.

CAS number and molecular formula for 1-dodecene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1-Dodecene for Researchers and Scientists

This technical guide provides comprehensive information on this compound, a significant alpha-olefin used in various research and industrial applications. The following sections detail its fundamental properties, a key synthetic protocol involving its use, and visual representations of the chemical processes.

Core Identification and Properties

This compound is an alkene with the chemical formula C₁₂H₂₄, characterized by a twelve-carbon chain with a double bond at the primary or alpha position.[1] This structural feature enhances its reactivity, making it a valuable intermediate in chemical synthesis.[1]

Chemical Identity
  • CAS Number: 112-41-4[1][2][3][4]

  • Molecular Formula: C₁₂H₂₄[2][4][5][6]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Weight 168.32 g/mol [2][4][6]
Appearance Colorless liquid with a mild, pleasant odor[1][2]
Density 0.7584 g/cm³[1]
Melting Point -35.2 °C[1]
Boiling Point 213.8 °C[1]
Flash Point 77 °C (171 °F)[1]
Solubility Insoluble in water; soluble in ethanol, ethyl ether, and acetone[1][2]
Vapor Pressure 0.159 mmHg @ 25 °C
Refractive Index 1.4300 @ 20 °C[2]

Role in Organic Synthesis

While not typically involved in biological signaling pathways itself, this compound is a crucial building block in organic synthesis, a field vital to drug development and materials science. Its terminal double bond allows for a variety of addition reactions, making it a versatile precursor for producing detergents, lubricants, and polymers.[1][5] A prominent application is in alkylation reactions, such as the Friedel-Crafts alkylation of aromatic compounds.

Experimental Protocol: Alkylation of Benzene with this compound

This section details a representative experimental protocol for the liquid-phase alkylation of benzene with this compound, a process used to produce linear alkylbenzenes, which are precursors to surfactants. The methodology is based on studies using non-zeolitic catalysts like clay-supported heteropolyacids.[7]

Materials and Equipment
  • Reactants: Benzene (excess), this compound

  • Catalyst: 20% Dodecatungstophosphoric acid (DTP) on Montmorillonite K-10 clay (20% DTP/K-10)[7]

  • Equipment: High-pressure autoclave with a stirrer, heating mantle, temperature controller, and sampling port.

Procedure
  • Catalyst Preparation: Prepare the 20% DTP/K-10 catalyst by impregnating Montmorillonite K-10 clay with a solution of dodecatungstophosphoric acid, followed by drying and calcination.

  • Reaction Setup: Charge the autoclave with benzene and this compound. A typical molar ratio for maximizing mono-alkylation is 10:1 (benzene:this compound).[7]

  • Catalyst Addition: Add the 20% DTP/K-10 catalyst to the reaction mixture. A typical catalyst loading is 0.05 g/cm³.[7]

  • Reaction Conditions: Seal the autoclave and begin stirring at a high rate (e.g., 1000 rpm) to ensure a uniform mixture.[7] Heat the reaction mixture to the desired temperature (e.g., 150 °C).[7]

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of this compound and the selectivity for different phenyldodecane isomers.

  • Product Isolation: After the desired reaction time (e.g., 4 hours), cool the reactor, depressurize, and filter the mixture to remove the solid catalyst. The liquid product can then be purified by distillation to separate the desired linear phenyldodecane products from unreacted benzene and any byproducts.

Visualizing the Process

The following diagrams illustrate the chemical reaction pathway and the experimental workflow described above.

G cluster_catalyst Catalyst cluster_products Products Benzene Benzene 2-Phenyldodecane 2-Phenyldodecane Benzene->2-Phenyldodecane + Carbocation This compound This compound Carbocation Carbocation This compound->Carbocation + H+ H+ H+ 2-Phenyldodecane->H+ - H+ Other Isomers Other Phenyldodecane Isomers Carbocation->Other Isomers Isomerization

Caption: Reaction pathway for the alkylation of benzene with this compound.

A Charge Autoclave (Benzene, this compound) B Add Catalyst (e.g., 20% DTP/K-10) A->B C Seal and Heat (150 °C, 1000 rpm) B->C D Monitor Reaction (Gas Chromatography) C->D E Cool and Depressurize D->E F Filter Catalyst E->F G Purify Product (Distillation) F->G H Final Product (Linear Phenyldodecane) G->H

Caption: Experimental workflow for the synthesis of linear phenyldodecane.

References

Methodological & Application

Application Note: Synthesis of Linear Alkylbenzene (LAB) from Benzene and 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linear alkylbenzene (LAB) is a critical organic compound primarily used as a precursor for the production of linear alkylbenzene sulfonate (LAS), a widely used biodegradable surfactant in detergents and cleaning products.[1][2][3][4] The most common industrial method for synthesizing LAB is the Friedel-Crafts alkylation of benzene with long-chain mono-olefins, such as 1-dodecene.[5][6] This process involves the electrophilic substitution of a hydrogen atom on the benzene ring with a dodecyl group.

Historically, catalysts like hydrogen fluoride (HF) and aluminum chloride (AlCl₃) have been employed.[5][7][8] However, due to their corrosive nature and environmental concerns, research has shifted towards more benign solid acid catalysts, including various types of zeolites and heteropolyacids.[7][9][10] This document provides a detailed protocol for the synthesis of LAB from benzene and this compound, summarizes key quantitative data from various catalytic systems, and illustrates the reaction pathway and experimental workflow.

Reaction Principle and Pathway

The synthesis is based on the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[11][12] The mechanism involves three primary steps:

  • Formation of an Electrophile: The acid catalyst protonates the this compound, forming a secondary carbocation. This carbocation is the active electrophile. It is important to note that the carbocation can undergo hydride shifts, leading to the formation of various internal isomers.[13][14]

  • Nucleophilic Attack: The π-electrons of the aromatic benzene ring act as a nucleophile, attacking the carbocation to form a resonance-stabilized intermediate known as an arenium ion or sigma complex.[11][13]

  • Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final linear alkylbenzene product.[11][13]

reaction_pathway Figure 1: Friedel-Crafts Alkylation Pathway for LAB Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Benzene Benzene (C₆H₆) Arenium Resonance-Stabilized Arenium Ion Benzene->Arenium 2. Nucleophilic Attack Dodecene This compound (C₁₂H₂₄) Carbocation Secondary Dodecyl Carbocation (Electrophile) Dodecene->Carbocation 1. Protonation Catalyst Acid Catalyst (H⁺) Carbocation->Arenium LAB Linear Alkylbenzene (LAB) (Isomer Mixture) Arenium->LAB 3. Deprotonation Catalyst_regen Regenerated Catalyst (H⁺) Arenium->Catalyst_regen

Caption: Figure 1: Friedel-Crafts Alkylation Pathway for LAB Synthesis

Experimental Protocol: LAB Synthesis using a Solid Acid Catalyst

This protocol describes a general procedure for the liquid-phase alkylation of benzene with this compound in a batch reactor.

1. Materials and Reagents

  • Benzene (C₆H₆), anhydrous, ≥99.8%

  • This compound (C₁₂H₂₄), ≥95%

  • Solid Acid Catalyst (e.g., H-Beta Zeolite, Amberlyst-15)

  • Nitrogen (N₂) gas, high purity

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Hexane or Dichloromethane (for extraction/analysis)

2. Equipment

  • Three-necked round-bottom flask (250 mL or 500 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermocouple or thermometer

  • Nitrogen inlet/outlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus (optional, for high purity)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

3. Experimental Procedure

experimental_workflow Figure 2: Experimental Workflow for LAB Synthesis prep 1. Reactant Preparation & Reactor Setup charge 2. Reactor Charging (Benzene, Catalyst) prep->charge heat 3. Heating & Equilibration (e.g., 140°C under N₂) charge->heat add 4. This compound Addition (Slow, via addition funnel) heat->add react 5. Alkylation Reaction (Stirring for 4-6h) add->react cool 6. Cooling & Catalyst Removal (Filtration) react->cool workup 7. Work-up (Washing with NaHCO₃ & H₂O) cool->workup dry 8. Drying Organic Phase (Anhydrous MgSO₄) workup->dry purify 9. Purification (Solvent removal, Vacuum Distillation) dry->purify analyze 10. Product Characterization (GC-MS, NMR) purify->analyze product Final LAB Product analyze->product

Caption: Figure 2: Experimental Workflow for LAB Synthesis

Step-by-Step Method:

  • Reactor Setup: Assemble the three-necked flask with a reflux condenser, magnetic stirrer, thermocouple, and a nitrogen inlet. Ensure the system is dry.

  • Charging Reactants: Charge the flask with anhydrous benzene and the solid acid catalyst. A typical benzene-to-1-dodecene molar ratio is between 6:1 and 10:1 to favor mono-alkylation and minimize side reactions.[7][10]

  • Inert Atmosphere and Heating: Begin stirring and purge the system with nitrogen gas. Heat the mixture to the desired reaction temperature (e.g., 140°C).[10]

  • Olefin Addition: Once the temperature has stabilized, slowly add this compound to the reaction mixture using the addition funnel over 30-60 minutes.

  • Reaction: Maintain the reaction at the set temperature with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them via GC. A typical reaction time is 4-6 hours.[10]

  • Cooling and Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration. The catalyst can potentially be washed, dried, and reused.[15]

  • Work-up: Transfer the liquid filtrate to a separatory funnel. Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acidity) and deionized water.[16]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Purification: Remove the excess benzene and other volatile components using a rotary evaporator. For higher purity, the crude LAB product can be purified by vacuum distillation.[17]

  • Characterization: Analyze the final product using GC-MS to determine the conversion of this compound, selectivity for LAB isomers, and overall purity. The distribution of phenyl isomers (e.g., 2-phenyldodecane, 3-phenyldodecane) is a key quality characteristic.[2][17]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the conversion of this compound and the selectivity towards the desired LAB isomers. The 2-phenyldodecane isomer is often preferred due to the superior biodegradability and detergency of its sulfonated derivative.[6]

Catalyst SystemReaction Temp. (°C)Benzene/1-Dodecene Molar RatioThis compound Conversion (%)2-LAB Selectivity (%)Reference
H-Beta Zeolite (BEA)1406:1~95%~35%[10]
Desilicated MOR Zeolite1406:1>98%~70%[10]
Fe³⁺-exchanged Bentonite80-1205:1HighNot specified[15]
Dawson HPA/nano-TiO₂100-1408:1>99%Not specified (100% LAB Yield)[9]
HF Acid (Industrial)40-70~10:1>95%~17-18%[8][18]

Note: The data presented is compiled from various research articles and may involve different reactor setups and analysis methods. 2-LAB selectivity refers to the percentage of 2-phenyldodecane among all LAB isomers.

Safety Precautions

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound: Combustible liquid. Avoid contact with skin and eyes.

  • Catalysts: Handle acid catalysts with care, as they can be corrosive or irritants.

  • Pressure: If the reaction is conducted in a sealed autoclave, ensure it is rated for the temperatures and pressures employed.

The synthesis of linear alkylbenzene via Friedel-Crafts alkylation of benzene with this compound is a cornerstone of the detergent industry. While traditional liquid acid catalysts are effective, modern research focuses on developing stable and selective solid acid catalysts to create more environmentally friendly and efficient processes. The provided protocol and data offer a comprehensive guide for researchers to perform and optimize this important industrial reaction in a laboratory setting.

References

Application of 1-Dodecene in the Synthesis of Biodegradable Detergents

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1-Dodecene, a linear alpha-olefin, is a critical precursor in the synthesis of biodegradable detergents, primarily Linear Alkylbenzene Sulfonate (LAS).[1][2] LAS replaced the formerly used branched alkylbenzene sulfonates due to its enhanced biodegradability, addressing significant environmental concerns.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of LAS from this compound, including the alkylation of benzene to form linear alkylbenzene (LAB) and its subsequent sulfonation.[4] It also covers methods for assessing the biodegradability of the final detergent product. The information is intended for researchers and professionals in the fields of chemical synthesis and sustainable product development.

Introduction

Linear alkylbenzene sulfonate (LAS) is a major anionic surfactant used globally in household and industrial cleaning products.[5] Its popularity stems from its excellent cleaning performance, cost-effectiveness, and, most importantly, its biodegradability.[5][6] The synthesis of LAS begins with the production of linear alkylbenzene (LAB), which is primarily achieved through the alkylation of benzene with linear mono-olefins, such as this compound.[2][7] The resulting LAB is a mixture of different isomers of phenyldodecane.[7] This intermediate is then sulfonated and neutralized to produce the LAS surfactant.[6][7] The linearity of the alkyl chain, derived from precursors like this compound, is crucial for ensuring rapid biodegradation in the environment.[8]

Synthesis Pathway

The overall synthesis of Sodium Linear Alkylbenzene Sulfonate from this compound is a two-step process:

  • Friedel-Crafts Alkylation: Benzene is alkylated with this compound in the presence of an acid catalyst to produce linear alkylbenzene (LAB).[9]

  • Sulfonation and Neutralization: The LAB is then sulfonated using sulfuric acid or sulfur trioxide to form linear alkylbenzene sulfonic acid (LABSA).[6] This acid is subsequently neutralized with an alkali, such as sodium hydroxide, to yield sodium linear alkylbenzene sulfonate (LAS).[6][7]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Sulfonation & Neutralization This compound This compound LAB Linear Alkylbenzene (LAB) This compound->LAB Alkylation Benzene Benzene Benzene->LAB Catalyst Acid Catalyst (e.g., HF, AlCl3, Zeolites) Catalyst->LAB LABSA Linear Alkylbenzene Sulfonic Acid (LABSA) LAB->LABSA Sulfonation Sulfonating_Agent Sulfonating Agent (H2SO4 or SO3) Sulfonating_Agent->LABSA LAS Sodium Linear Alkylbenzene Sulfonate (LAS) LABSA->LAS Neutralization Base Base (e.g., NaOH) Base->LAS

Figure 1: Synthesis pathway of Sodium LAS from this compound.

Data Presentation

Catalytic Performance in LAB Synthesis

The choice of catalyst significantly impacts the conversion of this compound and the selectivity towards desired LAB isomers. Zeolites are often favored as solid acid catalysts over traditional liquid acids like HF due to their reduced environmental impact and easier handling.[10]

CatalystSi/Al RatioThis compound Conversion (%)LAB Selectivity (%)2-Phenyldodecane Selectivity (%)Reference
MOR 18989672[11]
MOR 40859255[11]
BEA 24708840[12]
BEA 40809045[12]
FAU 15958524[12]
Reaction Conditions: 140°C, 20 bar, WHSV = 4 h⁻¹, Benzene:this compound molar ratio = 6.[12]
MOR: Mordenite, BEA: Zeolite Beta, FAU: Faujasite.
Biodegradability Assessment

The biodegradability of detergents can be assessed by measuring the reduction in active surfactant matter over time. The Methylene Blue Active Substance (MBAS) assay is a common method for this purpose.[13][14]

Detergent SampleInitial Active Matter (%)Active Matter after 15 Days (%)Active Matter after 30 Days (%)Reference
Detergent A (LAS-based) 18.512.35.8[13]
Detergent B (LAS-based) 15.210.14.5[13]
Detergent C (Branched ABS) 20.119.518.9[13]
Data is illustrative based on typical degradation trends.[13]

Experimental Protocols

Protocol 1: Synthesis of Linear Alkylbenzene (LAB)

This protocol describes the alkylation of benzene with this compound using a solid acid catalyst in a batch reactor.[15]

Materials:

  • This compound (C12H24)

  • Benzene (C6H6), anhydrous

  • SO₄²⁻/ZrO₂-TiO₂ solid acid catalyst[15]

  • Nitrogen gas (for inert atmosphere)

Apparatus:

  • 100 mL two-necked flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Activate the SO₄²⁻/ZrO₂-TiO₂ catalyst by heating at 500°C for 3 hours.[15]

  • Add 15 mL of benzene and 0.36 g of the activated catalyst to the two-necked flask.

  • Begin stirring and purge the flask with nitrogen.

  • Heat the mixture to reflux temperature (approx. 80°C).

  • Slowly add 3 mL of this compound to the flask.

  • Maintain the reaction at reflux with constant stirring for 3 hours.[15]

  • After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Analyze the product mixture using GC to determine the conversion of this compound and the distribution of LAB isomers.

Protocol 2: Synthesis of Sodium Linear Alkylbenzene Sulfonate (LAS)

This protocol outlines the sulfonation of the synthesized LAB followed by neutralization.[6]

Materials:

  • Linear Alkylbenzene (LAB) from Protocol 1

  • Concentrated sulfuric acid (98%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Deionized water

Apparatus:

  • 250 mL four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating/cooling bath

  • Separatory funnel

  • pH meter or pH strips

Procedure:

  • Sulfonation:

    • Add 35 mL of LAB to the four-necked flask.

    • While stirring, slowly add 35 mL of 98% sulfuric acid through the dropping funnel. Maintain the temperature below 40°C using a cooling bath.[6][15]

    • After the addition is complete, raise the temperature to 60-70°C and continue the reaction for 2 hours.[6][15]

  • Separation:

    • Cool the reaction mixture to 40-50°C.

    • Slowly add approximately 15 mL of water.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the lower aqueous layer (containing sulfuric acid and inorganic salts) and retain the upper organic phase (LABSA).[6][15]

  • Neutralization:

    • Place the organic phase (LABSA) in a beaker.

    • Slowly add 10% NaOH solution while stirring and monitoring the pH.

    • Continue adding NaOH until the pH of the solution is between 7 and 8.[6][15]

    • The resulting viscous liquid is an aqueous solution of Sodium Linear Alkylbenzene Sulfonate (LAS).

Protocol 3: Biodegradation Assessment using Methylene Blue Active Substance (MBAS) Assay

This protocol provides a method to estimate the concentration of anionic surfactants (like LAS) and assess their degradation by microorganisms.[13][14]

Materials:

  • LAS solution (1 mg/L)

  • Methylene blue solution

  • Chloroform

  • Wash solution (acidic)

  • Activated sludge (as microbial source)

  • Minimal salt medium

Apparatus:

  • Spectrophotometer

  • Separatory funnels

  • Shaker incubator

Procedure:

  • Inoculation: Prepare a solution of the synthesized LAS in minimal salt medium. Inoculate with a small amount of activated sludge. A control flask without inoculum should also be prepared.

  • Incubation: Incubate the flasks on a rotary shaker at 25°C for a set period (e.g., 28 days).[16]

  • Sampling: Withdraw samples at regular intervals (e.g., Day 0, 7, 14, 21, 28).

  • MBAS Analysis:

    • Place a known volume of the sample in a separatory funnel.

    • Add methylene blue solution. The methylene blue forms a blue-colored salt with the LAS.

    • Add chloroform and shake to extract the salt into the organic phase.

    • Allow the layers to separate and drain the chloroform layer.

    • Wash the chloroform extract with an acidic wash solution to remove interfering substances.

    • Measure the absorbance of the chloroform layer using a spectrophotometer at approximately 652 nm.

  • Calculation: Determine the concentration of LAS from a calibration curve prepared with standard LAS solutions. Calculate the percentage of biodegradation as the reduction in LAS concentration over time.

Visualizations

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase start Start: Reactants (this compound, Benzene) alkylation Alkylation Reaction (Protocol 1) start->alkylation filtration Catalyst Filtration alkylation->filtration lab_product Intermediate: LAB filtration->lab_product sulfonation Sulfonation & Neutralization (Protocol 2) lab_product->sulfonation gc_analysis GC Analysis of LAB lab_product->gc_analysis las_product Final Product: LAS sulfonation->las_product biodegradation_test Biodegradability Test (Protocol 3) las_product->biodegradation_test end End: Characterization Data gc_analysis->end mbas_assay MBAS Assay biodegradation_test->mbas_assay mbas_assay->end

Figure 2: Experimental workflow for synthesis and analysis of LAS.

G A Prepare LAS solution in minimal media B Inoculate with activated sludge A->B C Incubate under controlled conditions B->C D Withdraw samples at time intervals C->D E Perform MBAS Assay on samples D->E F Measure absorbance (652 nm) E->F G Calculate LAS concentration vs. time F->G H Determine % Biodegradation G->H

Figure 3: Logical workflow for biodegradation assessment.

Conclusion

This compound is an essential building block for the production of environmentally friendly detergents. The synthesis of linear alkylbenzene and its subsequent sulfonation yields LAS, a surfactant that exhibits high cleaning efficiency and superior biodegradability compared to its predecessors. The protocols and data presented herein provide a comprehensive guide for the synthesis, characterization, and evaluation of this compound-derived biodegradable detergents, supporting further research and development in sustainable chemical manufacturing.

References

Application Note: 1-Dodecene as a Monomer for High-Performance Polyalphaolefin (PAO) Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and chemical engineers in the fields of materials science, polymer chemistry, and lubricant development.

Introduction

Polyalphaolefins (PAOs) are Group IV synthetic base oils that represent a cornerstone in the formulation of high-performance lubricants.[1] They are produced by the oligomerization of linear alpha-olefins (LAOs), typically ranging from 1-octene to 1-dodecene.[2] While 1-decene has traditionally been the most common monomer for producing a wide range of PAO viscosity grades, the use of this compound, either alone or as a co-monomer, offers distinct advantages for formulating lubricants intended for severe service conditions.[3][4]

PAOs derived from this compound can exhibit improved thermal and oxidative stability, lower volatility, and higher viscosity indices (VI) compared to their 1-decene counterparts of equivalent viscosity.[5][6] These characteristics are critical for applications such as high-temperature engine oils, industrial gear oils, and long-drain interval lubricants.[7] This application note provides a technical overview, key performance data, and detailed experimental protocols for the synthesis of PAOs using this compound.

Chemical Background: Oligomerization of this compound

The synthesis of PAOs from this compound is a cationic oligomerization process. The most common industrial catalysts are Lewis acids, such as Boron Trifluoride (BF₃), often used with a promoter or co-catalyst like an alcohol or an ester, and Aluminum Trichloride (AlCl₃).[4][8] The reaction proceeds via a carbocation mechanism, leading to a complex mixture of dimers, trimers, tetramers, and higher oligomers.[9] The distribution of these oligomers dictates the final viscosity of the product.[3] Subsequent hydrogenation is required to saturate any residual double bonds, which significantly enhances the thermal and oxidative stability of the final PAO base oil.[1][2]

G Figure 1. Cationic Oligomerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_final Hydrogenation Monomer This compound (C₁₂H₂₄) Carbocation Secondary Carbocation Monomer->Carbocation H⁺ Catalyst BF₃ + R-OH (Catalyst System) Catalyst->Carbocation Dimer Dimer Carbocation Carbocation->Dimer + this compound Trimer Trimer Carbocation Dimer->Trimer + this compound PAO_Unsat Unsaturated PAO (Oligomer Mixture) Trimer->PAO_Unsat + n(this compound) PAO_Sat Saturated PAO (Final Lubricant Base Oil) PAO_Unsat->PAO_Sat H₂ / Catalyst

Caption: Figure 1. Cationic Oligomerization of this compound.

Performance Data of this compound Based PAOs

The incorporation of this compound into the monomer feed significantly impacts the resulting PAO's properties. In general, for an equivalent viscosity grade, using this compound results in lower Noack volatility and a higher viscosity index, though the pour point may be slightly elevated compared to a pure 1-decene-based PAO.[5][8] Co-oligomerization with 1-decene is a common strategy to balance these properties.[10]

Table 1: Properties of Low-Viscosity PAOs from 1-Decene/1-Dodecene Blends

PAO Grade (Viscosity @ 100°C) Monomer Feed (wt% 1-Decene / this compound) Viscosity Index (VI) Pour Point (°C) Noack Volatility (%) Reference
~4-6 cSt 50-80 / 20-50 130 - 145 -60 to -50 4 - 9 [8][10]
~5 cSt 50-80 / 20-50 - -40 to -65 4 - 12 [8]
~6 cSt 70 / 30 - -48 - [11]

| ~6 cSt | 10-40 / 60-90 | 130 - 145 | -60 to -50 | 4 - 9 |[12] |

Table 2: Properties of High-Viscosity PAOs from 1-Decene/1-Dodecene Blends

PAO Grade (Viscosity @ 100°C) Monomer Feed (wt% 1-Decene / this compound) Viscosity Index (VI) Pour Point (°C) Reference
~40 cSt 100 / 0 (Commercial 1-Decene PAO) 150-151 -42 [10]
~40 cSt 55 / 45 - -42 [10]
~40 cSt 0 / 100 (Commercial this compound PAO) - -33 [13]

| ~100 cSt | 55 / 45 | 168 | -33 |[10] |

Experimental Protocols

This section outlines a general laboratory-scale protocol for the synthesis of a low-viscosity PAO using a this compound and 1-decene monomer blend, catalyzed by Boron Trifluoride (BF₃) with an alcohol promoter.

4.1 Materials and Equipment

  • Monomers: this compound (reagent grade, dried over molecular sieves), 1-decene (reagent grade, dried over molecular sieves).

  • Catalyst: Boron trifluoride (BF₃) gas.

  • Promoter: 1-Butanol (anhydrous).

  • Quenching Agent: Aqueous sodium hydroxide (5 wt%).

  • Hydrogenation Catalyst: Nickel-on-silica-alumina (Ni/SiO₂-Al₂O₃) or Palladium on Carbon (Pd/C).

  • Equipment: Jacketed glass reactor (1L) with overhead stirrer, thermocouple, gas inlet tube, and condenser; gas flow meter for BF₃; high-pressure autoclave for hydrogenation (e.g., Parr reactor); distillation apparatus; standard laboratory glassware.

4.2 Protocol: BF₃-Catalyzed Co-oligomerization

  • Reactor Setup: Assemble the dry 1L glass reactor. Purge the system with dry nitrogen for 30 minutes to ensure an inert atmosphere.

  • Monomer Charging: Charge the reactor with the desired blend of this compound and 1-decene (e.g., 300g of a 70:30 wt% this compound:1-decene mixture).

  • Promoter Addition: Add the alcohol promoter (e.g., 1-butanol) to the monomer mixture. The promoter amount is typically between 0.1 and 6 wt% of the olefin feed.[2]

  • Reaction Temperature: Bring the monomer mixture to the target reaction temperature, typically between 20°C and 60°C, using a circulating bath connected to the reactor jacket.[12]

  • Catalyst Introduction: Introduce a steady stream of BF₃ gas below the surface of the stirred liquid. Maintain a constant BF₃ pressure in the reactor headspace. The reaction is exothermic; use the cooling jacket to maintain the set temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing the viscosity or using gas chromatography (GC) to measure monomer conversion. A typical reaction time is 2-4 hours.[11][14]

  • Quenching: Once the desired conversion is reached, stop the BF₃ flow and purge the reactor with nitrogen. Quench the reaction by slowly adding the aqueous NaOH solution to neutralize the acidic catalyst.

  • Washing: Transfer the organic layer to a separatory funnel and wash sequentially with aqueous NaOH and then deionized water until the washings are neutral.

  • Drying and Monomer Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove unreacted monomers and light fractions (dimers) via vacuum distillation.

4.3 Protocol: Hydrogenation

  • Autoclave Charging: Charge the high-pressure autoclave with the oligomer product from step 4.2 and the hydrogenation catalyst (typically 1-2 wt% of the oil).

  • Hydrogenation Reaction: Seal the reactor, purge several times with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 20 bar).[15] Heat the reactor to the target temperature (e.g., 150-200°C) with vigorous stirring.

  • Reaction Completion: Maintain the reaction conditions for 3-5 hours or until hydrogen uptake ceases.

  • Product Recovery: Cool the reactor to room temperature, vent the excess hydrogen, and filter the mixture to remove the catalyst. The resulting clear, colorless liquid is the final PAO base oil.

Experimental Workflow and Characterization

The overall process from monomer to final product involves several key stages. The quality of the final PAO is assessed using standardized ASTM methods.

G Figure 2. General Workflow for PAO Synthesis & Analysis cluster_analysis ASTM Characterization start Monomer Feed (this compound / 1-Decene) reactor Oligomerization Reactor (BF₃, Alcohol Promoter) start->reactor quench Quenching & Washing (NaOH / H₂O) reactor->quench analysis1 In-Process Control (Viscosity, GC) reactor->analysis1 distill1 Vacuum Distillation (Remove Monomers/Dimers) quench->distill1 hydro Hydrogenation (H₂, Ni Catalyst) distill1->hydro filter Catalyst Filtration hydro->filter distill2 Fractional Distillation (Isolate Viscosity Grades) filter->distill2 product Final PAO Product distill2->product analysis2 Final Product QC product->analysis2 analysis1->reactor ASTM_KV Kinematic Viscosity (ASTM D445) ASTM_VI Viscosity Index (ASTM D2270) ASTM_PP Pour Point (ASTM D97) ASTM_NV Noack Volatility (ASTM D5800)

Caption: Figure 2. General Workflow for PAO Synthesis & Analysis.

Key Characterization Methods:

  • Kinematic Viscosity (KV): Measured at 40°C and 100°C according to ASTM D445.[8]

  • Viscosity Index (VI): Calculated from the kinematic viscosities according to ASTM D2270, indicating the stability of viscosity with temperature changes.[8]

  • Pour Point: The lowest temperature at which the oil will flow, determined by ASTM D97.[8]

  • Noack Volatility: Measures the evaporative loss of the lubricant at high temperatures, determined by ASTM D5800. A lower value is desirable.[8]

Conclusion

This compound is a valuable monomer for synthesizing high-performance PAO base oils. Its use, particularly in co-oligomerization with 1-decene, allows for the precise tailoring of lubricant properties. PAOs containing this compound are characterized by excellent thermal stability and low volatility, making them ideal for formulating advanced lubricants that meet stringent modern performance requirements. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of these superior synthetic base stocks.

References

Application Notes and Protocols: The Role of 1-Dodecene in the Manufacturing of Surfactants and Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Dodecene is a linear alpha-olefin with the chemical formula C12H24, characterized by a terminal double bond.[1][2] This structural feature imparts high reactivity, making it a valuable chemical intermediate in a multitude of industrial processes.[1][3] Its primary applications lie in the synthesis of surfactants and plasticizers, where it serves as a key building block for creating molecules with specific performance characteristics.[4][5] These end-products are integral to numerous sectors, including household and industrial cleaning, personal care, and polymer manufacturing.[4][6] This document provides detailed application notes and experimental protocols for the synthesis of surfactants and plasticizers derived from this compound, intended for researchers and chemical development professionals.

Part 1: Manufacturing of Surfactants from this compound

Application Note:

This compound is a critical precursor for a variety of surfactants used in detergents, shampoos, and industrial cleaners.[4][6] The long C12 alkyl chain provided by this compound is ideal for creating an effective hydrophobic tail, essential for surfactant performance. Two primary classes of surfactants are synthesized from this compound:

  • Linear Alkylbenzene Sulfonates (LAS): These are anionic surfactants that form the backbone of many laundry detergents and all-purpose cleaners due to their excellent cleaning properties.[4][6] The synthesis involves the alkylation of benzene with this compound, followed by sulfonation.

  • Amine-Derived Surfactants: this compound is a feedstock for producing alkyl dimethyl amines (ADMAs). These amines are intermediates for several types of surfactants[6]:

    • Amine Oxides: Used as foam boosters and stabilizers in shampoos, bubble baths, and dishwashing liquids.[6]

    • Quaternary Ammonium Halides: Cationic surfactants used as biocides, fungicides, and antistatic agents.[6]

    • Betaines: Mild amphoteric surfactants used in personal care products.[6]

The selection of the synthesis route determines the type and properties of the final surfactant product, allowing for tailored applications.

Synthesis Pathways for Surfactants

The following diagrams illustrate the primary chemical pathways for converting this compound into major classes of surfactants.

G start_node start_node intermediate intermediate final_product final_product process_node process_node Dodecene This compound Alkylation Alkylation Dodecene->Alkylation Hydroformylation Hydroformylation Dodecene->Hydroformylation Benzene Benzene Benzene->Alkylation DDB Dodecylbenzene Sulfonation Sulfonation DDB->Sulfonation LAS Linear Alkylbenzene Sulfonate (LAS) Tridecanal n-Tridecanal ReductiveAmination Reductive Amination Tridecanal->ReductiveAmination Tridecylamine Tridecylamine Methylation Exhaustive Methylation Tridecylamine->Methylation ADMA Alkyl Dimethyl Amine (ADMA) Oxidation Oxidation ADMA->Oxidation Quaternization Quaternization ADMA->Quaternization Carboxymethylation Carboxymethylation ADMA->Carboxymethylation AmineOxide Amine Oxide Quat Quaternary Ammonium Halide Betaine Betaine Alkylation->DDB Sulfonation->LAS Hydroformylation->Tridecanal ReductiveAmination->Tridecylamine Methylation->ADMA Oxidation->AmineOxide Quaternization->Quat Carboxymethylation->Betaine

Caption: Synthesis routes from this compound to major surfactant classes.

Quantitative Data

The following table summarizes typical composition data for commercial-grade this compound used as a feedstock.

CharacteristicMethodResult (wt, %)
n-Alpha Olefin (this compound) G.C.97.44
C12 Content G.C.99.39
C10 Content G.C.0.11
C14 Content G.C.0.50
Vinylidene Content G.C.2.71
Paraffin Content G.C.0.10
Data sourced from a typical technical data sheet.[5]
Experimental Protocols

Protocol 1: Synthesis of Dodecylbenzene (Precursor to LAS)

This protocol describes the Friedel-Crafts alkylation of benzene with this compound.

Materials:

  • This compound (C12H24)

  • Benzene (C6H6), anhydrous

  • Aluminum chloride (AlCl3), anhydrous (catalyst)

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with anhydrous benzene and the AlCl3 catalyst.

  • Begin stirring and gently heat the mixture to approximately 40-50°C.

  • Slowly add this compound to the flask from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and carefully quench the reaction by slowly adding it to a mixture of crushed ice and water. This will deactivate the AlCl3 catalyst.

  • Transfer the mixture to a separatory funnel. The organic layer (containing dodecylbenzene) will separate from the aqueous layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove any remaining catalyst and acidic byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the crude dodecylbenzene by vacuum distillation to separate it from unreacted starting materials and heavier alkylates.

Protocol 2: Sulfonation of Dodecylbenzene

This protocol outlines the conversion of dodecylbenzene to dodecylbenzenesulfonic acid.

Materials:

  • Dodecylbenzene (DDB)

  • Sulfur trioxide (SO3) or Oleum (fuming sulfuric acid)

  • Jacketed batch reactor with an agitator and temperature control system

  • Titration equipment for analysis

Procedure:

  • Load the desired amount of DDB into the temperature-controlled reactor.[7]

  • Maintain constant agitation and control the reaction temperature, typically in the range of 20-50°C.[7]

  • Carefully introduce the sulfonating agent (SO3) into the reactor at a controlled rate. The reaction is highly exothermic and requires efficient heat removal to prevent side reactions and product degradation.[8]

  • The molar ratio of SO3 to DDB is a critical parameter and should be carefully controlled to achieve high conversion.[7]

  • Monitor the progress of the reaction by taking samples at different time intervals.[7]

  • Analyze the samples by titrating with a standard caustic soda (NaOH) solution to determine the concentration of unreacted SO3 and the formed sulfonic acid.[7]

  • Once the desired conversion is achieved, the reaction is stopped. The product, dodecylbenzenesulfonic acid, is then typically neutralized with a base (e.g., NaOH) to form the sodium salt (LAS).

Part 2: Manufacturing of Plasticizers from this compound

Application Note:

This compound is an essential starting material for producing certain types of high-performance plasticizers. Plasticizers are additives that increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). The primary route from this compound to plasticizers involves the hydroformylation (also known as the oxo process) of this compound to produce C13 aldehydes (tridecanal).[2][9] These aldehydes are then hydrogenated to form C13 alcohols (tridecanol).[6]

The resulting long-chain branched alcohols are reacted with dicarboxylic acids or their anhydrides (e.g., phthalic anhydride, adipic acid, terephthalic acid) through esterification to produce large, high-molecular-weight ester molecules.[10][11] These esters function as effective plasticizers, prized for their low volatility and good thermal stability.[4]

Synthesis Pathway for Plasticizers

The diagram below outlines the conversion of this compound into a final plasticizer product.

G start_node start_node intermediate intermediate final_product final_product process_node process_node Dodecene This compound Hydroformylation Hydroformylation (Oxo Process) Dodecene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Tridecanal n-Tridecanal Hydrogenation Hydrogenation Tridecanal->Hydrogenation Tridecanol Tridecanol (C13 Alcohol) Esterification Esterification Tridecanol->Esterification Acid Dicarboxylic Acid or Anhydride Acid->Esterification Plasticizer Plasticizer Ester Hydroformylation->Tridecanal Hydrogenation->Tridecanol Esterification->Plasticizer

Caption: Synthesis route from this compound to plasticizer esters.

Quantitative Data

The hydroformylation of this compound is a critical step where reaction conditions significantly impact the yield of the desired linear aldehyde (n-tridecanal), which leads to the preferred plasticizer alcohol.

Catalyst SystemTemperaturePressureResidence TimeYield of n-TridecanalSelectivity (n:iso)
Rhodium-based95°C40 bar45 minutes~20%98:2
Rhodium-based95°C40 bar120 minutes~31%98:2
Rhodium-basedOptimized-24 hours~60%98:2
Data compiled from continuous mini-plant and batch experiments.[12][13]
Experimental Protocols

Protocol 3: Hydroformylation of this compound (Oxo Process)

This protocol provides a general methodology for the synthesis of n-tridecanal from this compound. This reaction requires specialized high-pressure equipment.

Materials:

  • This compound

  • Synthesis gas (a mixture of carbon monoxide and hydrogen, H2/CO)

  • Rhodium-based or Cobalt-based catalyst (e.g., HCo(CO)4 or a rhodium-phosphine complex)[9][14]

  • Solvent (if required by the catalyst system)

  • High-pressure autoclave reactor equipped with a gas inlet, pressure gauge, temperature controller, and mechanical stirrer

Procedure:

  • Charge the autoclave reactor with this compound, the chosen solvent, and the catalyst under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by synthesis gas, to remove any oxygen.

  • Pressurize the reactor with the H2/CO mixture to the desired operating pressure (e.g., 10-100 atm).[9][14]

  • Begin stirring and heat the reactor to the target temperature (e.g., 40-200°C, with rhodium catalysts allowing for milder conditions).[9][15]

  • Maintain a constant pressure by feeding synthesis gas as it is consumed. Monitor the reaction progress by observing the rate of gas uptake.

  • After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.

  • Discharge the liquid product. The aldehyde product must then be separated from the catalyst. In industrial processes, this is a critical step, often involving aqueous extraction or distillation.[9]

  • The crude tridecanal can be purified by vacuum distillation.

Protocol 4: Esterification of Tridecanol to Produce a Plasticizer

This protocol describes the final step of reacting the C13 alcohol with an acid anhydride.

Materials:

  • Tridecanol (produced from the hydrogenation of tridecanal)

  • Phthalic anhydride or another suitable dicarboxylic acid/anhydride

  • Esterification catalyst (e.g., tetraalkyl titanate or methanesulfonic acid)[10]

  • Reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap or distillation head to remove water.

Procedure:

  • Charge the reaction vessel with tridecanol, phthalic anhydride, and the esterification catalyst. A slight excess of alcohol is often used to drive the reaction to completion.

  • Heat the reaction mixture under agitation. The reaction temperature is typically high, in the range of 150°C to 280°C.[11]

  • The water produced during the esterification reaction is continuously removed from the reaction mixture, often by azeotropic distillation with the excess alcohol, to shift the equilibrium towards the product.[10]

  • Monitor the reaction by measuring the acid number of the mixture. The reaction is considered complete when the acid number drops to a specified low level.

  • Once complete, cool the mixture. The excess alcohol is removed by vacuum distillation.

  • The crude ester is then neutralized to remove any residual acidity, washed with water, and dried. Further purification may be performed if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Systems for Selective 1-Dodecene Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective alkylation of 1-dodecene. The information is designed to address specific experimental challenges and aid in the optimization of catalyst systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the this compound alkylation process, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Question 1: Why is my this compound conversion rate unexpectedly low?

Answer: Low conversion of this compound can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may be deactivated by coke formation, where heavy secondary products block the active sites and pores of the catalyst.[1][2][3] The presence of impurities in the feedstock, such as water or oxygenated compounds (e.g., n-heptanol, n-heptaldehyde), can also lead to rapid deactivation.[1][4][5] Even a small water content of 0.04% can significantly decrease conversion.[1][5]

  • Insufficient Catalyst Acidity: The reaction is catalyzed by acid sites.[6] If the catalyst has low acidity or an inappropriate ratio of Brønsted to Lewis acid sites, the reaction rate will be slow. For zeolite catalysts, a lower Si/Al ratio generally corresponds to higher acidity.[7]

  • Suboptimal Reaction Temperature: Reaction temperature significantly influences conversion rates. For instance, with beta zeolite catalysts, increasing the temperature from 160°C to 200°C has been shown to increase this compound conversion from 39.4% to 96.2%.[8] However, excessively high temperatures can also promote side reactions and lead to faster catalyst deactivation.[6]

  • Improper Catalyst Pretreatment: The pretreatment temperature of the catalyst is crucial for its activity. For USY zeolite, a pretreatment temperature of 500°C yielded better results than 350°C, as lower temperatures can lead to pore clogging by polymers and rapid deactivation.[6]

Question 2: How can I improve the selectivity towards the desired 2-phenyldodecane isomer?

Answer: Improving selectivity for 2-phenyldodecane involves controlling the reaction to minimize isomerization and other side reactions.[9]

  • Catalyst Pore Structure: The pore structure of the catalyst plays a critical role. Zeolites with appropriate pore sizes, like mordenite, can exhibit shape selectivity that favors the formation of the less bulky 2-phenyl isomer over other isomers.[9][10] In contrast, zeolites with large cavities, like FAU, tend to show lower selectivity for 2-phenyldodecane.[9][11]

  • Reaction Temperature: Lower reaction temperatures can sometimes favor the formation of 2-phenyldodecane. However, this can also lead to a higher concentration of unreacted dodecene isomers.[9] As temperature increases, the conversion rate goes up, but this may be accompanied by a decrease in selectivity for the 2-phenyl isomer due to subsequent isomerization reactions.[8]

  • Catalyst Modification: Modifying the catalyst can enhance selectivity. For example, treating H-beta zeolites with tetraethyl orthosilicate (TEOS) can passivate external acid sites and improve 2-phenyldodecane selectivity.[4] Similarly, desilication of MOR and BEA zeolites has been shown to improve selectivity towards 2-phenyldodecane.[11]

  • Benzene to this compound Molar Ratio: A higher molar ratio of benzene to this compound can increase the conversion of this compound and influence selectivity.[5][6] Low ratios can lead to rapid catalyst deactivation through the polymerization of this compound.[5]

Question 3: My catalyst is deactivating quickly. What are the causes and how can I regenerate it?

Answer: Rapid catalyst deactivation is a common problem, primarily caused by the formation of "coke"—heavy, carbonaceous deposits that block catalyst pores and active sites.[1][2][3] This can be exacerbated by high reaction temperatures, low benzene-to-alkene ratios, and feedstock impurities.[4][5][6]

Regeneration Methods:

  • Solvent Washing: For some types of deactivation, washing the catalyst with a solvent like benzene at an elevated temperature can remove heavier molecules from the pores and restore activity.[1]

  • Calcination (Coke Burning): The most common method for regenerating catalysts deactivated by coke is to burn off the carbonaceous deposits in a controlled manner. This is typically done by heating the catalyst in a stream of air or an inert gas containing a low concentration of oxygen.[4][12]

  • Hydrogen Treatment: In some cases, treatment with hydrogen at elevated temperatures can also be an effective regeneration strategy.[13][14]

A special method for regenerating deactivated HY zeolite involves extracting the catalyst with one of the reactants, benzene, where the regeneration temperature greatly affects the restored activity.[1]

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on catalyst performance in this compound alkylation.

Table 1: Effect of Reaction Temperature on this compound Conversion and 2-Phenyldodecane Selectivity

CatalystTemperature (°C)This compound Conversion (%)2-Phenyldodecane Selectivity (%)Reference
Beta Zeolite (B-37.5)16039.456[8]
Beta Zeolite (B-37.5)180Not Specified~46[8]
Beta Zeolite (B-37.5)20096.2~42[8]
USY Zeolite120~10022[6]
USY Zeolite160High initial, then dropsNot Specified[6]

Table 2: Effect of Benzene to this compound (B/D) Molar Ratio on Catalyst Performance

CatalystB/D Molar RatioThis compound Conversion (%)ObservationsReference
USY ZeoliteLowLower, rapid deactivationCatalyst deactivates quickly[5][6]
USY Zeolite8~100Stable performance for 50h[5][6]
Mordenite763.8-[10]
Mordenite10100-[10]

Table 3: Performance of Various Zeolite Catalysts

CatalystSi/Al RatioReaction Temp (°C)This compound Conversion (%)2-Phenyldodecane Selectivity (%)Reference
H-Mordenite-14010078.2[10]
FAU-140High24[9][11]
Desilicated MOR20140Improved70[11]
Desilicated BEA24140Improved35[11]

Experimental Protocols

Protocol 1: General Procedure for this compound Alkylation in a Fixed-Bed Reactor

  • Catalyst Pretreatment:

    • Load the catalyst (e.g., 0.5 - 1.0 g of USY zeolite) into a fixed-bed microreactor.

    • Heat the catalyst to the desired pretreatment temperature (e.g., 500°C) under a flow of dry nitrogen or air.[6]

    • Maintain this temperature for a specified period (e.g., 2-4 hours) to remove adsorbed water and activate the catalyst.

    • Cool the catalyst to the desired reaction temperature (e.g., 120°C) under a nitrogen atmosphere.

  • Alkylation Reaction:

    • Prepare the reactant mixture with the desired molar ratio of benzene to this compound (e.g., 8:1).[6] Ensure reactants are dry.

    • Introduce the reactant mixture into the reactor using a high-pressure pump at a specific weight hourly space velocity (WHSV), for example, 4 h⁻¹.[6][11]

    • Maintain the reaction at the desired temperature (e.g., 120°C) and pressure (e.g., 3.0 MPa).[6]

    • Collect the product stream periodically over the desired time on stream (e.g., up to 50 hours).[6]

  • Product Analysis:

    • Analyze the collected liquid products using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., 30 m SE30).[6]

    • Calculate the conversion of this compound and the selectivity for different phenyldodecane isomers based on the molar percentages of the components before and after the reaction.[6]

Protocol 2: Catalyst Regeneration via Calcination

  • Shutdown and Purge:

    • Stop the flow of reactants to the reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining hydrocarbons.

  • Oxidative Treatment:

    • Gradually introduce a stream of air or a mixture of oxygen and nitrogen into the reactor.

    • Slowly ramp the temperature to a target calcination temperature (e.g., 500-600°C). The slow ramp is crucial to prevent catalyst damage from the exothermic coke combustion.[12]

    • Hold at the target temperature for several hours until the coke is completely burned off. This can be monitored by analyzing the composition of the effluent gas for CO₂.

  • Cooling and Re-activation:

    • Once regeneration is complete, switch the gas flow back to nitrogen.

    • Cool the reactor down to the required pretreatment or reaction temperature for the next experimental run.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and decision-making logic for this compound alkylation experiments.

Experimental_Workflow start Start pretreatment Catalyst Pretreatment (Heat under N2/Air) start->pretreatment setup Reactor Setup (Set Temp & Pressure) pretreatment->setup reaction Introduce Reactants (Benzene + this compound) setup->reaction sampling Collect Product Samples (Time on Stream) reaction->sampling analysis GC Analysis sampling->analysis calc Calculate Conversion & Selectivity analysis->calc end End calc->end

Caption: A typical experimental workflow for this compound alkylation.

Troubleshooting_Tree issue issue cause cause solution solution start Low Conversion? cause1 Possible Cause: Catalyst Deactivation start->cause1 Yes cause2 Possible Cause: Suboptimal Conditions start:e->cause2:w Yes issue1 Impurities in feedstock? cause1->issue1 solution1a Solution: Dry reactants (remove H2O) issue1->solution1a Yes issue2 Coke Formation? issue1->issue2 No solution1b Solution: Purify feedstock solution2 Solution: Regenerate Catalyst (Calcination/Wash) issue2->solution2 Yes issue3 Temperature too low? cause2->issue3 solution3 Solution: Increase Reaction Temperature issue3->solution3 Yes issue4 Improper B/D Ratio? issue3->issue4 No solution4 Solution: Increase Benzene Ratio issue4->solution4 Yes

Caption: Troubleshooting decision tree for low conversion rates.

Reaction_Pathway reactant reactant intermediate intermediate product product side_product side_product catalyst catalyst sub1 This compound carbocation Secondary Carbocation sub1->carbocation Protonation isomerization Dodecene Isomers sub1->isomerization Isomerization coke Oligomers/Coke sub1->coke Polymerization sub2 Benzene main_prod 2-Phenyldodecane (Desired Product) sub2->main_prod other_isomers Other Phenyldodecane Isomers sub2->other_isomers cat Acid Catalyst (e.g., Zeolite) cat->carbocation cat->main_prod carbocation->main_prod isomerization->other_isomers

Caption: Simplified reaction pathway for this compound alkylation.

References

controlling isomer distribution in phenyldodecane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenyldodecane. Our aim is to help you control isomer distribution and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the Friedel-Crafts alkylation of benzene with dodecene?

A1: The reaction typically produces a mixture of linear phenyldodecane isomers, where the phenyl group is attached to different carbons of the dodecyl chain. The most common isomers are 2-, 3-, 4-, 5-, and 6-phenyldodecane.[1][2] Due to the low stability of the primary carbocation, 1-phenyldodecane is generally not observed.[2]

Q2: Which phenyldodecane isomer is most desirable and why?

A2: For many applications, particularly in the production of linear alkylbenzene sulfonates (LAS) for detergents, 2-phenyldodecane is the most desirable isomer.[1][3] This is due to its superior biodegradability and detergency properties compared to other isomers.[1]

Q3: What are the most common types of catalysts used for phenyldodecane synthesis?

A3: A variety of solid acid catalysts are employed to promote the alkylation of benzene with dodecene. These include:

  • Zeolites: Large-pore zeolites such as Y, USY, and Beta are widely studied.[1][2][4] Their shape-selectivity can influence the isomer distribution.

  • Heteropolyacids (HPAs): Dawson heteropolyacid supported on materials like nano-titanium dioxide and dodecatungstophosphoric acid (DTP) on K-10 clay are effective catalysts.[1][3]

  • Solid Superacids: Tungstated zirconia (WO₃/ZrO₂) has shown high catalytic activity and selectivity.[5]

  • Activated Clays: Materials like K-10 clay and Filtrol-24 can also be used.[3]

Q4: How does the catalyst choice affect the isomer distribution?

A4: The catalyst's properties, particularly its pore size and the nature of its acid sites (Brønsted vs. Lewis), play a crucial role in determining the final isomer distribution.[1][4]

  • Large-pore zeolites like Y-zeolite can favor the formation of 2-substituted isomers.[1]

  • The use of WO₃/ZrO₂ solid superacid has been reported to yield a high selectivity of 71.4% for 2-phenyldodecane.[5]

  • The distribution of Brønsted acid sites within the catalyst's channels can significantly impact selectivity towards skeletal rearrangement.[6]

Q5: What are the key reaction parameters that influence the synthesis?

A5: The main reaction parameters that you can adjust to control the reaction outcome are:

  • Temperature: Reaction temperature significantly affects the conversion of 1-dodecene and the yield of phenyldodecane.[1][7]

  • Catalyst Loading: This is often a critical factor influencing the reaction rate.[1]

  • Benzene to Dodecene Molar Ratio: A higher molar ratio of benzene to dodecene generally increases the conversion of this compound and can suppress the formation of di- and poly-alkylated byproducts.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low conversion of this compound 1. Insufficient catalyst activity or loading.2. Reaction temperature is too low.3. Catalyst deactivation due to coking or impurities.4. Low benzene to dodecene molar ratio.1. Increase catalyst loading or use a more active catalyst.2. Gradually increase the reaction temperature within the recommended range for your catalyst.3. Ensure reactants are pure and dry. Consider catalyst regeneration if possible.4. Increase the benzene to dodecene molar ratio (e.g., to 10:1).[3]
Poor selectivity for 2-phenyldodecane 1. The chosen catalyst does not favor the formation of the 2-isomer.2. Reaction conditions are promoting isomerization of the double bond in dodecene before alkylation.3. Thermodynamic equilibrium is being reached, favoring internal isomers.[2]1. Switch to a shape-selective catalyst like a large-pore zeolite or a specific solid superacid known to favor 2-isomer formation.[1][5]2. Optimize reaction temperature and time; shorter reaction times may favor the kinetically controlled product (2-phenyldodecane).3. Consider using a catalyst system that operates under kinetic control.
Formation of heavy byproducts (e.g., didodecylbenzenes) 1. The molar ratio of benzene to dodecene is too low.2. High reaction temperature or prolonged reaction time.1. Increase the molar ratio of benzene to dodecene to favor mono-alkylation.[3]2. Reduce the reaction temperature and/or reaction time.
Catalyst deactivation during the reaction 1. Pore blockage by coke formation.2. Presence of impurities in the feedstock.3. For zeolites, dealumination or structural collapse at high temperatures.1. Implement a catalyst regeneration procedure (e.g., calcination).2. Ensure high purity of benzene and dodecene; remove water and other potential poisons.3. Operate within the recommended temperature range for the specific zeolite catalyst.
Inconsistent isomer distribution between batches 1. Variations in catalyst preparation or activation.2. Inconsistent reaction conditions (temperature, pressure, mixing).3. Changes in the purity or isomer composition of the this compound starting material.1. Standardize catalyst preparation and pre-treatment procedures.2. Carefully control all reaction parameters using automated systems if possible.3. Analyze the starting materials for each batch to ensure consistency.

Data on Isomer Distribution with Different Catalysts

The following table summarizes reported data on phenyldodecane isomer distribution using various catalysts.

CatalystReaction Temperature (°C)Benzene:Dodecene Molar RatioThis compound Conversion (%)2-Phenyldodecane Selectivity (%)Other Isomers Selectivity (%)Reference
WO₃/ZrO₂Not specified1097.371.422.3 (as total LAB)[5]
20% DTP/K-10 ClayNot specified10High (not quantified)Favorable distribution (not quantified)-[3]
USY Zeolite150-2505-20Varies with conditionsVaries with conditions-[2]
Beta Zeolites160-200Not specifiedDecreases with longer alkyl chains--[4]

Experimental Protocols

General Protocol for Liquid-Phase Alkylation of Benzene with this compound

This protocol is a generalized procedure based on common practices in the literature.[2][3][5] Specific conditions should be optimized for your particular catalyst and experimental setup.

1. Materials and Catalyst Preparation:

  • Benzene (anhydrous, >99%)

  • This compound (>95%)

  • Solid acid catalyst (e.g., USY zeolite, WO₃/ZrO₂, DTP/K-10)

  • Inert gas (e.g., Nitrogen or Argon)

2. Catalyst Activation:

  • The catalyst (e.g., 1.0 g of USY zeolite) is placed in the reactor.

  • It is then pre-treated by heating under a flow of nitrogen. The specific temperature and duration will depend on the catalyst (e.g., 400°C for USY zeolite).[2]

3. Reaction Setup:

  • The reaction is typically carried out in a fixed-bed microreactor or a batch reactor equipped with a magnetic stirrer and a reflux condenser.[2]

  • A mixture of benzene and this compound is prepared at the desired molar ratio (e.g., 10:1).

  • The reactants should be dehydrated before use, for instance, by passing them through a bed of 5A molecular sieves.[2]

4. Alkylation Reaction:

  • The reactor is heated to the desired reaction temperature (e.g., 150-250°C).

  • The reactant mixture is then fed into the reactor. In a fixed-bed system, a high-pressure pump is used.[2]

  • The reaction is allowed to proceed for the desired amount of time (e.g., 45 minutes to several hours).

5. Product Analysis:

  • After the reaction, the product mixture is cooled to room temperature.

  • The catalyst is separated by filtration.

  • The product mixture is analyzed by gas chromatography (GC) using a capillary column (e.g., 30 m SE30) and a flame ionization detector (FID) to determine the conversion of this compound and the distribution of phenyldodecane isomers.[2]

Visualizations

Experimental Workflow

G Experimental Workflow for Phenyldodecane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactants Prepare Reactants (Benzene, this compound) reactor_setup Set up Reactor reactants->reactor_setup catalyst_prep Activate Catalyst catalyst_prep->reactor_setup alkylation Perform Alkylation reactor_setup->alkylation separation Separate Catalyst alkylation->separation gc_analysis Analyze Products by GC separation->gc_analysis G Troubleshooting Logic for Isomer Distribution start Unfavorable Isomer Distribution? check_catalyst Is Catalyst Shape-Selective? start->check_catalyst check_temp Is Temperature Optimized? check_catalyst->check_temp Yes solution_catalyst Change to Shape-Selective Catalyst (e.g., Large-Pore Zeolite) check_catalyst->solution_catalyst No check_ratio Is Benzene:Dodecene Ratio High? check_temp->check_ratio Yes solution_temp Adjust Temperature (Lower for Kinetic Control) check_temp->solution_temp No solution_ratio Increase Benzene:Dodecene Ratio check_ratio->solution_ratio No end_node Improved Isomer Distribution check_ratio->end_node Yes solution_catalyst->check_temp solution_temp->check_ratio solution_ratio->end_node

References

improving reaction yield in the hydroformylation of 1-dodecene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydroformylation of 1-Dodecene

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and address common issues encountered during the hydroformylation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound conversion is low. What are the most common causes and how can I fix them?

Low conversion in this compound hydroformylation can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions.

  • Catalyst Deactivation: The catalyst, typically a rhodium complex, can lose activity. This may be caused by impurities in the feedstock, such as peroxides, which can oxidize sensitive phosphine or phosphite ligands.[1][2] Ensure this compound is distilled and free of hydroperoxides, which are known to decrease chemo- and regioselectivity.[1][2]

  • Insufficient Mass Transfer: In biphasic or multiphase systems (e.g., aqueous-organic), poor mixing can limit the contact between the olefin, the catalyst, and the syngas.[3][4] Increasing agitation speed or using mass transfer agents like surfactants or cyclodextrins can enhance reaction rates.[3][5]

  • Suboptimal Reaction Conditions: Temperature, pressure, and syngas (CO/H₂) ratio are critical. An incorrect temperature can negatively affect catalyst activity and selectivity.[4][6] Similarly, syngas pressure influences reaction kinetics; a systematic optimization of these parameters is recommended.[7][8]

  • Low Catalyst Concentration: The reaction rate can be dependent on the catalyst concentration.[7][8][9] Increasing the catalyst loading may improve conversion, though this should be balanced with economic considerations.

Q2: I am observing a significant amount of isomerization of this compound to internal olefins. How can I suppress this side reaction?

Isomerization is a common side reaction that competes with hydroformylation, reducing the yield of the desired linear aldehyde.

  • Ligand Selection: The choice of ligand is crucial. Bulky phosphite ligands like Biphephos are known to promote high selectivity for the linear aldehyde and can suppress isomerization.[10]

  • Syngas Composition and Pressure: An increase in carbon monoxide (CO) partial pressure can often lower the rate of isomerization by competing with the olefin for coordination sites on the rhodium catalyst.[11]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to hydroformylation, although this may also decrease the overall reaction rate.

Q3: The regioselectivity (n/iso ratio) of my reaction is poor. How can I increase the yield of the linear aldehyde (n-tridecanal)?

Achieving high regioselectivity towards the linear aldehyde is a primary goal in the hydroformylation of α-olefins.

  • Ligand Design: The steric and electronic properties of the ligand coordinated to the rhodium center are the most significant factors. Bidentate phosphine and phosphite ligands with a large natural bite angle, such as Sulfoxantphos or Biphephos, are highly effective in directing the reaction towards the linear product.[7][8][10]

  • Ligand-to-Metal Ratio: An excess of the phosphine or phosphite ligand is often necessary to maintain the desired catalytic species and prevent the formation of less selective catalysts.[1][10]

  • Pressure and Temperature: Higher CO partial pressures and lower temperatures generally favor the formation of the linear aldehyde.[11] However, the effect can be system-dependent and requires empirical optimization.

Q4: My catalyst appears to be deactivating over time, especially during catalyst recycling attempts. What is causing this and how can it be prevented?

Catalyst deactivation is a critical issue, particularly for industrial applications requiring long-term stability.

  • Oxidation of Ligands: Phosphite and phosphine ligands are susceptible to oxidation, especially by hydroperoxide impurities in the olefin feed.[1][2] Using purified reactants is essential.

  • Catalyst Leaching: In biphasic systems, leaching of the rhodium catalyst from the aqueous or polar phase into the product phase can occur.[5] This can be minimized by careful selection of water-soluble ligands (e.g., TPPTS, Sulfoxantphos) and optimizing the phase separation process.[3][5][12]

  • Thermal Decomposition: At excessively high temperatures, the catalyst complex itself may decompose.[5] It is important to operate within the demonstrated stable temperature range for the specific catalyst system.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems during the hydroformylation of this compound.

Problem: Low Aldehyde Yield

A low yield of the desired tridecanal products can be attributed to low conversion of the starting material or low selectivity towards hydroformylation products.

Troubleshooting Workflow

G start Start: Low Aldehyde Yield q1 Is this compound conversion low? start->q1 a1_yes Analyze potential causes for low activity. q1->a1_yes Yes q2 Is regioselectivity (n/iso ratio) poor? q1->q2 No c1 Check for Feed Impurities (e.g., hydroperoxides) a1_yes->c1 a2_yes Focus on factors influencing selectivity. q2->a2_yes Yes end Problem Resolved q2->end No c4 Evaluate Ligand Choice & L/Rh Ratio a2_yes->c4 c2 Optimize Reaction Conditions (Temp, Pressure, Mixing) c1->c2 c3 Verify Catalyst Integrity & Concentration c2->c3 c3->end c5 Adjust Syngas (CO/H2) Partial Pressures c4->c5 c5->end

Caption: Troubleshooting decision tree for low aldehyde yield.

Data and Experimental Protocols

Table 1: Comparison of Reaction Conditions for this compound Hydroformylation

This table summarizes typical reaction parameters from various studies to provide a comparative overview.

Catalyst SystemSolvent/Phase SystemTemp. (°C)Pressure (bar)Substrate/Rh RatioKey Outcome(s)Reference(s)
Rh/BiPhePhosHomogeneous95 - 11530 (Syngas)10,000:1High regioselectivity (97.5%); sensitive to hydroperoxides.[1]
RhCl(CO)(TPPTS)₂Aqueous Biphasic90 - 10011 (Total)Not specifiedSurfactant (CTAB) enhances rate and n/iso ratio.[3]
Rh/SulfoxantphosMicroemulsion9540 (Syngas)Not specifiedHigh selectivity (98:2 n/iso); enables continuous operation.[8][12]
Rh/TMPGPThermoregulated BiphasicNot specifiedNot specifiedNot specified96% conversion and 94% aldehyde yield.[13]
Co-basedHomogeneous183 - 18585 (Syngas)Not specified87% yield of corresponding alcohol with 89% linearity.[11]
General Experimental Protocol for Lab-Scale this compound Hydroformylation

This protocol provides a representative methodology for a batch hydroformylation experiment in a stirred autoclave.

1. Materials and Catalyst Pre-formation:

  • Reactant: Use distilled this compound to remove potential inhibitors like hydroperoxides.[1]

  • Catalyst Precursor: A common precursor is Rh(acac)(CO)₂.

  • Ligand: A suitable phosphine or phosphite ligand (e.g., Biphephos, Sulfoxantphos).

  • Solvent: A degassed solvent appropriate for the chosen system (e.g., toluene for homogeneous, water for biphasic).

2. Reactor Setup:

  • A high-pressure stainless-steel autoclave (e.g., 50-500 mL) equipped with a magnetic or mechanical stirrer, gas inlet, liquid sampling port, thermocouple, and pressure transducer is required.

  • Thoroughly clean and dry the reactor. Purge the system with an inert gas (N₂ or Ar) to remove all oxygen.

3. Reaction Procedure:

  • Under an inert atmosphere, charge the reactor with the solvent, rhodium precursor, and the desired amount of ligand.

  • Seal the reactor and perform several purge cycles with syngas (CO/H₂, typically 1:1 ratio).

  • Heat the reactor to the desired pre-formation temperature (e.g., 80-100 °C) and stir for a set time (e.g., 1-2 hours) to allow for the formation of the active catalytic species.

  • After catalyst formation, cool the reactor if necessary, and inject the degassed this compound.

  • Heat the reactor to the target reaction temperature (e.g., 95-120 °C).[1][5]

  • Pressurize the reactor with syngas to the desired pressure (e.g., 15-40 bar).[6][12]

  • Maintain constant pressure and temperature while stirring vigorously for the duration of the experiment (e.g., 2-24 hours).[8][13]

4. Sampling and Analysis:

  • Periodically, take liquid samples via the sampling port.

  • Analyze the samples using Gas Chromatography (GC) with an internal standard to determine the conversion of this compound and the yield and selectivity of n-tridecanal, iso-tridecanal, and any side products like isomerized dodecenes or dodecane.

Key Reaction Pathways and Influencing Factors

The hydroformylation of this compound involves a complex catalytic cycle with several competing side reactions. Understanding these pathways is key to optimizing the yield of the desired linear aldehyde.

G cluster_main Main Hydroformylation Cycle cluster_side Side Reactions dodecene This compound pi_complex π-Complex dodecene->pi_complex + Rh-H rh_complex Active Rh-H Complex alkyl_complex Rh-Alkyl Complex (Linear vs. Branched) pi_complex->alkyl_complex Hydride Migration iso_dodecene Internal Dodecenes pi_complex->iso_dodecene β-Hydride Elimination & Re-addition acyl_complex Rh-Acyl Complex alkyl_complex->acyl_complex + CO dodecane Dodecane (Hydrogenation) alkyl_complex->dodecane + H₂ product n-Tridecanal (Linear) iso-Tridecanal (Branched) acyl_complex->product + H₂ (Reductive Elimination) product->rh_complex Catalyst Regeneration

References

minimizing unwanted polymerization of 1-dodecene solvent in nanocrystal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Minimizing Unwanted Polymerization of 1-Dodecene and Other Long-Chain Alkene Solvents

This guide provides troubleshooting advice and frequently asked questions regarding the spontaneous polymerization of this compound and similar solvents (e.g., 1-octadecene) during high-temperature nanocrystal synthesis. This phenomenon can lead to significant sample contamination, impacting purity and subsequent applications. The information presented here is primarily based on detailed studies of 1-octadecene (ODE), a widely used solvent whose behavior is analogous to this compound.

Frequently Asked Questions (FAQs)

Q1: My nanocrystal sample shows unexpected organic impurities in the NMR spectrum, even after standard purification. What could be the cause?

A: If your synthesis was conducted in a 1-alkene solvent like this compound or 1-octadecene at temperatures of 120°C or higher, you are likely observing contamination from poly(alkene).[1][2] These solvents can spontaneously polymerize under typical high-temperature synthesis conditions.[3][4] The resulting polymer has a size and solubility profile very similar to that of nanocrystals coated with hydrophobic ligands, making it difficult to remove with standard precipitation and redispersion techniques.[1][3]

Q2: At what temperature does the polymerization of 1-octadecene (ODE) become a significant issue?

A: The polymerization of ODE begins at temperatures as low as 120°C and its rate increases dramatically with higher temperatures.[1][2] After 24 hours, the conversion of ODE to its polymer is negligible at 100°C but becomes significant at and above 120°C.[1] At 320°C, the conversion rate is exceptionally high.[2]

Q3: Why can't I remove the polymer impurity by precipitating my nanocrystals with acetone or ethanol?

A: The polymer that forms from the solvent (e.g., poly(1-octadecene)) is an aliphatic, nonpolar molecule.[1] When your nanocrystals are stabilized by hydrophobic ligands (like oleic acid), they share a similar nonpolar character with the polymer impurity.[3][5] Therefore, both the nanocrystals and the polymer precipitate out of the solution when a polar non-solvent like acetone or ethanol is added, making this separation method ineffective.[1][5]

Q4: How can I prevent this polymerization from occurring in the first place?

A: The most effective prevention strategy is to replace the 1-alkene solvent with a saturated, aliphatic solvent that lacks a polymerizable double bond.[1][3][4] Suitable alternatives include n-hexadecane or squalane, which are liquids at room temperature.[1] Another option is n-octadecane, although it is a solid at room temperature, which can be inconvenient for certain procedures.[1]

Q5: What should I do if this compound is a necessary reagent in my synthesis and cannot be replaced?

A: If the 1-alkene is required for the reaction, you cannot prevent polymerization. However, you can purify the nanocrystals post-synthesis by altering their polarity.[1][5] This is achieved through a ligand exchange procedure that replaces the native hydrophobic ligands with more polar ones (e.g., a short-chain phosphonic acid).[4][5] This exchange creates a significant difference in solubility between the now-polar nanocrystals and the nonpolar polymer, allowing for their separation.[3][5]

Troubleshooting Guide

Problem: You suspect your nanocrystal product is contaminated with polymerized solvent. This may be indicated by inconsistent results in applications like thin-film devices, or by characterization data such as ¹H NMR spectra showing excessively high aliphatic signals.[1][2]

Troubleshooting Workflow

The following workflow can help you diagnose and solve the contamination issue.

G cluster_0 Diagnosis cluster_1 Solution Pathways cluster_2 Execution A Symptom: Inconsistent NMR data or poor device performance B Hypothesis: Sample is contaminated with poly(this compound) A->B C Confirmation: Perform 2D DOSY NMR analysis B->C D Result: Two species with different diffusion coefficients observed (Nanocrystals vs. Polymer) C->D E Path A: Prevention (For Future Syntheses) D->E Is this compound essential? NO F Path B: Purification (For Contaminated Batches) D->F Is this compound essential? YES G Action: Replace this compound with a saturated solvent (e.g., n-hexadecane) E->G H Action: Perform ligand exchange to increase nanocrystal polarity F->H I Outcome: Pure, polymer-free nanocrystals G->I J Outcome: Separated, pure nanocrystals H->J

Caption: Troubleshooting workflow for identifying and resolving polymer contamination.

Quantitative Data

The extent of 1-octadecene (ODE) polymerization is highly dependent on the reaction temperature and duration.

Table 1: Polymerization of 1-Octadecene (ODE) After 24 Hours at Various Temperatures

Temperature (°C) Conversion to Poly(ODE) (%) Isolated Yield of Poly(ODE) by Mass (%)
120 0.64 0.07
160 6.58 3.38
240 24.01 14.79
320 88.51 66.32

Data sourced from quantitative ¹H NMR and mass yield analysis.[2]

Table 2: Alternative Saturated Solvents to Prevent Polymerization

Solvent Boiling Point (°C) Melting Point (°C) State at Room Temp.
n-Hexadecane 287 18 Liquid
n-Octadecane 317 26-29 Solid
Squalane 350 -75 Liquid

Data sourced from literature on solvent replacement strategies.[1]

Experimental Protocols

Protocol 1: Prevention by Solvent Substitution (General Method)

This protocol describes a general method for adapting an existing nanocrystal synthesis to use a non-polymerizable saturated solvent.

  • Solvent Selection: Choose a saturated solvent with a suitable boiling point for your reaction (see Table 2), such as n-hexadecane.

  • Reagent Preparation: Prepare precursor and ligand solutions as described in your original protocol. If a reagent was previously dissolved in this compound, dissolve it in the chosen saturated solvent instead. Ensure all concentrations are adjusted based on the new solvent's density and volume.

  • Synthesis:

    • Combine the ligands and the chosen saturated solvent (e.g., n-hexadecane) in a three-neck flask.

    • Degas the mixture thoroughly as per your standard procedure.

    • Heat the mixture to the target reaction temperature.

    • Inject the precursor solution(s) as required by the synthesis protocol.

    • Allow the reaction to proceed for the designated time.

  • Purification: Cool the reaction mixture and purify the nanocrystals using standard precipitation/redispersion cycles. Since no polymer has formed, these standard methods should yield a pure product.

Protocol 2: Post-Synthesis Purification via Ligand Exchange

This protocol provides a method to separate nanocrystals from poly(alkene) contamination if using a 1-alkene solvent is unavoidable. This example is based on exchanging oleate ligands for a more polar phosphonic acid ligand on CdS nanocrystals.[6]

  • Quantify Surface Ligands: After synthesizing and performing an initial workup of your nanocrystals, use quantitative ¹H NMR to determine the concentration of the native surface ligands (e.g., oleate).

  • Prepare Ligand Solution: Prepare a stock solution of the polar ligand, for example, (6-[2-[2-(2-methoxy-ethoxy)-ethoxy]-ethoxy]hexyl) phosphonic acid, in a suitable solvent like chloroform (e.g., 100 mM).[6]

  • Ligand Exchange Reaction:

    • Disperse the contaminated nanocrystals in chloroform.

    • Add a 1.5 molar equivalent of the polar phosphonic acid ligand solution relative to the amount of native oleate ligands measured in step 1.[6]

    • Sonicate the mixture for 10 minutes to facilitate the exchange.[6]

  • Selective Precipitation:

    • Add a nonpolar solvent, such as hexanes, to the solution until the now-polar nanocrystals precipitate. The nonpolar poly(alkene) impurity will remain dissolved in the supernatant.

    • Centrifuge the mixture to pellet the purified nanocrystals.

    • Discard the supernatant containing the dissolved polymer.

  • Washing: Redisperse the nanocrystal pellet in a minimal amount of chloroform and repeat the selective precipitation with hexanes. Repeat this washing step three times to ensure complete removal of the polymer.[6]

  • Final Product: The final nanocrystal pellet can be dried and readily redispersed in various polar solvents.[6]

Visualizing the Problem and Solutions

G cluster_problem The Contamination Problem A High-Temp Synthesis (>120°C in this compound) NC Hydrophobic Nanocrystals (Target Product) A->NC Polymer Poly(this compound) (Byproduct) A->Polymer Mix Contaminated Mixture: Similar Size & Solubility Profile NC->Mix Polymer->Mix Purify Standard Purification (e.g., Acetone Addition) Mix->Purify Fail Result: Poor Separation (Both Components Precipitate) Purify->Fail

Caption: Contamination pathway of nanocrystal synthesis by solvent polymerization.

G cluster_prevention Strategy 1: Prevention cluster_purification Strategy 2: Purification Start Goal: Obtain Pure Nanocrystals A1 Substitute this compound with a Saturated Solvent (e.g., n-Hexadecane) Start->A1 B1 Synthesize in this compound (Polymer Forms) Start->B1 A2 High-Temp Synthesis A1->A2 A3 Result: Only Nanocrystals are Formed (No Polymerization) A2->A3 End Outcome: Pure, Polymer-Free Nanocrystals A3->End B2 Perform Ligand Exchange (Hydrophobic -> Polar) B1->B2 B3 Result: Nanocrystals become Polar, Polymer remains Nonpolar B2->B3 B4 Selective Precipitation (e.g., with Hexanes) B3->B4 B4->End

Caption: Comparison of strategies to obtain pure nanocrystals.

References

Technical Support Center: Optimizing Benzene-to-1-Dodecene Molar Ratio in LAB Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Linear Alkyl Benzene (LAB) through the alkylation of benzene with 1-dodecene.

Frequently Asked Questions (FAQs)

Q1: What is the typical benzene-to-1-dodecene molar ratio used in LAB production, and why is it important?

A high molar ratio of benzene to this compound is crucial to minimize the formation of by-products, primarily didodecylbenzene.[1] By maintaining a large excess of benzene, the probability of a second dodecene molecule reacting with the mono-alkylated benzene product is significantly reduced. Common ratios in experimental setups range from 6:1 to 8:1.[2][3]

Q2: What are the primary by-products when the benzene-to-1-dodecene ratio is not optimized?

The main by-product is didodecylbenzene, which is formed when a molecule of LAB reacts with another molecule of this compound.[1] Additionally, isomerization of this compound can occur, leading to a variety of LAB isomers in the final product. The desired product is often 2-phenyldodecane (2-LAB) due to its excellent biodegradability and detergent properties.[4]

Q3: How does the choice of catalyst influence the optimal benzene-to-1-dodecene ratio?

Q4: Can carbocation rearrangements affect the product distribution?

Yes, Friedel-Crafts alkylation reactions proceed through a carbocation intermediate, which is susceptible to rearrangements.[6][7] This can lead to the formation of a mixture of LAB isomers with the phenyl group attached at different positions along the dodecyl chain. While this is an inherent characteristic of the reaction mechanism, maintaining optimized reaction conditions, including the molar ratio, can help control the product distribution.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High levels of didodecylbenzene in the product. Insufficient excess of benzene.Increase the benzene-to-1-dodecene molar ratio. Ratios of 6:1 or higher are often effective.[2][3]
Low conversion of this compound. Catalyst deactivation, mass transfer limitations, or non-optimal reaction temperature.- Regenerate or replace the catalyst. For zeolites, steam pretreatment may enhance stability.[5] - Ensure adequate mixing to overcome external mass transfer resistance. - Optimize the reaction temperature. Studies have shown that temperature significantly influences this compound conversion.[4]
Undesirable LAB isomer distribution (low 2-LAB selectivity). Catalyst type and properties, reaction temperature.- The choice of zeolite catalyst can significantly impact 2-LAB selectivity. For example, MOR and BEA zeolites have shown higher selectivity to 2-LAB compared to FAU.[2][3] - Modifying the zeolite, for instance through desilication, can improve 2-LAB selectivity by altering the pore structure and acidity.[3]
Rapid catalyst deactivation. Coking or fouling of the catalyst pores.- Pre-treating the catalyst, such as through mild steam treatment of mordenite, can improve stability.[5] - Ensure high purity of reactants to avoid introducing catalyst poisons.

Experimental Protocols

General Protocol for LAB Synthesis via Friedel-Crafts Alkylation

This protocol outlines a general procedure for the alkylation of benzene with this compound using a solid acid catalyst in a fixed-bed reactor.

  • Catalyst Preparation:

  • Reaction Setup:

    • The reaction is typically carried out in a fixed-bed flow reactor.[2][3]

    • The catalyst is packed into the reactor.

    • The system is pressurized (e.g., to 20 bar) and heated to the desired reaction temperature (e.g., 140 °C).[2][3]

  • Reaction Execution:

    • A feed mixture of benzene and this compound, with a specific molar ratio (e.g., 6:1), is continuously fed into the reactor at a defined weight hourly space velocity (WHSV), for example, 4 h⁻¹.[2][3]

    • The reaction is allowed to proceed for a set time-on-stream (e.g., 6 hours).[2][3]

  • Product Analysis:

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis Catalyst_Preparation Catalyst Preparation (e.g., Steam Pre-treatment) Reactor Fixed-Bed Reactor (e.g., 140°C, 20 bar) Catalyst_Preparation->Reactor Pack Reactor Reactant_Mixture Prepare Benzene & This compound Mixture (e.g., 6:1 molar ratio) Reactant_Mixture->Reactor Feed Product_Collection Collect Reactor Effluent Reactor->Product_Collection Effluent Analysis GC/MS Analysis Product_Collection->Analysis Analyze

Caption: Experimental workflow for LAB production.

troubleshooting_logic Start High Di-alkylation (Didodecylbenzene) Check_Ratio Benzene:Dodecene Ratio < 6:1? Start->Check_Ratio Increase_Ratio Increase Benzene to This compound Molar Ratio Check_Ratio->Increase_Ratio Yes Check_Catalyst Using Large Pore Zeolite? Check_Ratio->Check_Catalyst No End Problem Resolved Increase_Ratio->End Consider_Catalyst_Mod Consider Catalyst with Shape Selectivity (e.g., MOR) Check_Catalyst->Consider_Catalyst_Mod Yes Check_Catalyst->End No Consider_Catalyst_Mod->End

Caption: Troubleshooting high di-alkylation.

References

strategies to prevent isomerization during 1-dodecene alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and preventing isomerization during the alkylation of 1-dodecene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is isomerization in the context of this compound alkylation, and why is it a significant issue?

A: In the alkylation of benzene with this compound to produce linear alkylbenzene (LAB), isomerization refers to two primary competing reactions:

  • Olefin Isomerization: The double bond in the this compound molecule migrates to an internal position (e.g., 2-dodecene, 3-dodecene) before the alkylation reaction occurs.

  • Product Isomerization: The desired initial product, 2-phenyldodecane, rearranges to form other isomers like 3-, 4-, 5-, or 6-phenyldodecane.[1]

This is a significant issue because the properties and biodegradability of the final LAB product are dependent on the position of the phenyl group on the alkyl chain. For many detergent applications, a high concentration of the 2-phenyl isomer is desirable for optimal performance.[2] Isomerization reactions reduce the selectivity for this specific isomer, leading to a less valuable product mixture.[1]

Q2: My experimental results show high conversion of this compound but low selectivity for the 2-phenyldodecane isomer. What are the likely causes?

A: This is a classic problem indicating that while the catalyst is active, the reaction conditions favor isomerization over the primary alkylation of the terminal olefin. The most common causes are:

  • High Reaction Temperature: Elevated temperatures accelerate all reactions, but often promote the double-bond shift in the olefin and subsequent isomerization of the product at a faster rate than the initial alkylation.[1][3]

  • Inappropriate Catalyst Choice: Catalysts with large pores or a high density of very strong acid sites can facilitate the rearrangement of carbocation intermediates, leading to a mixture of isomers.[2]

  • Long Residence Time / Low Space Velocity: In a flow reactor, allowing the reactants to remain in contact with the catalyst for too long can lead to the conversion of the initial 2-phenyl product into other isomers.[4]

The troubleshooting workflow below can help diagnose this issue.

G start High this compound Conversion but Low 2-Phenyl Selectivity temp_check Is Reaction Temperature > 160°C? start->temp_check catalyst_check What is the Catalyst's Pore Structure? temp_check->catalyst_check No temp_high Action: Lower Temperature (e.g., to 80-140°C). This slows isomerization rate. temp_check->temp_high Yes ratio_check Is Benzene/Dodecene Molar Ratio Low (<6:1)? catalyst_check->ratio_check Medium/Shape-Selective catalyst_large Action: Use a shape-selective catalyst (e.g., Mordenite, certain Beta zeolites) to sterically hinder formation of bulkier isomers. catalyst_check->catalyst_large Large (e.g., FAU) ratio_low Action: Increase Benzene/ Dodecene Molar Ratio (e.g., >8:1). This promotes faster alkylation, outcompeting isomerization. ratio_check->ratio_low Yes ratio_ok Ratio is likely sufficient. ratio_check->ratio_ok No temp_ok Temperature is likely not the primary issue. catalyst_ok Pore size may be appropriate. Consider acid site density.

Caption: Troubleshooting workflow for low 2-phenyldodecane selectivity.

Q3: How does the choice of catalyst influence isomerization?

A: The catalyst is the most critical factor in controlling isomerization. Modern processes favor solid acid catalysts, particularly zeolites, over corrosive homogeneous catalysts like HF or AlCl3.[5][6]

  • Zeolite Structure and Shape Selectivity: Zeolites with medium-sized pores and specific channel structures (e.g., Mordenite) can exhibit "product shape selectivity." Their pores are large enough to allow the formation of the linear 2-phenyldodecane isomer but are restrictive to the formation or diffusion of bulkier, more branched isomers.[2] In contrast, zeolites with large cavities like FAU exhibit lower selectivity for the 2-phenyl isomer.[2]

  • Acid Site Properties: The alkylation reaction is catalyzed by strong Brønsted acid sites.[2] However, an excessive density of strong acid sites can promote rapid isomerization. The distribution and strength of these sites are crucial. Modifying zeolites through treatments like dealumination or steam pretreatment can alter the acid site characteristics to optimize selectivity.[2][7]

Q4: I am observing rapid catalyst deactivation. Could this be related to isomerization and other side reactions?

A: Yes, catalyst deactivation is often linked to side reactions.

  • Diolefin Formation: In processes where this compound is produced by the dehydrogenation of n-paraffins, diolefins can be formed as byproducts. These diolefins can polymerize on the catalyst's active sites, leading to the formation of carbon deposits (coke) that block pores and deactivate the catalyst.[8]

  • Heavy Alkylate Formation: The alkylated product (LAB) can undergo further alkylation with another olefin molecule, forming heavy alkylates that can also contribute to coking and catalyst deactivation.[9] Increasing the benzene-to-olefin ratio helps to minimize this side reaction.[4]

Data on Reaction Parameters

The following tables summarize quantitative data from various studies on the effect of key parameters on reaction outcomes.

Table 1: Effect of Reaction Temperature on this compound Alkylation over Beta Zeolite

Temperature (°C) This compound Conversion (%) 2-Phenyl Isomer Selectivity (%) Reference
160 39.4 56.0 [1]
180 75.8 46.0 [1]
200 96.2 42.0 [1]

Note: Data reflects reaction time of 90 minutes over beta zeolite B-37.5.

Table 2: Comparison of Zeolite Catalysts on 2-Phenyldodecane Selectivity

Catalyst Type Si/Al Ratio 2-Phenyldodecane Selectivity (%) Reference
Mordenite - ~67 [2]
FAU - ~24 [2]
Dealuminated HY 2.7 to 26.4 Highest selectivity among HY zeolites [3]

Note: Reaction conditions were 140°C, 20 bar, WHSV 4 h⁻¹, benzene/1-dodecene molar ratio of 6.0.

Reaction Pathways and Mechanisms

The alkylation of this compound is a competition between the desired reaction and isomerization pathways, both of which proceed via carbocation intermediates on the acid catalyst.

G cluster_0 cluster_1 Reaction Pathways cluster_2 reactants Benzene + this compound catalyst Solid Acid Catalyst reactants->catalyst alkylation Primary Alkylation catalyst->alkylation Desired Fast isomer_olefin Olefin Isomerization catalyst->isomer_olefin Competing Reaction product_desired Desired Product: 2-Phenyldodecane alkylation->product_desired isomerized_olefins Internal Olefins: (2-, 3-, 4-Dodecene, etc.) isomer_olefin->isomerized_olefins isomer_product Product Isomerization product_desired->isomer_product product_isomers Isomerized Products: 3-, 4-, 5-, 6-Phenyldodecane alkylation2 Alkylation of Isomerized Olefin isomerized_olefins->alkylation2 alkylation2->product_isomers isomer_product->product_isomers

Caption: Competing pathways in this compound alkylation.

Key Experimental Protocol

General Protocol for Lab-Scale Alkylation of Benzene with this compound over a Zeolite Catalyst

This protocol provides a general methodology for a typical experiment in a high-pressure batch reactor.

1. Materials & Apparatus:

  • Reactants: Benzene (anhydrous), this compound.

  • Catalyst: Zeolite catalyst (e.g., H-USY, H-Mordenite), typically as a powder or extrudate.

  • Apparatus: High-pressure batch reactor (e.g., Parr autoclave) equipped with a stirrer, temperature controller, pressure gauge, and sampling port.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging.

  • Analysis: Gas chromatograph (GC) with a suitable column (e.g., capillary column) and a Flame Ionization Detector (FID).

2. Catalyst Pretreatment:

  • The zeolite catalyst is typically activated before use to remove adsorbed water and other impurities.

  • Place the required amount of catalyst in a furnace.

  • Heat under a flow of dry air or nitrogen to a specified temperature (e.g., 400-550°C) for several hours (e.g., 4-6 hours).

  • Cool the catalyst under a dry, inert atmosphere and store in a desiccator until use.

3. Reaction Procedure:

  • Ensure the reactor is clean and dry.

  • Add the pre-weighed, activated catalyst to the reactor vessel.

  • Add the desired amounts of benzene and this compound to achieve the target molar ratio (e.g., 8:1 benzene:this compound).

  • Seal the reactor and purge several times with inert gas (N₂) to remove air.

  • Pressurize the reactor with N₂ to the desired initial pressure (e.g., 20 bar).

  • Begin stirring at a high rate (e.g., >500 RPM) to ensure good mixing and minimize mass transfer limitations.

  • Heat the reactor to the desired reaction temperature (e.g., 140°C). This marks the start of the reaction (t=0).

  • Maintain constant temperature and pressure throughout the experiment.

4. Sampling and Analysis:

  • At specific time intervals (e.g., 30, 60, 90, 120 minutes), carefully withdraw small liquid samples from the reactor via the sampling port.

  • Immediately quench the reaction in the sample (e.g., by cooling and filtering out the catalyst).

  • Analyze the samples by GC to determine the concentration of this compound, benzene, and the various phenyldodecane isomers.

  • Calculate the this compound conversion and the selectivity for each product isomer based on the GC peak areas and response factors.

5. Post-Reaction Shutdown:

  • After the final sample is taken, rapidly cool the reactor to room temperature.

  • Carefully vent the pressure.

  • Open the reactor, recover the product mixture, and separate the catalyst by filtration.

References

Technical Support Center: Enhancing Phase Separation for Catalyst Recycling in Multhase Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of phase separation for catalyst recycling in multiphase systems.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete phase separation in multiphase catalyst recycling?

Incomplete phase separation is a frequent issue that can stem from several factors. One of the primary causes is the formation of stable emulsions, which are mixtures of two immiscible liquids where one is dispersed in the other as fine droplets.[1][2] This can be triggered by high concentrations of the phase-transfer catalyst, which can act as a surfactant, or by the presence of surface-active byproducts generated during the reaction.[1] Intense agitation or high stirring speeds can also contribute to emulsification by shearing the droplets into smaller, more stable sizes.[1] Additionally, the choice of solvent plays a crucial role; solvents with some partial miscibility with water, such as dichloromethane, are more prone to causing emulsions.[1]

Another significant factor is catalyst leaching, where the catalyst dissolves into the product phase, leading to both loss of catalyst and product contamination.[3][4] The composition of the reaction media, including the presence of certain organic acids, can influence the extent of leaching.[5]

Q2: How can I prevent emulsion formation during my experiment?

Preventing emulsion formation is often easier than breaking a stable emulsion.[2] Several strategies can be employed:

  • Optimize Catalyst Concentration: Use the lowest effective concentration of the phase-transfer catalyst (typically 1-5 mol%) to minimize its surfactant effect.[1]

  • Order of Addition: Add the phase-transfer catalyst after the other reagents have been mixed.[1]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to maintain sufficient surface area for extraction without causing excessive shearing.[2]

  • Solvent Selection: Choose a solvent with low miscibility with the other phase. For example, ethyl acetate or toluene are often better choices than dichloromethane in aqueous-organic systems.[1][6]

  • Addition of Salt: Adding brine or a solid salt like NaCl increases the ionic strength of the aqueous layer, which can help prevent emulsion formation by "salting out" the organic components.[2][7]

Q3: My reaction has formed a stable emulsion. What are the methods to break it?

If an emulsion has already formed, several techniques can be used to facilitate phase separation:

  • Let it Sit: Sometimes, simply allowing the mixture to stand undisturbed for a period can lead to phase separation.[7][8]

  • Addition of Brine or Salt: Adding a saturated salt solution (brine) or solid salt (e.g., NaCl, Na2SO4, or K4P2O7) can effectively break emulsions by increasing the polarity of the aqueous phase.[2][7]

  • Filtration: Passing the emulsion through a filter aid like Celite® or a phase separation filter paper can help to coalesce the dispersed droplets.[9]

  • Centrifugation: This is often the most effective method for breaking tight emulsions by applying a strong centrifugal force to separate the phases based on density.[2][7]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[2]

  • Ultrasonic Bath: Placing the sample in an ultrasonic bath can sometimes help to coalesce the dispersed phase.[7][8]

  • Heating or Cooling: Changing the temperature can alter the viscosities and interfacial tension of the phases, potentially leading to emulsion breaking.

Q4: What is catalyst leaching and how can I minimize it?

Catalyst leaching is the loss of the active catalytic species from its support or liquid phase into the product stream.[3] This is a significant issue as it leads to reduced catalyst lifetime, product contamination, and increased costs.[3][4] Leaching can be influenced by factors such as the solvent, temperature, and the chemical nature of the reactants and products.[5][10]

To minimize leaching:

  • Choice of Support/Ligand: For heterogeneous catalysts, the choice of support material is critical. For homogeneous catalysts in biphasic systems, using ligands that confer strong preference for one phase is essential.

  • Solvent System Optimization: Employing solvent systems with very low mutual miscibility can reduce the partitioning of the catalyst into the product phase.

  • Temperature Control: In thermomorphic systems, ensuring a sufficient temperature difference between the reaction and separation stages is crucial for complete catalyst precipitation.[11]

  • pH Adjustment: In aqueous systems, the pH of the solution can significantly affect the solubility of the catalyst and, therefore, the extent of leaching.[5]

Q5: What are the signs of catalyst deactivation during recycling experiments?

Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time.[12][13] During recycling experiments, several indicators can point to catalyst deactivation:

  • Decreased Conversion: A noticeable drop in the conversion of reactants to products in subsequent recycling runs, even with stable selectivity, suggests that some of the catalyst is either lost or has become completely inactive.[14]

  • Changes in Selectivity: A shift in the product distribution, such as a decrease in the desired regioselectivity (e.g., a reduced n/iso ratio in hydroformylation), can indicate chemical degradation of the catalyst to a different active species.[14]

  • Formation of Byproducts: An increase in the formation of undesired byproducts can signal changes in the catalyst's active sites.

  • Physical Changes: For heterogeneous catalysts, changes in color, particle size, or surface area can be indicative of deactivation mechanisms like sintering or fouling.[12]

Troubleshooting Guides

Guide 1: Incomplete Phase Separation
Symptom Possible Cause(s) Troubleshooting Steps
Persistent Emulsion High catalyst concentration, intense agitation, unsuitable solvent, presence of surfactants or surface-active byproducts.1. Reduce catalyst concentration. 2. Use gentle swirling instead of vigorous shaking. 3. Change to a less miscible solvent. 4. Add brine or solid salt (NaCl, Na2SO4). 5. Filter through Celite® or phase separation paper. 6. Centrifuge the mixture.[1][2][7][9]
Catalyst Precipitation at the Interface Poor solubility of the catalyst in the catalyst phase at the separation temperature, formation of insoluble catalyst degradation products.1. Ensure the separation temperature is appropriate for catalyst solubility. 2. Analyze the precipitate to identify its composition. 3. Consider a different solvent system that offers better catalyst solubility.
Third Phase Formation Presence of impurities, complex interactions between catalyst, solvents, and products.1. Analyze the composition of the third phase. 2. Purify starting materials and solvents. 3. Adjust the solvent composition or ratio.
Guide 2: Catalyst Leaching and Deactivation
Symptom Possible Cause(s) Troubleshooting Steps
Decreasing Yield/Conversion Over Cycles Catalyst leaching into the product phase, catalyst deactivation (poisoning, thermal degradation, fouling).1. Quantify catalyst concentration in the product phase (e.g., using ICP-MS). 2. Optimize the solvent system to minimize catalyst solubility in the product phase. 3. Investigate potential catalyst poisons in the feedstock. 4. Ensure reaction and separation temperatures are not causing thermal degradation. 5. Characterize the recycled catalyst to check for fouling or structural changes.[3][12][13][14][15]
Change in Product Selectivity Chemical degradation of the catalyst, formation of new active species.1. Analyze the product mixture of each cycle carefully (e.g., using GC or NMR). 2. Characterize the recycled catalyst to identify structural changes. 3. Consider modifying the ligand or support to enhance catalyst stability.[14]
Product Contamination with Catalyst Significant catalyst leaching.1. Re-evaluate the biphasic system for better phase separation. 2. Employ a scavenger resin or perform an additional purification step on the product phase. 3. For homogeneous catalysts, consider immobilization on a solid support.

Quantitative Data Presentation

Table 1: Catalyst Leaching in Different Multiphase Systems

Catalyst SystemReactionSolvent SystemCatalyst Leaching (% of initial)Reference
PdEncat™ 30Cross-coupling-6.45%[16]
Rh/sulfoXantphosHydroformylation of 1-octeneEthylene carbonate / 1-octene0.47% (Rh), 0.08% (P) over 6 runs[17]
Fluorous Phosphine/TeflonConjugate additionn-octane0.4%[11]

Table 2: Recycling Efficiency of Different Catalyst Systems

Catalyst SystemReactionNumber of CyclesFinal Yield/ConversionReference
Rh/sulfoXantphosHydroformylation of 1-octene6>99% conversion[17]
Fluorous PhosphineConjugate addition5Maintained 82% yield[11]
Pd-catalystTelomerisation of β-Myrcene14-[18]

Experimental Protocols & Visualizations

Protocol 1: Troubleshooting Emulsion Formation

This protocol outlines a systematic approach to breaking a stable emulsion formed during a liquid-liquid extraction for catalyst recycling.

G A Stable Emulsion Formed B Step 1: Allow to Stand (30-60 min) A->B C Phase Separation? B->C D Step 2: Add Saturated Brine or Solid Salt (e.g., NaCl) C->D No J Proceed with Product Isolation C->J Yes E Phase Separation? D->E F Step 3: Centrifuge the Mixture E->F No E->J Yes G Phase Separation? F->G H Step 4: Filter through Celite® or Phase Separation Paper G->H No G->J Yes I Phase Separation? H->I I->J Yes K Consider Alternative Strategies: - Change Solvent - Add a Co-solvent - Use Ultrasonic Bath I->K No

Figure 1: Workflow for breaking stable emulsions.
Protocol 2: Catalyst Recycling using a Thermomorphic Solvent System

This protocol describes the general workflow for recycling a homogeneous catalyst using a thermomorphic solvent system, where the catalyst and product are in a single phase at the reaction temperature and separate into two phases upon cooling.

G A 1. Charge Reactor: Substrates, Catalyst, & Thermomorphic Solvent System B 2. Heat to Reaction Temperature (Homogeneous Single Phase) A->B C 3. Perform Catalytic Reaction B->C D 4. Cool to Separation Temperature (Biphasic System Forms) C->D E 5. Separate Phases: - Product-rich Phase - Catalyst-rich Phase D->E F Product Isolation from Product Phase E->F G Recycle Catalyst-rich Phase E->G H Add Fresh Substrates G->H H->B Next Cycle

Figure 2: Experimental workflow for thermomorphic catalyst recycling.
Protocol 3: Catalyst Recovery using a CO2-Switchable Solvent

This protocol illustrates the recycling of a catalyst using a CO2-switchable solvent, which changes its miscibility with another solvent (e.g., water) upon the addition or removal of CO2.

G A 1. Homogeneous Reaction: Substrates, Catalyst, & CO2-Switchable Solvent B 2. Reaction Completion A->B C 3. Add Water & Bubble CO2 through the mixture B->C D Solvent becomes hydrophilic, forming a single phase with water. Product separates as an immiscible layer. C->D E 4. Separate Product Layer D->E F Product Isolation E->F G 5. Sparge with N2 or Ar and/or Heat to remove CO2 E->G Aqueous/Solvent Phase H Solvent becomes hydrophobic again, separating from the aqueous phase. G->H I 6. Separate Catalyst in Organic Solvent for Reuse H->I

Figure 3: Workflow for catalyst recycling with a CO2-switchable solvent.

References

purification techniques for isolating 1-dodecene-derived products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-dodecene-derived products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound-derived products?

A1: The primary purification methods for this compound-derived products, which are typically nonpolar, long-chain compounds, include:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from polar impurities and other byproducts.[1]

  • Fractional Distillation (under reduced pressure): Ideal for separating compounds with close boiling points, such as isomers, or for purifying thermally sensitive compounds from non-volatile impurities.[1][2]

  • Liquid-Liquid Extraction: Useful for separating the product from water-soluble impurities or for initial cleanup of the crude reaction mixture.

  • Crystallization: This technique can be employed if the this compound-derived product is a solid at room temperature or can be induced to crystallize at lower temperatures.[3]

  • Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): A specialized technique for separating unsaturated compounds based on the number and geometry of their double bonds.[1]

Q2: What are the typical impurities I might encounter in my crude this compound reaction mixture?

A2: The nature of impurities is highly dependent on the synthetic route. Common impurities may include:

  • Unreacted this compound: Due to incomplete reaction.

  • Catalyst residues: Depending on the reaction, this could include metals like palladium, copper, or others.[1]

  • Solvents: Residual solvents from the reaction or workup.

  • Byproducts: These can include isomers of the desired product (e.g., other dodecene isomers if isomerization occurs), oligomers of this compound, or products from side reactions. For instance, in a Wittig reaction, triphenylphosphine oxide is a common byproduct.[2]

Q3: My this compound derivative is decomposing on the silica gel column. What can I do?

A3: Decomposition on silica gel is often due to the acidic nature of the silica. Here are a few solutions:

  • Deactivate the silica gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing 1-3% triethylamine for both packing and elution.[4]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or Florisil.[5]

  • Reverse-phase chromatography: If your compound is sufficiently polar, reverse-phase chromatography on a C18-functionalized silica gel could be an option.[6]

Q4: How can I separate geometric isomers (cis/trans) of my this compound-derived product?

A4: Separating geometric isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation using a column with a high number of theoretical plates can be effective.[2]

  • Column Chromatography: Cis isomers are generally slightly more polar than their trans counterparts, which can be exploited for separation on silica gel.[2] A very non-polar mobile phase, like pure hexane, should be used to maximize the separation.[2]

  • Argentation Chromatography: This technique is particularly effective for separating isomers of unsaturated compounds.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound-derived products.

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Troubleshooting Steps
All compounds elute together at the solvent front. The eluent is too polar.Start with a highly non-polar mobile phase (e.g., 100% hexane or petroleum ether) and gradually increase the polarity.[2]
The desired product is not moving from the baseline. The eluent is not polar enough.Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
Streaking or tailing of spots on TLC and broad peaks from the column. The sample is too concentrated, or there are strong interactions with the stationary phase.Dilute the sample before loading. If the compound is acidic or basic, consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent.[7]
Mixed fractions despite a good separation on TLC. The column was overloaded, or the sample was not loaded properly.Use a larger column or less sample. Ensure the sample is loaded in a narrow band at the top of the column.
Issue 2: Problems with Distillation
Symptom Possible Cause Troubleshooting Steps
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distilling flask.[1]
Product decomposes during distillation. The distillation temperature is too high.Use a vacuum to reduce the boiling point of the compound. Ensure the heating bath temperature is not set excessively high.[1]
Poor separation of components with close boiling points. The distillation setup has low efficiency.Use a fractionating column (e.g., Vigreux column) to increase the number of theoretical plates.[1][8]
No distillate is being collected. A leak in the system (for vacuum distillation) or a blockage.Check all joints and connections for a proper seal. Ensure the condenser is properly cooled and that there are no blockages in the apparatus.[1]

Quantitative Data Summary

The following table summarizes typical purity levels and recovery yields for common purification techniques. These values are approximate and can vary significantly based on the specific compound and the complexity of the mixture.

Purification Technique Typical Purity Achieved Typical Recovery Yield Notes
Flash Column Chromatography >95%60-90%Highly dependent on the separation factor (ΔRf) between the product and impurities.
Fractional Distillation >98%70-95%Best for thermally stable compounds with different boiling points.
Liquid-Liquid Extraction Variable (often a preliminary step)>90%Efficiency depends on the partition coefficient of the compound between the two liquid phases.
Crystallization >99%50-80%Requires a solid product and a suitable solvent. Purity can be very high after multiple recrystallizations.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying a this compound-derived product using flash column chromatography.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting the eluent in fractions.

    • Monitor the progress of the separation by analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Vacuum Distillation

This protocol is for the purification of a thermally sensitive or high-boiling this compound-derived product.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all ground glass joints are properly greased and sealed.[1]

    • Place a stir bar in the distillation flask for smooth boiling.[1]

  • Vacuum Application:

    • Connect the apparatus to a vacuum pump through a cold trap.

    • Slowly and carefully apply the vacuum and allow the pressure to stabilize.

  • Distillation:

    • Once the desired pressure is reached, begin heating the distillation flask.

    • Collect the distillate that comes over at the expected boiling point for the given pressure.

  • Shutdown:

    • After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.[1]

Visualizations

experimental_workflow crude_product Crude this compound -Derived Product preliminary_analysis Preliminary Analysis (TLC, NMR, GC-MS) crude_product->preliminary_analysis purification_choice Choice of Purification Technique preliminary_analysis->purification_choice column_chromatography Flash Column Chromatography purification_choice->column_chromatography Complex mixture, polar impurities distillation Fractional/Vacuum Distillation purification_choice->distillation Different boiling points, thermal stability extraction Liquid-Liquid Extraction purification_choice->extraction Aqueous/organic solubility difference crystallization Crystallization purification_choice->crystallization Solid product purity_analysis Purity Analysis (TLC, NMR, GC-MS) column_chromatography->purity_analysis distillation->purity_analysis extraction->purity_analysis crystallization->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity ≥ 95% further_purification Further Purification Required purity_analysis->further_purification Purity < 95% further_purification->purification_choice troubleshooting_logic start Purification Issue Encountered check_method Identify Purification Method start->check_method column_issue Column Chromatography Problem check_method->column_issue Column distillation_issue Distillation Problem check_method->distillation_issue Distillation check_column_symptom Identify Symptom column_issue->check_column_symptom check_distillation_symptom Identify Symptom distillation_issue->check_distillation_symptom poor_separation Poor Separation check_column_symptom->poor_separation Separation decomposition Product Decomposition check_column_symptom->decomposition Decomposition solve_separation Adjust Eluent Polarity or Reload Sample poor_separation->solve_separation solve_decomposition Deactivate Silica or Change Stationary Phase decomposition->solve_decomposition bumping Uneven Boiling check_distillation_symptom->bumping Bumping decomp_distill Product Decomposition check_distillation_symptom->decomp_distill Decomposition solve_bumping Add Boiling Chips or Stir Bar bumping->solve_bumping solve_decomp_distill Reduce Pressure (Vacuum Distillation) decomp_distill->solve_decomp_distill

References

Validation & Comparative

A Comparative Guide to Zeolite Catalysts (MOR, BEA, FAU) for 1-Dodecene Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of aromatic compounds with long-chain olefins is a cornerstone of the chemical industry, particularly for the production of linear alkylbenzenes (LABs), which are key precursors for biodegradable detergents. The choice of catalyst is paramount in directing the reaction towards desired products and ensuring process efficiency. This guide provides a comparative analysis of three widely used zeolite catalysts—Mordenite (MOR), Beta (BEA), and Faujasite (FAU)—for the alkylation of 1-dodecene with benzene.

Catalyst Performance Comparison

The catalytic performance of MOR, BEA, and FAU zeolites in the alkylation of this compound is significantly influenced by their distinct framework topologies and Si/Al ratios. The following table summarizes key performance indicators from a comparative study.

CatalystThis compound Conversion (%)Selectivity to 2-Phenyldodecane (%)Reference
MOR HighModerate to High[1][2]
BEA HighModerate[1][2]
FAU HighLow (24%)[1][2]

Key Observations:

  • FAU exhibits the lowest selectivity for the desired 2-phenyldodecane isomer.[1][2] This is attributed to its large, open cavities which do not impose the shape-selective constraints necessary to favor the formation of the 2-isomer.[1][2]

  • MOR and BEA , with their more constrained pore structures, generally show higher selectivity towards 2-phenyldodecane compared to FAU.[1][2]

  • Catalyst modifications, such as the desilication of MOR and BEA, have been shown to improve both the conversion of this compound and the selectivity to 2-phenyldodecane.[1][2] For instance, desilicated MOR (with a Si/Al ratio of 20) achieved a selectivity of 70% for 2-phenyldodecane, significantly higher than the 35% selectivity observed with desilicated BEA (with a Si/Al ratio of 24).[1][2]

Experimental Protocols

The following sections detail the methodologies for catalyst characterization and the alkylation reaction, based on protocols described in the cited literature.

Catalyst Characterization:

A comprehensive characterization of the zeolite catalysts is crucial to understanding their physicochemical properties and correlating them with catalytic performance. Standard techniques include:

  • X-Ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the zeolite.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Often used with pyridine adsorption to distinguish between Brønsted and Lewis acid sites and to quantify their respective concentrations.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the surface area, pore volume, and pore size distribution of the catalysts.

  • Temperature-Programmed Desorption of Ammonia (NH3-TPD): To assess the total acidity and the distribution of acid site strengths.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the crystal morphology and size.

This compound Alkylation Reaction:

The alkylation of benzene with this compound is typically carried out in a high-pressure, fixed-bed flow reactor.

Reaction Conditions:

  • Temperature: 140 °C[1][2]

  • Pressure: 20 bar[1][2]

  • Weight Hourly Space Velocity (WHSV): 4 h⁻¹[1][2]

  • Benzene/1-Dodecene Molar Ratio: 6.0[1][2]

  • Time on Stream: 6.0 h[1][2]

Procedure:

  • The zeolite catalyst is packed into a fixed-bed reactor.

  • The catalyst is pre-treated, typically by heating under a flow of inert gas to remove any adsorbed water.

  • A mixture of benzene and this compound at the specified molar ratio is fed into the reactor at the defined temperature, pressure, and WHSV.

  • The reactor effluent is collected periodically and analyzed.

Product Analysis: The product mixture is typically analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of this compound and the selectivity for the various phenyldodecane isomers and other byproducts.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the alkylation of this compound using zeolite catalysts.

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation & Loading cluster_reaction Alkylation Reaction cluster_analysis Product Analysis Benzene Benzene Mixer Reactant Mixture (Benzene/1-Dodecene) Benzene->Mixer Dodecene This compound Dodecene->Mixer Reactor Fixed-Bed Reactor Mixer->Reactor Feed Catalyst Zeolite Catalyst (MOR, BEA, or FAU) Catalyst->Reactor Effluent Reactor Effluent Reactor->Effluent Product Stream Conditions Reaction Conditions (140°C, 20 bar, WHSV=4 h⁻¹) Conditions->Reactor GC Gas Chromatography (GC-FID) Effluent->GC Results Data Analysis (Conversion & Selectivity) GC->Results

Caption: Experimental workflow for this compound alkylation.

This guide provides a concise overview and comparison of MOR, BEA, and FAU zeolite catalysts for this compound alkylation, supported by experimental data and detailed methodologies to aid researchers in their catalyst selection and experimental design.

References

A Comparative Guide to the Kinetic Analysis of 1-Dodecene Hydroformylation: Microemulsion Systems vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroformylation of long-chain olefins, such as 1-dodecene, to produce valuable linear aldehydes is a critical industrial process. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. This guide provides a comprehensive comparison of the kinetic performance of this compound hydroformylation in microemulsion systems against three prominent alternatives: thermomorphic solvent systems, conventional biphasic systems, and supported aqueous phase catalysis (SAPC). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable methodology for their specific applications.

Quantitative Performance Comparison

The following table summarizes key kinetic parameters for the hydroformylation of this compound across the different catalytic systems. Direct comparison is facilitated by focusing on studies utilizing rhodium-based catalysts, which are common in this application.

Catalytic SystemCatalyst/LigandTemperature (°C)Pressure (bar)Turnover Frequency (TOF) (h⁻¹)n:iso SelectivityActivation Energy (Ea) (kJ/mol)Reference
Microemulsion Rh/Sulfoxantphos9515~20098:259[1]
Thermomorphic Rh/Biphephos105-1152037592:8Not Reported[2]
Conventional Biphasic *Rh/TPPTS1001.1 MPa (11 bar)255-2000 (range for long-chain olefins)Not Specified for this compoundNot Reported[3]
Supported Aqueous Phase (SAPC) **[Rh₂(μ-StBu)₂(CO)₂(TPPTS)₂]80-1000.5-1 MPa (5-10 bar)Not ReportedNot Reported71[4]

*Data for conventional biphasic systems with this compound is limited; the TOF range is for long-chain olefins in general. The use of surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to enhance the reaction rate.[5] **Kinetic data for this compound in SAPC is not readily available; the provided activation energy is for the hydroformylation of 1-octene.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for conducting a kinetic analysis of this compound hydroformylation in each of the discussed systems.

Microemulsion System

Objective: To determine the kinetic parameters of this compound hydroformylation in a microemulsion system.

Materials:

  • Autoclave reactor with a stirrer, temperature and pressure control

  • This compound

  • Non-ionic surfactant (e.g., Marlipal O13/40)

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Water-soluble phosphine ligand (e.g., Sulfoxantphos)

  • Deionized water

  • Syngas (CO/H₂ mixture)

  • Internal standard (e.g., n-decane) for GC analysis

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Pre-formation: In a separate vessel, dissolve the rhodium precursor and the ligand in deionized water and stir under an inert atmosphere.

  • Microemulsion Preparation: In the autoclave, combine this compound, the non-ionic surfactant, and the internal standard.

  • Reaction Setup: Add the aqueous catalyst solution to the organic phase in the autoclave. Seal the reactor and purge several times with syngas to remove air.

  • Reaction Initiation: Pressurize the reactor with syngas to the desired pressure and heat to the reaction temperature while stirring.

  • Sampling: Periodically, withdraw samples from the organic phase of the reaction mixture.

  • Analysis: Analyze the samples using GC to determine the concentration of this compound, linear and branched aldehydes, and any side products over time.

  • Data Analysis: Calculate the reaction rate, turnover frequency (TOF), and selectivity at different time points. Perform experiments at various temperatures to determine the activation energy using the Arrhenius plot.

Thermomorphic Solvent System

Objective: To evaluate the kinetics of this compound hydroformylation in a thermomorphic solvent system.

Materials:

  • High-pressure batch reactor with temperature and pressure control

  • This compound

  • Polar solvent (e.g., N,N-dimethylformamide - DMF)

  • Non-polar solvent (e.g., decane)

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Organometallic ligand (e.g., Biphephos)

  • Syngas (CO/H₂)

  • Internal standard for GC analysis

  • Gas chromatograph (GC-FID)

Procedure:

  • Catalyst Solution Preparation: Dissolve the rhodium precursor and the ligand in the polar solvent (DMF) inside the reactor.

  • Reaction Mixture: Add the non-polar solvent (decane), this compound, and the internal standard to the reactor.

  • Reaction Initiation: Seal the reactor, purge with syngas, and then pressurize to the desired pressure. Heat the mixture to the reaction temperature, at which a single phase is formed, and start stirring.

  • Sampling: Take liquid samples at regular intervals.

  • Analysis: Analyze the samples by GC to quantify the conversion of this compound and the formation of products.

  • Catalyst Recycling (Post-reaction): After the reaction, cool the mixture to induce phase separation. The catalyst will be concentrated in the polar phase, which can be separated for reuse.

  • Kinetic Analysis: Determine the reaction kinetics as described for the microemulsion system.

Conventional Biphasic System

Objective: To measure the kinetic parameters of this compound hydroformylation in a conventional aqueous-organic biphasic system.

Materials:

  • Pressurized stirred-tank reactor

  • This compound

  • Deoxygenated water

  • Water-soluble rhodium catalyst (e.g., prepared from RhCl₃·3H₂O and TPPTS)

  • TPPTS (tris(m-sulfonatophenyl)phosphine) ligand

  • Syngas (CO/H₂)

  • Organic solvent (e.g., toluene) for extraction and analysis

  • Gas chromatograph (GC-FID)

Procedure:

  • Aqueous Phase Preparation: Prepare the aqueous catalyst solution by dissolving the rhodium salt and TPPTS ligand in deoxygenated water.

  • Reaction Setup: Charge the reactor with the aqueous catalyst solution and this compound.

  • Reaction Start: Seal the reactor, purge, and pressurize with syngas. Heat the reactor to the desired temperature and begin vigorous stirring to ensure good interfacial contact between the two phases.

  • Sampling: Periodically, stop the stirring to allow for phase separation and withdraw a sample from the organic layer.

  • Sample Preparation and Analysis: Extract the organic components from the sample with a suitable solvent and analyze by GC.

  • Data Interpretation: Calculate the kinetic parameters based on the change in reactant and product concentrations over time.

Supported Aqueous Phase Catalysis (SAPC)

Objective: To investigate the kinetics of this compound hydroformylation using a supported aqueous phase catalyst.

Materials:

  • High-pressure reactor

  • This compound

  • SAPC catalyst (e.g., a water-soluble rhodium complex supported on a high-surface-area hydrophilic solid like silica)

  • Water

  • Organic solvent (optional, for substrate delivery)

  • Syngas (CO/H₂)

  • Gas chromatograph (GC-FID)

Procedure:

  • Catalyst Preparation: Impregnate the porous support with an aqueous solution of the water-soluble catalyst and ligand.

  • Reactor Loading: Place the prepared SAPC catalyst in the reactor. Add this compound (and optional solvent).

  • Reaction Initiation: Seal, purge, and pressurize the reactor with syngas. Heat to the reaction temperature and start stirring.

  • Sampling: Withdraw liquid samples from the organic phase at different time intervals.

  • Analysis: Analyze the samples by GC to monitor the progress of the reaction.

  • Kinetic Evaluation: Determine the reaction rate, selectivity, and other kinetic parameters from the collected data.

Visualizing Workflows and Relationships

To better illustrate the experimental process and the conceptual differences between the systems, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Catalyst/System Preparation P2 Reactor Loading P1->P2 Load Reactants R1 Purging & Pressurization P2->R1 Seal Reactor R2 Heating & Stirring R1->R2 Initiate Reaction R3 Sampling R2->R3 Collect Data R3->R2 A1 GC Analysis R3->A1 Analyze Sample A2 Kinetic Data Calculation A1->A2 Process Results

Figure 1. Generalized experimental workflow for kinetic analysis.

System_Comparison cluster_advantages Key Advantages cluster_challenges Key Challenges Microemulsion Microemulsion System + High interfacial area + High reaction rates - Surfactant recovery Adv1 Enhanced Mass Transfer Microemulsion->Adv1 Chal1 Complex System Composition Microemulsion->Chal1 Thermomorphic Thermomorphic System + Facile catalyst recycling + Homogeneous reaction conditions - Requires specific solvents Adv2 Simplified Product Separation Thermomorphic->Adv2 Chal2 Solvent Selection Thermomorphic->Chal2 Biphasic Conventional Biphasic System + Simple concept + Easy catalyst separation - Mass transfer limitations Biphasic->Adv2 Chal3 Diffusion Limitations Biphasic->Chal3 SAPC Supported Aqueous Phase Cat. + High catalyst stability + Reduced catalyst leaching - Potential pore diffusion limitations Adv3 Catalyst Immobilization SAPC->Adv3 SAPC->Chal3

Figure 2. Comparison of hydroformylation system characteristics.

Conclusion

The kinetic analysis of this compound hydroformylation reveals distinct advantages and disadvantages for each catalytic system. Microemulsion systems offer high reaction rates and selectivity due to the large interfacial area, making them highly efficient.[1] Thermomorphic solvent systems provide an elegant solution for catalyst recycling by leveraging temperature-dependent phase behavior, leading to high turnover frequencies.[2] Conventional biphasic systems, while conceptually simple, often suffer from mass transfer limitations for long-chain olefins, although this can be mitigated with additives.[3][5] Supported Aqueous Phase Catalysis presents a method for robust catalyst immobilization, though potential diffusion limitations within the support need to be considered.[4]

The choice of the optimal system will ultimately depend on the specific requirements of the application, including desired reaction rates, selectivity, cost of catalyst and ligands, and the importance of catalyst recycling and process scalability. This guide provides the foundational data and methodologies to inform this critical decision-making process for researchers and professionals in the field.

References

A Comparative Guide to Zeolitic and Non-Zeolitic Catalysts in Linear Alkyl Benzene (LAB) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The production of Linear Alkyl Benzene (LAB), a crucial precursor for the world's most widely used biodegradable surfactant, Linear Alkylbenzene Sulfonate (LAS), has evolved significantly.[1][2] Historically, the industry relied on homogeneous liquid acid catalysts like hydrogen fluoride (HF) and aluminum chloride (AlCl₃).[1][2][3] However, environmental and safety concerns associated with corrosion and handling have driven a shift towards solid acid catalysts.[1][3] This guide provides a detailed comparison of the two primary classes of solid acid catalysts used in modern LAB synthesis: zeolitic and non-zeolitic catalysts.

Overview of Catalyst Types

Zeolitic Catalysts: Zeolites are crystalline microporous aluminosilicates with a well-defined, three-dimensional pore structure.[4][5] Their catalytic activity stems from strong Brønsted acid sites located within their uniform channels.[6] This unique structure imparts "shape selectivity," which allows them to control the size and shape of molecules that can enter the pores and participate in the reaction.[6] For LAB synthesis, large-pore zeolites like Mordenite (MOR), Y-type (FAU), and Beta (BEA) are extensively studied due to their ability to accommodate the bulky reactants and influence the formation of specific LAB isomers.[6][7] The development of mesoporous or hierarchical zeolites aims to improve diffusion and catalyst stability.[6][8]

Non-Zeolitic Catalysts: This broad category includes a variety of solid acid materials that lack the crystalline microporous structure of zeolites. Common examples include:

  • Amorphous Silica-Alumina: One of the earliest solid acid catalysts used.

  • Clays and Pillared Clays: Layered materials that can be modified to create acidic sites.[1][7]

  • Supported Liquid Acids & Ionic Liquids: Where an active liquid acid phase is immobilized on a solid support.[6]

  • Solid Superacids: Such as sulfated zirconia or niobic acid.[3]

These catalysts offer an alternative to zeolites, though they generally lack the precise shape selectivity.[6][7]

Performance Comparison

The effectiveness of a catalyst in LAB synthesis is measured by several key performance indicators: olefin conversion, selectivity towards LAB, and particularly, the selectivity towards the 2-phenylalkane (2-LAB) isomer, which is favored for producing high-quality surfactants.[6][8] The following table summarizes experimental data from various studies.

Catalyst TypeSpecific CatalystReactantsTemperature (°C)Olefin Conversion (%)2-LAB Selectivity (%)Reference
Zeolitic AlMCM-41/Beta CompositeBenzene / 1-Dodecene1204876[8]
Zeolitic Mesoporous MORBenzene / this compoundNot SpecifiedHigh~80[6]
Zeolitic USY ZeoliteBenzene / this compoundVaries~100Varies[9]
Non-Zeolitic Immobilized Ionic LiquidBenzene / this compoundNot Specified>50 (after 3 cycles)>60 (up to 80)[6][8]
Non-Zeolitic Niobic AcidFuran / this compound250~9Not specified for 2-LAB[3]
Homogeneous AlCl₃Benzene / OlefinsNot SpecifiedHigh25 - 30[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing catalytic results. Below are generalized protocols for catalyst synthesis and the LAB alkylation reaction.

Protocol 1: General Hydrothermal Synthesis of Zeolite Catalysts This protocol outlines a typical procedure for synthesizing a zeolite like NaY.[10]

  • Preparation of Precursor Gels:

    • Seed Gel: Prepare a sodium silicate solution by dissolving a silica source in aqueous sodium hydroxide. Separately, prepare a sodium aluminate solution. Mix the two solutions under stirring to form the seed gel.[10]

    • Feed Gel: Prepare a second, typically more concentrated, aluminosilicate gel using a similar procedure.[10]

  • Aging: Mix the seed and feed gels (e.g., in a 1:9 ratio) and age the resulting mixture at room temperature for a set period (e.g., 24 hours to 7 days). This step allows for the formation of initial crystal nuclei.[10]

  • Hydrothermal Crystallization: Transfer the aged gel to a sealed autoclave and heat it to a specific temperature (e.g., 100-180°C) for a defined duration (e.g., 12 hours to several days) to induce crystallization.[10][11]

  • Product Recovery: After crystallization, cool the reactor. Recover the solid product by filtration or centrifugation.

  • Washing and Drying: Wash the zeolite crystals thoroughly with deionized water until the pH of the filtrate is neutral. Dry the product in an oven (e.g., at 110°C for 12 hours).[10]

  • Calcination & Ion Exchange (for acidic form): Calcine the dried zeolite in air at high temperatures (e.g., 450-550°C) to remove any organic templates. To create the active acidic form (e.g., H-Y), conduct an ion exchange with an ammonium salt solution, followed by another calcination.[2]

Protocol 2: General Procedure for LAB Synthesis in a Fixed-Bed Reactor This protocol describes a typical setup for evaluating catalyst performance in the alkylation of benzene with an olefin.[9]

  • Catalyst Loading: Load a precisely weighed amount of the prepared solid acid catalyst (zeolitic or non-zeolitic) into a fixed-bed reactor.[9]

  • System Purge and Activation: Purge the entire system with an inert gas (e.g., Nitrogen) to remove air and moisture. Activate the catalyst by heating it under an inert gas flow at a high temperature for several hours.[9]

  • Reaction Execution:

    • Pressurize the reactor to the desired operating pressure with the inert gas.

    • Heat the reactor to the target reaction temperature (e.g., 120°C).[8]

    • Introduce the reactant feeds (benzene and olefin, e.g., this compound) into the reactor at controlled flow rates using high-precision pumps. Maintain a high molar ratio of benzene to olefin (e.g., 10:1) to minimize olefin oligomerization.[8]

  • Product Collection: The reactor effluent is cooled, and the liquid products are collected in a separator.

  • Product Analysis: Analyze the collected liquid samples using Gas Chromatography (GC) to determine the conversion of the olefin, the selectivity to LAB, and the distribution of different LAB isomers.[9]

Visualized Workflows and Logic

Diagrams created using Graphviz help to visualize the experimental workflow and the logical comparison between the catalyst types.

G Workflow for Comparative Catalyst Evaluation in LAB Synthesis cluster_input Inputs cluster_catalyst Catalyst Paths cluster_output Analysis & Output Raw_Olefins Linear Olefins (e.g., this compound) Reactor Alkylation Reactor Raw_Olefins->Reactor Raw_Benzene Benzene Raw_Benzene->Reactor Zeolite Zeolitic Catalyst (e.g., H-Mordenite, H-Beta) Zeolite->Reactor NonZeolite Non-Zeolitic Catalyst (e.g., Niobic Acid, Clay) NonZeolite->Reactor Separator Product Separation Reactor->Separator Effluent GC GC Analysis Separator->GC KPIs Performance Metrics: - Olefin Conversion - LAB Selectivity - 2-LAB Isomer % GC->KPIs

Caption: A workflow diagram illustrating the process of LAB synthesis for comparing zeolitic and non-zeolitic catalysts.

G Decision Factors: Zeolitic vs. Non-Zeolitic Catalysts Start Catalyst Selection for LAB Synthesis Zeolitic Zeolitic Catalysts Start->Zeolitic NonZeolitic Non-Zeolitic Catalysts Start->NonZeolitic Z_Adv Advantages: • High Shape Selectivity • High 2-LAB Yield • Tunable Acidity Zeolitic->Z_Adv Z_Dis Challenges: • Potential for Pore Blockage • Diffusion Limitations • Higher Cost Zeolitic->Z_Dis N_Adv Advantages: • Generally Lower Cost • Good Activity • Less Prone to Micropore Diffusion Issues NonZeolitic->N_Adv N_Dis Challenges: • Lower 2-LAB Selectivity • Broader Product Distribution • Lower Acidity Control NonZeolitic->N_Dis

Caption: A diagram showing the key decision factors when choosing between zeolitic and non-zeolitic catalysts.

Conclusion

The choice between zeolitic and non-zeolitic catalysts for LAB synthesis involves a trade-off between performance, selectivity, and stability.

  • Zeolitic catalysts are generally superior for producing high-quality LAB with a high proportion of the desired 2-phenylalkane isomer, which is a direct result of their shape-selective nature.[6][8] However, their microporous structure can lead to deactivation via coke formation and diffusion limitations.[6]

  • Non-zeolitic catalysts provide a viable alternative, sometimes with better stability or lower cost, but often at the expense of lower 2-LAB selectivity.[1][6]

Ongoing research focuses on developing hierarchically structured zeolites that combine the shape selectivity of micropores with the improved mass transport of mesopores, aiming to enhance both catalytic activity and lifetime, representing a promising direction for environmentally benign LAB production.[6]

References

The Impact of Alpha-Olefin Chain Length on Alkylation Reaction Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of alkylation reactions is critical for process optimization and the synthesis of novel compounds. A key factor influencing the rate of these reactions is the chain length of the alpha-olefin used as an alkylating agent. This guide provides a comprehensive comparison of how alpha-olefin chain length affects alkylation reaction rates, supported by experimental data and detailed protocols.

The alkylation of aromatic compounds, such as benzene, with linear alpha-olefins is a cornerstone of industrial chemistry, pivotal in the production of linear alkylbenzenes (LABs) which are precursors to biodegradable detergents. The reactivity of the alpha-olefin in these Friedel-Crafts alkylation reactions is significantly influenced by its molecular size. Experimental evidence from studies utilizing various solid acid catalysts, particularly zeolites, consistently demonstrates an inverse relationship between the alpha-olefin chain length and the reaction rate.

Influence of Chain Length on Conversion Rates

Theoretical studies considering the electronic effects of alkyl groups might suggest an increase in reactivity with longer chain lengths due to the inductive effect stabilizing the carbocation intermediate. However, experimental data from liquid-phase alkylation of benzene over various zeolite catalysts, such as Y, mordenite, and beta zeolites, indicate that steric hindrance and diffusion limitations within the catalyst's porous structure play a more dominant role.

As the carbon chain of the alpha-olefin elongates, its molecular volume increases. This increased bulkiness hinders the diffusion of the olefin to the active acid sites within the zeolite pores, leading to a decrease in the overall reaction rate. Consequently, shorter-chain alpha-olefins exhibit higher conversion rates under the same reaction conditions compared to their longer-chain counterparts.

A study by Horňáček et al. investigated the alkylation of benzene with a range of 1-alkenes (C6 to C18) and found a clear trend of decreasing conversion with increasing chain length.[1][2] This phenomenon is critical for selecting appropriate feedstocks and optimizing reaction conditions in industrial settings.

Quantitative Data Summary

The following table summarizes experimental data on the conversion of various alpha-olefins in the alkylation of benzene over zeolite catalysts, illustrating the impact of chain length.

Alpha-OlefinCatalyst TypeTemperature (°C)Reaction Time (min)Olefin Conversion (%)
1-Hexene (C6)Beta Zeolite18060Higher than C18
1-Octene (C8)Beta Zeolite18060
1-Decene (C10)Beta Zeolite18060
1-Dodecene (C12)Beta Zeolite18060
1-Tetradecene (C14)Beta Zeolite18060
1-Hexadecene (C16)Y-Zeolite12090~65
1-Octadecene (C18)Beta Zeolite18060Lower than C6

Experimental Protocols

The following is a representative experimental protocol for the liquid-phase alkylation of benzene with alpha-olefins over a zeolite catalyst, based on the methodologies described in the literature.[1][2]

1. Catalyst Preparation and Characterization:

  • Catalyst: H-form of Y-type zeolite or mordenite.

  • Preparation: The sodium form of the zeolite is converted to the H-form through ion exchange with an ammonium nitrate solution, followed by calcination.

  • Characterization: The prepared catalyst is characterized using techniques such as X-ray diffraction (XRD) to confirm crystal structure, N2 adsorption for surface area and pore volume analysis, and temperature-programmed desorption of ammonia (NH3-TPD) to determine acidity.

2. Alkylation Reaction Procedure:

  • Reactor: The alkylation is typically carried out in a high-pressure autoclave (batch reactor).

  • Reactants: Benzene and a specific linear alpha-olefin (e.g., 1-hexadecene).

  • Reaction Conditions:

    • Temperature: 120°C for Y-zeolite, up to 200°C for mordenite.

    • Catalyst Loading: Typically 2.5 wt.% of the total reaction mixture.

    • Benzene to 1-alkene Molar Ratio: Approximately 8.6:1.

    • Reaction Time: Ranging from 90 to 240 minutes.

    • Pressure: Autogenous pressure is maintained within the sealed reactor.

3. Product Analysis:

  • Sampling: Liquid samples are withdrawn from the reactor at specified time intervals.

  • Analysis: The composition of the reaction mixture is analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID).

  • Identification: The products (linear alkylbenzenes and their isomers) are identified using gas chromatography-mass spectrometry (GC-MS).

  • Quantification: The conversion of the 1-alkene and the selectivity for different isomers are calculated based on the GC peak areas.

Visualizing the Concepts

To better illustrate the relationships and processes involved, the following diagrams are provided.

logical_relationship cluster_factors Influencing Factors cluster_outcome Reaction Outcome ChainLength Alpha-Olefin Chain Length StericHindrance Steric Hindrance ChainLength->StericHindrance increases Diffusivity Diffusivity in Catalyst Pores ChainLength->Diffusivity decreases ReactionRate Alkylation Reaction Rate StericHindrance->ReactionRate decreases Diffusivity->ReactionRate decreases

Relationship between chain length and reaction rate.

experimental_workflow Start Start CatalystPrep Catalyst Preparation (Ion Exchange & Calcination) Start->CatalystPrep CatalystChar Catalyst Characterization (XRD, N2 Adsorption, NH3-TPD) CatalystPrep->CatalystChar ReactionSetup Reaction Setup (Autoclave, Benzene, Alpha-Olefin, Catalyst) CatalystPrep->ReactionSetup Alkylation Alkylation Reaction (Controlled Temperature & Time) ReactionSetup->Alkylation Sampling Periodic Sampling Alkylation->Sampling Analysis Product Analysis (GC, GC-MS) Sampling->Analysis DataProcessing Data Processing (Calculate Conversion & Selectivity) Analysis->DataProcessing End End DataProcessing->End

General experimental workflow for benzene alkylation.

References

comparing SPA and zeolite catalysts for olefin oligomerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Solid Phosphoric Acid (SPA) and Zeolite Catalysts for Olefin Oligomerization

For Researchers, Scientists, and Drug Development Professionals

The oligomerization of light olefins, such as propylene and butene, is a cornerstone of the petrochemical industry, enabling the production of valuable synthetic fuels and chemical intermediates. The choice of catalyst is paramount in directing the reaction towards desired products and ensuring process efficiency. This guide provides an objective comparison of two prominent solid acid catalysts: Solid Phosphoric Acid (SPA) and zeolites, with a focus on their performance, experimental protocols, and underlying reaction pathways.

Performance Comparison: SPA vs. Zeolite Catalysts

The performance of SPA and zeolite catalysts in olefin oligomerization is influenced by several factors including the nature of the olefin feed, reaction temperature, and pressure. Below is a summary of their catalytic behavior based on experimental data.

Butene-2 Oligomerization:

A direct comparison of silica-supported phosphoric acid (SSPA) and ZSM-5 zeolite for butene-2 oligomerization highlights their distinct performance characteristics. While ZSM-5 generally exhibits a higher liquid yield and selectivity to heavier products, it requires a higher reaction temperature compared to SSPA.[1] SSPA, with its mesoporous structure and strong acidity, is particularly effective for dimer formation.[2] In contrast, the microporous structure of ZSM-5, although having weaker acidity, limits cracking reactions and promotes the formation of higher olefins.[2]

CatalystOptimal Temperature (°C)Pressure (MPa)Liquid Hourly Space Velocity (LHSV) (h⁻¹)Liquid Yield (%)Selectivity to C8+ (%)Dominant ProductReference
SSPA2104.01--C8[1][2]
ZSM-52604.51≥66.6≥54.5C9+[1][2]

Dodecene Production from Light Olefins:

In the production of dodecenes from feedstocks like propylene and butene under typical oligomerization conditions (180 °C and 65 bar), the catalyst choice significantly impacts the product's molecular structure.[3]

CatalystFeedstockProduct CharacteristicsReference
SPAPropene, Butene, Propene + Butene, Propene + NoneneHigher proportion of highly branched dodecenes[4]
ZeolitePropene, Butene, Propene + Butene, Propene + NoneneHigher proportion of linear dodecene isomers[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. The following sections outline the preparation of SPA and zeolite catalysts, and a general procedure for olefin oligomerization in a fixed-bed reactor.

Catalyst Preparation

Solid Phosphoric Acid (SPA) Catalyst Preparation:

The preparation of SPA catalysts typically involves the reaction of phosphoric acid with a siliceous support.

  • Materials:

    • Siliceous support (e.g., Kieselguhr, diatomite, silica gel)

    • Phosphoric acid (H₃PO₄) solution of a specific concentration (e.g., 115%)

  • Procedure:

    • Mixing/Impregnation: The siliceous support is mixed with the phosphoric acid solution. This can be done through impregnation, where the support is added to the acid solution, or by mixing and extruding the resulting paste.

    • Drying: The mixture is dried to remove excess water. This step is often carried out at a temperature below 100°C.

    • Calcination: The dried material is calcined at elevated temperatures (e.g., 420°C) to form the active silicon phosphate species. The calcination temperature and the concentration of the phosphoric acid are critical parameters that control the final properties of the catalyst.[5]

ZSM-5 Zeolite Catalyst Preparation:

The synthesis of ZSM-5 zeolite is a hydrothermal process involving a silica source, an alumina source, and a structure-directing agent.

  • Materials:

    • Silica source (e.g., colloidal silica, fumed silica)

    • Alumina source (e.g., sodium aluminate, aluminum sulfate)

    • Alkali source (e.g., sodium hydroxide)

    • Structure-directing agent (SDA) (e.g., tetrapropylammonium bromide)

  • Procedure:

    • Gel Preparation: An aqueous solution of the alumina source, alkali, and SDA is prepared. A separate solution of the silica source is also prepared. The two solutions are then mixed to form a gel.

    • Crystallization: The gel is transferred to a stainless-steel autoclave and heated under autogenous pressure (e.g., at 150°C for 80 hours) to induce crystallization.

    • Washing and Drying: After crystallization, the solid product is recovered by filtration, washed with deionized water until the pH of the filtrate is neutral, and then dried (e.g., at 110°C).

    • Calcination: The dried zeolite is calcined in air (e.g., at 550°C) to remove the organic SDA and obtain the active catalyst.

Olefin Oligomerization in a Fixed-Bed Reactor

A fixed-bed reactor is a common setup for studying the performance of solid catalysts in olefin oligomerization.

  • Apparatus:

    • High-pressure fixed-bed reactor (typically stainless steel)

    • Mass flow controllers for gas feeds

    • High-pressure liquid pump for liquid feeds

    • Temperature controller and furnace

    • Back-pressure regulator

    • Gas-liquid separator

    • Gas chromatograph (GC) for online product analysis

  • Procedure:

    • Catalyst Loading: A known amount of the catalyst is loaded into the reactor, typically supported on a bed of inert material like quartz wool.

    • Catalyst Activation: The catalyst is activated in-situ by heating under a flow of inert gas (e.g., nitrogen or helium) or a reducing gas (e.g., hydrogen) to a specific temperature (e.g., 400°C for zeolites) for a set period.

    • Reaction: The reactor is brought to the desired reaction temperature and pressure. The olefin feed is then introduced into the reactor at a specific liquid hourly space velocity (LHSV).

    • Product Collection and Analysis: The reactor effluent is passed through a gas-liquid separator. The gas phase is analyzed online using a GC. The liquid products are collected and analyzed offline using a GC equipped with a suitable column (e.g., a nonpolar column) to determine the product distribution.[6]

Signaling Pathways and Experimental Workflows

The mechanism of olefin oligomerization over both SPA and zeolite catalysts proceeds through a series of carbocation intermediates. However, the nature of the active sites and the steric constraints imposed by the catalyst structure lead to differences in the reaction pathway and product selectivity.

Reaction Mechanism Overview

The fundamental steps in acid-catalyzed olefin oligomerization are:

  • Protonation: An olefin molecule is protonated by a Brønsted acid site on the catalyst to form a carbocation.

  • Chain Growth: The carbocation reacts with another olefin molecule to form a larger carbocation.

  • Isomerization: The carbocation can undergo rearrangement to form more stable isomers.

  • Chain Termination: The larger carbocation deprotonates to form an oligomer and regenerate the active site.

The following diagrams illustrate the generalized reaction pathways for olefin oligomerization over SPA and zeolite catalysts.

Olefin_Oligomerization_SPA cluster_0 SPA Catalyst Surface cluster_1 Reaction Steps Active_Site Brønsted Acid Site (P-OH group) Protonation Protonation Active_Site->Protonation Olefin_Feed Olefin (e.g., Propylene) Olefin_Feed->Protonation Carbocation_1 Initial Carbocation Protonation->Carbocation_1 Chain_Growth Chain Growth (+ Olefin) Carbocation_1->Chain_Growth Larger_Carbocation Larger Carbocation Chain_Growth->Larger_Carbocation Isomerization Skeletal Isomerization (low steric hindrance) Larger_Carbocation->Isomerization Branched_Carbocation Branched Carbocation Isomerization->Branched_Carbocation Deprotonation Deprotonation Branched_Carbocation->Deprotonation Deprotonation->Active_Site Regeneration Product Highly Branched Oligomer Deprotonation->Product

Caption: Generalized reaction pathway for olefin oligomerization on a SPA catalyst.

Olefin_Oligomerization_Zeolite cluster_0 Zeolite Catalyst Pore cluster_1 Reaction Steps Active_Site Brønsted Acid Site (Bridging Si-(OH)-Al) Protonation Protonation Active_Site->Protonation Olefin_Feed Olefin (e.g., Propylene) Olefin_Feed->Protonation Carbocation_1 Initial Carbocation Protonation->Carbocation_1 Chain_Growth Chain Growth (+ Olefin) Carbocation_1->Chain_Growth Larger_Carbocation Larger Carbocation Chain_Growth->Larger_Carbocation Isomerization Shape-Selective Isomerization (high steric hindrance) Larger_Carbocation->Isomerization Linear_Carbocation Linear/Slightly Branched Carbocation Isomerization->Linear_Carbocation Deprotonation Deprotonation Linear_Carbocation->Deprotonation Deprotonation->Active_Site Regeneration Product Linear/Slightly Branched Oligomer Deprotonation->Product

Caption: Generalized reaction pathway for olefin oligomerization within a zeolite pore.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the performance of SPA and zeolite catalysts.

Experimental_Workflow Start Start: Catalyst Comparison Study Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep SPA_Prep SPA Synthesis Catalyst_Prep->SPA_Prep Zeolite_Prep Zeolite Synthesis Catalyst_Prep->Zeolite_Prep Characterization Catalyst Characterization (e.g., XRD, BET, TPD) SPA_Prep->Characterization Zeolite_Prep->Characterization Reactor_Setup Fixed-Bed Reactor Setup Characterization->Reactor_Setup Oligomerization Olefin Oligomerization Reaction Reactor_Setup->Oligomerization Product_Analysis Product Analysis (Gas Chromatography) Oligomerization->Product_Analysis Data_Analysis Data Analysis and Comparison Product_Analysis->Data_Analysis Conclusion Conclusion: Performance Evaluation Data_Analysis->Conclusion

Caption: A typical workflow for comparing SPA and zeolite catalysts in olefin oligomerization.

References

Unraveling the Crucial Catalyst Properties for Olefin Etherification over H-Beta Zeolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of H-Beta zeolites in olefin etherification reveals the critical role of Brønsted acid sites within a hydrophobic microporous environment. This guide provides an objective comparison of catalyst performance based on experimental data, offering insights for researchers and professionals in catalysis and chemical synthesis.

The etherification of olefins, a key reaction in producing valuable chemicals and fuel additives, is effectively catalyzed by H-Beta zeolites. Recent research delves into the specific catalyst site requirements, highlighting that not all acid sites contribute equally to the catalytic activity. A systematic study on the etherification of the long-chain olefin 1-dodecene with ethylene glycol over H-Beta zeolites with varying Si/Al ratios has demonstrated that Brønsted acid sites located inside the micropores are paramount for this transformation.[1][2] Furthermore, the hydrophobicity of the zeolite plays a significant role in enhancing the reaction rates.[1][2]

Comparative Performance of H-Beta Zeolites

The efficiency of H-Beta zeolites in olefin etherification is strongly dependent on their physicochemical properties, particularly the Si/Al ratio, which influences both the acidity and hydrophobicity of the catalyst.

Table 1: Influence of Si/Al Ratio on the Etherification of this compound with Ethylene Glycol over H-Beta Zeolites.

Catalyst (Si/Al ratio)This compound Conversion (%)Ether Product Selectivity (%)Turnover Frequency (TOF, h⁻¹)
H-Beta (12.5)15>950.1
H-Beta (25)25>950.2
H-Beta (37.5)35>950.4
H-Beta (75)45>950.8

Data synthesized from studies on the etherification of this compound with ethylene glycol. The turnover frequency is normalized by the total Al content.[1][2]

As the Si/Al ratio increases, the concentration of Al atoms, and consequently the number of acid sites, decreases. However, the etherification rate per Al site (Turnover Frequency) increases.[1][2] This suggests that for H-Beta zeolites with a low Si/Al ratio, a significant portion of the aluminum sites are not active or accessible for the etherification of long-chain olefins.[1][2] The enhanced activity at higher Si/Al ratios is attributed to the increased hydrophobicity of the zeolite, which facilitates the interaction between the hydrophobic olefin and the active sites within the micropores.[1][2]

The Nature of the Active Site: Brønsted vs. Lewis Acidity

A key question in zeolite catalysis is the relative contribution of Brønsted and Lewis acid sites. Through poisoning experiments using pyridine and 2,6-di-tert-butylpyridine (DTBP), it has been demonstrated that Brønsted acid sites are the primary active centers for the etherification of long-chain olefins over H-Beta zeolites.[2][3] DTBP, a bulky molecule that selectively poisons externally accessible Brønsted acid sites, had a minimal impact on the reaction rate, indicating that the active sites are located within the micropores.[2] Conversely, pyridine, which can access both Brønsted and Lewis acid sites inside the micropores, completely halted the reaction.[2] This strongly suggests that Lewis acid sites have a negligible role in this specific reaction.[2][3]

In contrast, for other reactions such as the synthesis of ethyl tert-butyl ether (ETBE) from isobutylene and ethanol, some studies have suggested that weak Brønsted acid sites, potentially internal silanol groups, are the active sites.[4][5][6] This highlights that the nature of the active site requirement can be influenced by the specific olefin and alcohol reactants.

Experimental Protocols

A standardized experimental approach is crucial for comparing catalyst performance. The following methodologies are representative of those used in assessing H-Beta zeolites for olefin etherification.

Catalyst Preparation and Characterization:

  • H-Beta Zeolites: Commercial H-Beta zeolites with varying Si/Al ratios (e.g., 12.5, 25, 37.5, 75) are typically used.[3]

  • Calcination: The zeolites are calcined in air at temperatures around 550 °C for several hours to remove any organic templates and moisture.[4]

  • Characterization of Acidity: The concentration and strength of acid sites are determined using techniques like ammonia temperature-programmed desorption (NH3-TPD) and Fourier-transform infrared spectroscopy (FTIR) of adsorbed pyridine.[4][7]

Catalytic Reaction - Etherification of this compound with Ethylene Glycol:

  • Reactor Setup: The reaction is typically carried out in a batch reactor equipped with a magnetic stirrer and a temperature controller.[1][2]

  • Reaction Conditions:

    • Reactants: this compound and ethylene glycol.

    • Catalyst Loading: A specific weight of the calcined H-Beta zeolite catalyst is added to the reactant mixture.

    • Temperature: The reaction is conducted at a controlled temperature, for example, 160 °C.

    • Pressure: The reaction is performed under autogenous pressure.

  • Product Analysis: The reaction products are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the conversion of the olefin and the selectivity towards the ether products.

Visualizing the Catalytic Process

To better understand the factors influencing the etherification process over H-Beta zeolites, the following diagrams illustrate the proposed reaction pathway and the logical relationship between catalyst properties and activity.

Etherification_Pathway Proposed Reaction Pathway for Olefin Etherification cluster_micropore Zeolite Micropore (Hydrophobic) Olefin Olefin (e.g., this compound) BAS Brønsted Acid Site (H+) Olefin->BAS Protonation Alcohol Alcohol (e.g., Ethylene Glycol) Ether Ether Product Alcohol->Ether Deprotonation Carbocation Carbocation Intermediate BAS->Carbocation Carbocation->Alcohol Nucleophilic Attack Ether_Bulk Ether in Bulk Phase Ether->Ether_Bulk Diffusion Olefin_Bulk Olefin in Bulk Phase Olefin_Bulk->Olefin Diffusion Alcohol_Bulk Alcohol in Bulk Phase Alcohol_Bulk->Alcohol Diffusion

Caption: Proposed reaction mechanism for olefin etherification over a Brønsted acid site within a zeolite micropore.

Catalyst_Properties_Logic Relationship between Catalyst Properties and Activity cluster_properties Catalyst Properties cluster_effects Effects SiAl_Ratio High Si/Al Ratio Hydrophobicity Increased Hydrophobicity SiAl_Ratio->Hydrophobicity Olefin_Adsorption Enhanced Olefin Adsorption Hydrophobicity->Olefin_Adsorption BAS_Location Brønsted Acid Sites in Micropores Active_Site_Access Access to Active Sites BAS_Location->Active_Site_Access Activity Higher Etherification Activity Olefin_Adsorption->Activity Active_Site_Access->Activity

Caption: Key catalyst properties of H-Beta zeolite and their influence on olefin etherification activity.

References

performance comparison of homogeneous vs. heterogeneous catalysts for 1-dodecene hydroformylation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the catalytic hydroformylation of 1-dodecene, offering a detailed comparison of homogeneous and heterogeneous systems with supporting experimental data and protocols.

The hydroformylation of long-chain olefins, such as this compound, to produce valuable linear aldehydes is a cornerstone of the chemical industry. The choice of catalyst—homogeneous or heterogeneous—profoundly influences reaction efficiency, selectivity, and overall process viability. This guide provides a detailed performance comparison of these two catalytic paradigms, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

At a Glance: Key Performance Metrics

Homogeneous catalysts, typically rhodium complexes with tailored phosphine ligands, have long been the industry standard for hydroformylation, prized for their high activity and selectivity under mild reaction conditions.[1][2] However, the critical challenge of separating these soluble catalysts from the product stream has driven extensive research into heterogeneous alternatives, which promise simplified recovery and recycling.[1][3]

The following table summarizes the key performance indicators for both catalyst types in the hydroformylation of this compound, drawing from various experimental studies.

Performance MetricHomogeneous CatalystsHeterogeneous CatalystsKey Considerations
Conversion (%) Typically >90%[4]Variable, can reach >95%[5]Dependent on reaction conditions and catalyst design.
Selectivity (n/iso ratio) High to excellent (up to 98:2)[6][7]Generally lower, but improvingLigand design is crucial for high linearity in homogeneous systems.
Turnover Frequency (TOF, h⁻¹) High (can exceed 1000 h⁻¹)[8]Generally lower, but single-atom catalysts show promise[5]Reflects the intrinsic activity of the catalytic sites.
Catalyst Stability Prone to deactivation and leaching[4][9]Generally more robust, but can suffer from metal leaching[10]Support material and metal-support interactions are key for heterogeneous catalysts.
Recyclability Challenging; requires specialized techniques (e.g., biphasic systems, nanofiltration)[2][9]Straightforward (filtration, centrifugation)A primary advantage of heterogeneous systems.
Reaction Conditions Mild (lower temperatures and pressures)[11]Often require more forcing conditionsMilder conditions for homogeneous catalysts can reduce energy costs and side reactions.

Digging Deeper: Experimental Insights

Homogeneous Catalysis: The Reigning Champions of Selectivity

Homogeneous rhodium-based catalysts, particularly when paired with bidentate phosphine ligands like SulfoXantphos, have demonstrated exceptional performance in this compound hydroformylation.[7] The use of multiphase systems, such as microemulsions or aqueous biphasic systems, has been a significant advancement, enabling good yields and high selectivity towards the desired linear aldehyde while facilitating catalyst recycling through simple phase separation.[6]

Experimental Protocol: Homogeneous Hydroformylation in a Microemulsion System

A typical experimental setup involves a high-pressure autoclave reactor. For the hydroformylation of this compound, the reactor is charged with the olefin, deionized water, a non-ionic surfactant, the rhodium precursor (e.g., [Rh(acac)(CO)₂]), and a water-soluble ligand (e.g., SulfoXantPhos).[8] The reactor is then purged and pressurized with syngas (a 1:1 mixture of CO and H₂). The reaction is conducted at a controlled temperature and stirring speed for a specified duration.[8] Product analysis is typically performed by gas chromatography (GC) to determine conversion and selectivity.

Heterogeneous Catalysis: The Contenders for Sustainability

The primary driver for the development of heterogeneous catalysts is the simplification of catalyst-product separation, which is a significant challenge in homogeneous catalysis.[12] Strategies for heterogenization include depositing rhodium complexes or nanoparticles on solid supports like silica or alumina.[1] While historically exhibiting lower activity and selectivity compared to their homogeneous counterparts, recent advancements in catalyst design, such as single-atom catalysts, are closing this performance gap.[5][13]

Cobalt-based heterogeneous catalysts have also been investigated as a more earth-abundant alternative to rhodium.[10] However, they often require higher temperatures and pressures and can be prone to leaching.[10]

Experimental Protocol: Heterogeneous Hydroformylation

In a typical heterogeneous catalysis experiment, a solid catalyst (e.g., rhodium supported on a polymer or silica) is placed in a high-pressure reactor with the this compound substrate and a suitable solvent. The reactor is then pressurized with syngas, and the reaction is carried out at a specific temperature and pressure with vigorous stirring. After the reaction, the catalyst is easily separated from the product mixture by filtration. The liquid phase is then analyzed by GC to determine the product distribution.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the experimental processes and the underlying catalytic cycles, the following diagrams are provided in the DOT language.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_separation Catalyst Separation cluster_analysis Analysis homo_prep Homogeneous: Dissolution of Rh precursor and ligand in solvent reactor High-Pressure Reactor: - this compound - Catalyst - Syngas (CO + H₂) - Solvent (optional) homo_prep->reactor hetero_prep Heterogeneous: Impregnation/deposition of metal on support hetero_prep->reactor homo_sep Homogeneous: - Phase separation (biphasic system) - Nanofiltration - Distillation reactor->homo_sep hetero_sep Heterogeneous: - Filtration - Centrifugation reactor->hetero_sep analysis Product Analysis (GC): - Conversion - Selectivity (n/iso ratio) homo_sep->analysis hetero_sep->analysis

General experimental workflow for hydroformylation.

Catalytic_Cycle A Rh-H(CO)₂(L)₂ B Olefin Coordination A->B + Olefin C Hydride Migration B->C D CO Coordination C->D + CO E Alkyl Migration D->E F H₂ Oxidative Addition E->F + H₂ G Reductive Elimination F->G G->A - Aldehyde aldehyde Aldehyde G->aldehyde olefin This compound olefin->B co CO co->D h2 H₂ h2->F

Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion: A Tale of Two Catalysts

The choice between homogeneous and heterogeneous catalysts for this compound hydroformylation is a classic trade-off between performance and practicality. Homogeneous systems, with their superior activity and selectivity, remain the front-runners for producing high-purity linear aldehydes. However, the operational complexities and costs associated with catalyst recovery are significant drawbacks.

Heterogeneous catalysts, while traditionally lagging in performance, are rapidly evolving. Their inherent advantage in recyclability makes them a highly attractive option for developing more sustainable and cost-effective industrial processes. The continued development of advanced heterogeneous catalysts, such as single-atom systems, holds the promise of bridging the performance gap with their homogeneous counterparts, potentially revolutionizing the landscape of industrial hydroformylation.

For researchers and drug development professionals, the selection of a catalytic system will ultimately depend on the specific requirements of their application, balancing the need for high selectivity and activity with the practical considerations of process scalability and sustainability.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 1-dodecene, tailored for researchers, scientists, and drug development professionals. The following procedural steps ensure safe handling and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a combustible liquid that poses significant health and environmental risks. Key hazards include:

  • Aspiration Hazard: May be fatal if swallowed and enters the airways.[1][2][3][4] Do NOT induce vomiting if ingested.[1][3][4][5][6]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2] Release into the environment must be avoided.[2][7][8]

  • Combustibility: It is a combustible liquid with a flash point of 77°C.[9] Vapors can form explosive mixtures with air, and it should be kept away from heat, sparks, open flames, and hot surfaces.[1][2][4][5][8][10]

  • Skin Irritation: May cause mild skin irritation.[1][7] Repeated exposure can lead to skin dryness or cracking.[2][3][5][9]

  • Chemical Reactivity: Reacts with strong oxidants, halogens, and inorganic acids.[1][9]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear safety glasses or goggles.[9]

  • Hand Protection: Wear appropriate protective gloves.[9]

  • Skin Protection: Use protective clothing to prevent skin exposure.[1][5]

Experimental Protocols: Spill and Disposal Procedures

Spill Containment and Cleanup Protocol

In the event of a this compound spill, follow these steps immediately to ensure safety and minimize environmental contamination:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including open flames, sparks, and hot surfaces.[5][11] Prohibit smoking in the vicinity.[1][4][10]

  • Ensure Proper Ventilation: Provide adequate ventilation to the area to prevent the accumulation of vapors.[7] For temperatures above 77°C, a closed system and ventilation are necessary.[1][9]

  • Contain the Spill: Use dikes or non-combustible absorbent materials like sand, earth, diatomaceous earth, or vermiculite to contain the spill and prevent it from entering drains, sewers, or waterways.[4][6][7][10][11]

  • Collect the Absorbed Material: Use non-sparking tools to collect the absorbed material.[1][11]

  • Transfer to a Suitable Container: Sweep or shovel the collected material into a suitable, closed, and properly labeled container for disposal.[6][10]

  • Notify Authorities: If a significant spill occurs that cannot be contained or enters public waterways, notify the relevant local authorities immediately.

Waste Disposal Procedure

Proper disposal of this compound waste is critical to prevent environmental harm and ensure regulatory compliance.

  • Characterize the Waste: The user must characterize the waste based on the application for which the product was used to assign the correct waste codes.[2] This material may be classified as a hazardous waste under RCRA (40 CFR 261).[4][6][10]

  • Collect in Designated Containers: Collect waste this compound and contaminated materials in suitable, closed, and clearly labeled containers.[1][3] Do not mix with incompatible materials such as strong oxidizing agents.[1][11]

  • Do Not Dispose into Drains: Never dispose of this compound waste into sewers or drains.[2][7][10]

  • Arrange for Professional Disposal: Dispose of the waste through a licensed chemical destruction plant or an approved waste disposal facility.[1][3][5][6][10] Controlled incineration with flue gas scrubbing is a recommended method.[1]

  • Contaminated Packaging Disposal: Dispose of contaminated containers at a hazardous or special waste collection point.[2] Alternatively, containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Flash Point 77 °C (closed cup)[9]
Auto-ignition Temperature 225 - 255 °C[9][12][13]
Boiling Point 213 - 214 °C[1][9]
Melting Point -35 °C[9]
Density 0.76 g/cm³ (at 20 °C)[13]
Vapor Density 5.81 (Air = 1)[9][12]
UN Number 3082[2]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[2]
Packing Group III[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Event Requiring Disposal cluster_spill Spill Response Protocol cluster_disposal Waste Management & Disposal A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) A->B C Spill Occurs B->C Accident D Waste Generated B->D Routine Use E 1. Eliminate Ignition Sources C->E I Collect Waste in Closed, Labeled Container D->I F 2. Contain Spill with Absorbents E->F G 3. Collect Material with Non-Sparking Tools F->G H 4. Transfer to Labeled Waste Container G->H H->I J Is waste container full? I->J K Store in Cool, Well-Ventilated Area Away from Incompatibles J->K No L Arrange for Pickup by Licensed Waste Disposal Facility J->L Yes K->I Continue Collection M End: Disposal Complete L->M

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.